molecular formula C5H8N4 B2875666 Pyridine-3,4,5-triamine CAS No. 618439-82-0

Pyridine-3,4,5-triamine

Cat. No.: B2875666
CAS No.: 618439-82-0
M. Wt: 124.147
InChI Key: UIQHHOMREHEPJX-UHFFFAOYSA-N
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Description

Pyridine-3,4,5-triamine is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.147. The purity is usually 95%.
BenchChem offers high-quality Pyridine-3,4,5-triamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine-3,4,5-triamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-3,4,5-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-3-1-9-2-4(7)5(3)8/h1-2H,6-7H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQHHOMREHEPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618439-82-0
Record name pyridine-3,4,5-triamine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridine-3,4,5-triamine from 3,4,5-Trinitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of pyridine-3,4,5-triamine, a valuable building block in medicinal chemistry, starting from 3,4,5-trinitropyridine. The core of this process is the reduction of the three nitro groups, a transformation that requires careful selection of reagents and reaction conditions to achieve high yield and purity. This document will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol for catalytic hydrogenation, discuss critical safety considerations, and outline methods for the characterization of the final product. The insights provided are aimed at equipping researchers and drug development professionals with the knowledge to confidently and safely perform this synthesis.

Introduction: The Significance of Pyridine-3,4,5-triamine

Pyridine-3,4,5-triamine is a key intermediate in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. Its vicinal triamine structure makes it a versatile precursor for the construction of fused heterocyclic systems, such as purine and pteridine analogues, which are core scaffolds in numerous therapeutic agents. The development of efficient and reliable synthetic routes to pyridine-3,4,5-triamine is therefore of paramount importance to the advancement of drug discovery programs targeting kinases, polymerases, and other enzymes.

The synthesis from 3,4,5-trinitropyridine offers a direct route to this important molecule. However, the energetic nature of the starting material and the potential for side reactions during the reduction process necessitate a thorough understanding of the reaction chemistry and careful execution of the experimental procedure.

The Synthetic Pathway: Reduction of 3,4,5-Trinitropyridine

The conversion of 3,4,5-trinitropyridine to pyridine-3,4,5-triamine involves the reduction of three nitro groups to amino groups. Several methods can be employed for this transformation, including metal-acid reductions (e.g., Sn/HCl, Fe/HCl) and catalytic hydrogenation. Catalytic hydrogenation is often the preferred method due to its cleaner reaction profile, milder conditions, and the avoidance of stoichiometric metallic waste.[1]

Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation of nitroarenes is a heterogeneous catalytic process that occurs on the surface of a metal catalyst.[2] The most commonly used catalysts are palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[1] The reaction proceeds through a series of steps:

  • Adsorption: Both hydrogen gas and the nitro compound are adsorbed onto the surface of the catalyst.[2]

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms bind to the catalyst surface.

  • Stepwise Reduction: The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to the amino group.

  • Desorption: The final product, pyridine-3,4,5-triamine, desorbs from the catalyst surface, regenerating the active sites for further reaction.

The efficiency and selectivity of the hydrogenation can be influenced by several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure.[3]

Challenges and Optimization

While conceptually straightforward, the reduction of 3,4,5-trinitropyridine presents several challenges:

  • Incomplete Reduction: The stepwise nature of the reduction can lead to the formation of partially reduced intermediates, such as nitroso and hydroxylamino pyridines. These intermediates can be difficult to separate from the desired product and may lead to the formation of undesired side products, such as azo and azoxy compounds.[3]

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, reducing its activity and leading to incomplete conversion.

  • Safety: 3,4,5-Trinitropyridine is an energetic material and should be handled with extreme caution. The hydrogenation reaction itself can be exothermic and requires careful temperature control.

To overcome these challenges, the following optimization strategies are recommended:

  • Catalyst Selection: 10% Palladium on carbon is a highly effective catalyst for this transformation, offering a good balance of activity and selectivity.[1]

  • Solvent Choice: A protic solvent such as ethanol or methanol is typically used to facilitate the reaction and dissolve the starting material.

  • Reaction Conditions: The reaction is typically carried out at room temperature and moderate hydrogen pressure (e.g., 50 psi). Careful monitoring of the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the endpoint of the reaction.

Experimental Protocol: Catalytic Hydrogenation of 3,4,5-Trinitropyridine

This protocol provides a detailed, step-by-step methodology for the synthesis of pyridine-3,4,5-triamine via catalytic hydrogenation.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberKey Properties
3,4,5-TrinitropyridineC₅H₂N₄O₆226.091732-13-4Energetic solid, handle with care
Palladium on Carbon (10%)Pd/C-7440-05-3Flammable solid, handle in a fume hood
Ethanol (Anhydrous)C₂H₅OH46.0764-17-5Flammable liquid
Hydrogen Gas (High Purity)H₂2.021333-74-0Flammable gas
Celite®--61790-53-2Filter aid
Pyridine-3,4,5-triamineC₅H₈N₄124.14618439-82-0Target compound
Step-by-Step Procedure
  • Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), add a magnetic stir bar and 10% palladium on carbon (0.1 eq).

  • Inerting the Vessel: Seal the vessel and purge with an inert gas, such as nitrogen or argon, for 5-10 minutes to remove all oxygen.

  • Addition of Reactants: Under a positive pressure of the inert gas, carefully add a solution of 3,4,5-trinitropyridine (1.0 eq) in anhydrous ethanol.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi). Begin vigorous stirring and maintain the reaction at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases. The reaction progress can also be monitored by TLC or HPLC analysis of aliquots withdrawn from the reaction mixture.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude pyridine-3,4,5-triamine.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure pyridine-3,4,5-triamine.

Visualization of the Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Workup and Purification prep1 Add 10% Pd/C to Hydrogenation Vessel prep2 Purge Vessel with Inert Gas prep1->prep2 prep3 Add Solution of 3,4,5-Trinitropyridine in Ethanol prep2->prep3 react1 Pressurize with Hydrogen (50 psi) prep3->react1 react2 Stir at Room Temperature react1->react2 react3 Monitor Hydrogen Uptake react2->react3 work1 Vent Hydrogen and Purge with Inert Gas react3->work1 Reaction Complete work2 Filter through Celite® work1->work2 work3 Concentrate Filtrate work2->work3 work4 Purify by Recrystallization/Chromatography work3->work4 product Pure Pyridine-3,4,5-triamine work4->product

Caption: Experimental workflow for the synthesis of pyridine-3,4,5-triamine.

Safety Considerations

The synthesis of pyridine-3,4,5-triamine involves several potential hazards that must be addressed to ensure a safe laboratory operation.

  • 3,4,5-Trinitropyridine: This is a high-energy material and should be handled with extreme care.[4] Avoid grinding, shock, and friction. Store in a cool, well-ventilated area away from heat and sources of ignition.

  • Palladium on Carbon: This catalyst is flammable, especially when dry.[5] It should be handled in a fume hood and away from flammable solvents when dry. The catalyst is pyrophoric and may ignite if exposed to air after the reaction. The filter cake should be kept wet and disposed of properly.

  • Hydrogen Gas: Hydrogen is a highly flammable gas that can form explosive mixtures with air. Ensure that the hydrogenation apparatus is properly assembled and leak-tested before use. The reaction should be conducted in a well-ventilated area.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the chemicals involved in this synthesis.[6][7][8]

Characterization of Pyridine-3,4,5-triamine

The identity and purity of the synthesized pyridine-3,4,5-triamine should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of the product, confirming its molecular formula.

  • Melting Point: The melting point of the purified product can be compared to the literature value.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino groups.

Conclusion

The synthesis of pyridine-3,4,5-triamine from 3,4,5-trinitropyridine via catalytic hydrogenation is a robust and efficient method for preparing this valuable building block. By understanding the underlying reaction mechanism, carefully controlling the reaction conditions, and adhering to strict safety protocols, researchers can successfully and safely perform this synthesis. The detailed protocol and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

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  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
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  • ResearchGate. (n.d.). A) Reaction of 3,4,5‐trinitropyrazole with nucleophiles; B) Molecular....
  • Clariant. (n.d.). Catalysts for hydrogenation processes.
  • Google Patents. (n.d.). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • ResearchGate. (n.d.). 2 Reduction pathway of TNT, and further transformation of the reduced derivatives under aerobic and anaerobic conditions.
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Sources

Introduction: The Strategic Importance of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyridine-3,4,5-triamine (CAS: 618439-82-0)

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of modern medicinal chemistry, present in a significant fraction of FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetically versatile nature make it a privileged scaffold in drug design.[1] Highly substituted pyridines, particularly those bearing multiple amino groups, serve as powerful building blocks for constructing complex, polycyclic heterocyclic systems that are often the basis for novel therapeutic agents.[2][3] Pyridine-3,4,5-triamine (CAS: 618439-82-0) is an exemplar of such a strategic intermediate. With three vicinal amino groups arrayed on a pyridine core, it offers a rich platform for creating diverse molecular architectures with potential applications in oncology, infectious diseases, and beyond. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and potential applications, grounded in established chemical principles.

Core Physicochemical and Structural Properties

Pyridine-3,4,5-triamine is a colorless to pale yellow solid.[4] Its core structure consists of a pyridine ring with amino groups at the C3, C4, and C5 positions. The presence of these basic amino groups, in conjunction with the pyridine nitrogen, defines its chemical character, rendering it a potent nucleophile and an effective multi-dentate ligand.[5][6]

Caption: Chemical structure of Pyridine-3,4,5-triamine.

A summary of its key physical and computed properties is presented in Table 1.

Table 1: Physicochemical Properties of Pyridine-3,4,5-triamine

Property Value Source(s)
CAS Number 618439-82-0 [6]
Molecular Formula C₅H₈N₄ [6]
Molecular Weight 124.14 g/mol [6]
IUPAC Name pyridine-3,4,5-triamine [6]
Appearance Colorless to pale yellow solid [4]
Density (Predicted) 1.387 g/cm³ [4]
Boiling Point (Predicted) 486.8 ± 40.0 °C [4]
Flash Point (Predicted) 280.1 °C [4]
Solubility Low in water; soluble in acidic solutions [4]
pKa (Predicted) 9.08 ± 0.24 [4]

| XLogP3 (Computed) | -1.2 |[6] |

Expected Spectral Characteristics
  • ¹H NMR: The spectrum is expected to show two distinct regions. The aromatic region should feature a singlet for the two equivalent protons at the C2 and C6 positions. The chemical shift would be downfield, characteristic of pyridine ring protons. The three amino groups (NH₂) would likely appear as broad singlets, whose chemical shift could vary depending on the solvent and concentration. Integration would correspond to a 2:6 proton ratio (aromatic:amine).

  • ¹³C NMR: The spectrum should display three signals for the pyridine ring carbons. The C2/C6 carbons would appear as one signal, the C3/C5 carbons as another, and the C4 carbon as a distinct third signal. The exact shifts are influenced by the strong electron-donating effect of the amino substituents.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the amino groups (typically in the 3300-3500 cm⁻¹ region), C=C and C=N stretching vibrations characteristic of the pyridine ring (around 1500-1600 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).

Synthesis and Purification

The proposed synthetic pathway begins with a precursor such as 4-Nitro-pyridine-3,5-diamine. The reduction of the nitro group to an amine can be efficiently achieved using a heterogeneous catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Caption: Proposed workflow for the synthesis of Pyridine-3,4,5-triamine.

Representative Experimental Protocol: Catalytic Hydrogenation

Disclaimer: This protocol is a representative example based on established chemical literature for analogous transformations and should be adapted and optimized under appropriate laboratory conditions.

Objective: To synthesize Pyridine-3,4,5-triamine from 4-Nitro-pyridine-3,5-diamine.

Materials:

  • 4-Nitro-pyridine-3,5-diamine (1 equivalent)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Ethanol (EtOH) or Methanol (MeOH), reagent grade

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite® or other filter aid

  • Round-bottom flask, magnetic stirrer, hydrogenation balloon setup or Parr apparatus

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-Nitro-pyridine-3,5-diamine and ethanol (approx. 15-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Pd/C to the suspension. Causality Note: Pd/C is the catalyst of choice for its high efficiency in nitro group reductions and ease of removal by filtration. It is pyrophoric and should be handled with care, preferably under an inert atmosphere or as a wet paste.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum line and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Insight: Vigorous stirring is crucial to ensure efficient mixing of the solid catalyst, dissolved substrate, and hydrogen gas, maximizing the reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to recover all the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is Pyridine-3,4,5-triamine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product with high purity.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of Pyridine-3,4,5-triamine stems from the high nucleophilicity of its three amino groups. The vicinal arrangement of these groups at the C3, C4, and C5 positions makes it an ideal precursor for the construction of fused heterocyclic systems.

cluster_0 Pyridine-3,4,5-triamine as Scaffold cluster_1 Reacts With cluster_2 To Form Core Pyridine-3,4,5-triamine (Vicinal Diamine Motif) Reagent 1,2-Dicarbonyls (e.g., Glyoxal, Diacetyl) Core->Reagent Condensation/ Cyclization Product Fused Pyridopyrazines (Important Pharmacophores) Reagent->Product

Caption: Role as a scaffold in heterocyclic synthesis.

Application: Synthesis of Fused Pyridopyrazines

A classic application demonstrating its utility is the condensation reaction with 1,2-dicarbonyl compounds to form pyridopyrazines, a class of heterocycles with significant biological activity.

Objective: To synthesize a substituted pyridopyrazine from Pyridine-3,4,5-triamine and 2,3-butanedione (diacetyl).

Materials:

  • Pyridine-3,4,5-triamine (1 equivalent)

  • 2,3-Butanedione (1 equivalent)

  • Ethanol or Acetic Acid

  • Round-bottom flask, reflux condenser

Procedure:

  • Reaction Setup: Dissolve Pyridine-3,4,5-triamine in ethanol or glacial acetic acid in a round-bottom flask. Causality Note: Acetic acid can act as both a solvent and a catalyst, protonating a carbonyl oxygen to activate it for nucleophilic attack.

  • Reagent Addition: Add 2,3-butanedione dropwise to the solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux for 2-4 hours. The reaction involves a sequential double condensation. The first amino group attacks a carbonyl, forming an imine. The adjacent amino group then attacks the second carbonyl, and subsequent dehydration leads to the aromatic pyrazine ring.

  • Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Safety and Handling

Pyridine-3,4,5-triamine is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.[9]

  • Hazard Classifications:

    • H302: Harmful if swallowed

    • H312: Harmful in contact with skin

    • H315: Causes skin irritation

    • H318: Causes serious eye damage

    • H332: Harmful if inhaled

    • H335: May cause respiratory irritation

  • Recommended Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C.

Conclusion

Pyridine-3,4,5-triamine is a highly functionalized building block with significant potential for the synthesis of complex nitrogen-containing heterocycles. Its vicinal triamine arrangement provides a reactive platform for constructing fused ring systems relevant to drug discovery and materials science. While detailed experimental data for this specific compound remains sparse in public literature, its properties and reactivity can be confidently inferred from established chemical principles, positioning it as a valuable tool for synthetic chemists aiming to explore novel chemical space.

References

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  • Google Patents. (2020). US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof.
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3,4,5-triaminopyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4,5-Triaminopyridine for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of 3,4,5-triaminopyridine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. We will delve into its fundamental chemical identity, including its structure and nomenclature, explore its key physicochemical properties, and present a representative synthetic pathway. The guide will further elucidate the rationale behind its growing importance as a molecular scaffold in drug development, supported by an analysis of its structural features. Safety protocols and handling guidelines are also provided for laboratory professionals. This paper is intended for researchers, chemists, and drug development scientists who require a detailed understanding of this compound for application in their work.

Chemical Identity and Structure Elucidation

3,4,5-Triaminopyridine is a pyridine derivative where amine groups are substituted at the 3, 4, and 5 positions of the ring. This arrangement of functional groups imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.

  • IUPAC Name : pyridine-3,4,5-triamine[1][]

  • CAS Number : 618439-82-0[1][3][4][5][6][7]

  • Molecular Formula : C₅H₈N₄[1][3][4][6][7]

  • Synonyms : 3,4,5-Pyridinetriamine, 3,4,5-Triminopyridine[3][4][5][6]

The core structure consists of a six-membered aromatic pyridine ring containing one nitrogen atom. The three amino groups (-NH₂) are positioned adjacent to each other on the carbon atoms of the ring. This high density of nitrogen atoms, both within the ring and in the exocyclic amino groups, makes the molecule a potent hydrogen bond donor and acceptor, a critical feature for molecular recognition in biological systems.

Caption: 2D chemical structure of 3,4,5-triaminopyridine.

Physicochemical Properties

The physicochemical properties of 3,4,5-triaminopyridine are crucial for predicting its behavior in various chemical and biological environments, including its suitability for drug formulation and synthesis.

PropertyValueSource
Molecular Weight 124.14 g/mol [1][6][7]
Exact Mass 124.074896272 Da[1][3]
Boiling Point (Predicted) 486.8 ± 40.0 °C[5][8]
Density (Predicted) 1.387 g/cm³[5][8]
pKa (Predicted) 9.08 ± 0.24[5]
XLogP3-AA -1.2[1][3]
Hydrogen Bond Donor Count 3[1][3]
Hydrogen Bond Acceptor Count 4[1][3]
Topological Polar Surface Area 91 Ų[1][3]

The low XLogP3 value indicates high hydrophilicity, suggesting good solubility in polar solvents. The presence of three hydrogen bond donors and four acceptors underscores its potential for strong intermolecular interactions.[1][3]

Representative Synthetic Pathway

While numerous specific synthetic routes exist for aminopyridine derivatives, a common and illustrative strategy involves the nitration of a pyridine precursor followed by catalytic reduction. This multi-step process allows for the controlled introduction of amino groups onto the pyridine scaffold.

Experimental Protocol: A Representative Multi-Step Synthesis
  • Step 1: Nitration of a Pyridine Precursor. A suitable pyridine derivative is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The reaction conditions (temperature, time) are critical to control the regioselectivity and extent of nitration. The rationale for using a strong acid mixture is to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-deficient nature of the pyridine ring for electrophilic aromatic substitution.

  • Step 2: Purification of the Nitrated Intermediate. The resulting nitropyridine is isolated from the reaction mixture, often by neutralization and extraction. Purification is typically achieved through recrystallization or column chromatography to ensure the purity required for the subsequent step.

  • Step 3: Catalytic Hydrogenation (Reduction). The purified nitropyridine is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to catalytic hydrogenation. A catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is used under a hydrogen atmosphere. This step efficiently reduces the nitro groups (-NO₂) to primary amino groups (-NH₂). The choice of catalyst is based on its high activity and selectivity for this transformation, minimizing side reactions.

  • Step 4: Final Product Isolation and Characterization. After the reduction is complete (monitored by techniques like TLC or LC-MS), the catalyst is removed by filtration. The solvent is then evaporated, and the crude 3,4,5-triaminopyridine is purified, typically by recrystallization. The final product's identity and purity are confirmed using analytical methods such as NMR spectroscopy, mass spectrometry, and HPLC.

synthesis_workflow Start Pyridine Precursor Nitration Step 1: Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Intermediate Nitrated Pyridine Intermediate Nitration->Intermediate Purification1 Step 2: Purification (Extraction, Chromatography) Intermediate->Purification1 Reduction Step 3: Catalytic Reduction (e.g., H₂, Pd/C) Purification1->Reduction FinalProduct 3,4,5-Triaminopyridine Reduction->FinalProduct Purification2 Step 4: Final Isolation (Filtration, Recrystallization) FinalProduct->Purification2 Analysis Characterization (NMR, MS, HPLC) Purification2->Analysis

Caption: A generalized workflow for the synthesis of 3,4,5-triaminopyridine.

Significance in Medicinal Chemistry and Drug Development

The pyridine ring is a well-established "privileged scaffold" in drug design, found in numerous FDA-approved drugs.[9][10][11] Aminopyridines, in particular, serve as versatile scaffolds due to their intrinsic properties and the ease with which they can be functionalized.[12]

The structure of 3,4,5-triaminopyridine is of particular interest for several reasons:

  • Hydrogen Bonding Hub: The dense arrangement of amino groups provides multiple points for hydrogen bonding. This allows molecules derived from this scaffold to form strong and specific interactions with biological targets like enzyme active sites or protein receptors, which is a cornerstone of rational drug design.

  • Chelating Agent: The vicinal amino groups can act as a chelating ligand for metal ions.[13] This property is valuable in the design of metalloenzyme inhibitors or agents that modulate metal ion homeostasis.

  • Synthetic Versatility: The primary amino groups are nucleophilic and can be readily modified to introduce a wide range of substituents. This allows for the creation of large chemical libraries for high-throughput screening, enabling the systematic exploration of the structure-activity relationship (SAR) to optimize drug candidates.[12]

drug_interaction cluster_target Biological Target (e.g., Enzyme Active Site) cluster_drug 3,4,5-Triaminopyridine Scaffold Receptor1 H-Bond Acceptor (e.g., Carbonyl Oxygen) Receptor2 H-Bond Donor (e.g., Amide N-H) HydrophobicPocket Hydrophobic Pocket PyridineRing Pyridine Ring Substituent R-Group (for SAR) PyridineRing->Substituent Synthetic Modification Amino1 NH₂ (Donor) Amino1->Receptor1 H-Bond Amino2 NH₂ (Donor) RingN Ring N (Acceptor) RingN->Receptor2 H-Bond Substituent->HydrophobicPocket Van der Waals Interaction

Caption: Role of the aminopyridine scaffold in drug-target interactions.

Safety and Handling

As a laboratory chemical, 3,4,5-triaminopyridine must be handled with appropriate care.

  • Hazard Identification : The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1]

    • GHS Hazard Statements: H302, H312, H315, H318, H332, H335.[1][5]

  • Handling Precautions : Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.

  • Storage : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5][8] The recommended storage temperature is between 2–8 °C.[5]

Conclusion

3,4,5-Triaminopyridine is a highly functionalized heterocyclic compound with significant potential in research and development. Its unique structure, characterized by a high density of nitrogen atoms and hydrogen bonding capabilities, makes it an attractive scaffold for medicinal chemists. A thorough understanding of its chemical properties, synthesis, and handling is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials.

References

Spectroscopic Characterization of Pyridine-3,4,5-triamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine-3,4,5-triamine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, stemming from the nitrogen-rich pyridine core and multiple amino substituents, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Accurate structural elucidation and purity assessment are paramount for any application, and a thorough understanding of its spectroscopic signature is the cornerstone of this characterization.

This technical guide provides an in-depth analysis of the expected spectroscopic data for Pyridine-3,4,5-triamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in public databases, this guide will leverage established principles of spectroscopy and data from analogous compounds to provide a robust predictive framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and analyze this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For Pyridine-3,4,5-triamine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Pyridine-3,4,5-triamine is expected to be relatively simple due to the molecule's symmetry. The key to interpreting the spectrum lies in understanding the electronic effects of the three amino groups on the pyridine ring. Amino groups are strong electron-donating groups, which will increase the electron density at the ortho and para positions, leading to an upfield shift (lower ppm) of the attached protons.

Expected Chemical Shifts and Multiplicities:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityRationale
H-2, H-6~ 7.0 - 7.5SingletThese two protons are chemically equivalent due to the molecule's symmetry. The strong electron-donating effect of the three amino groups will shield these protons, causing them to appear at a lower chemical shift compared to unsubstituted pyridine (δ 8.5-8.7 ppm).
-NH₂ (C3, C5)~ 4.0 - 5.0Broad SingletThe protons of the amino groups at positions 3 and 5 are equivalent. Their chemical shift can be variable and is often concentration and solvent-dependent. The signals are typically broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-NH₂ (C4)~ 4.5 - 5.5Broad SingletThe protons of the central amino group at position 4 will have a distinct chemical shift from the other two amino groups. The signal is also expected to be a broad singlet.

Causality in Experimental Choices: When acquiring a ¹H NMR spectrum of this compound, it is advisable to use a deuterated solvent that can participate in hydrogen bonding, such as DMSO-d₆ or methanol-d₄, to better resolve the -NH₂ protons. A small amount of D₂O can be added to the NMR tube to confirm the assignment of the amino protons, as they will exchange with deuterium and their signals will disappear from the spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of Pyridine-3,4,5-triamine. Similar to the ¹H NMR, the electron-donating amino groups will cause a significant upfield shift for the carbon atoms they are attached to and the adjacent carbons.

Expected Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2, C-6~ 140 - 145The carbons adjacent to the ring nitrogen will still be the most deshielded aromatic carbons, but will be shifted upfield compared to pyridine (~150 ppm) due to the influence of the amino groups.
C-3, C-5~ 130 - 135These carbons are directly attached to amino groups and will be significantly shielded.
C-4~ 145 - 150The carbon at the 4-position is also attached to an amino group and will be strongly shielded. Its chemical environment is distinct from C-3 and C-5.

Trustworthiness through Self-Validating Systems: To confirm the assignments of the carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent. For Pyridine-3,4,5-triamine, the C-2 and C-6 carbons (CH) would appear as positive signals, while the C-3, C-4, and C-5 carbons (quaternary) would be absent, thus validating the assignments.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate analysis.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of Pyridine-3,4,5-triamine in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). B Add a small amount of TMS as an internal standard (0 ppm). A->B C Transfer the solution to a clean, dry NMR tube. B->C D Insert the NMR tube into the spectrometer. C->D E Lock and shim the magnetic field. D->E F Acquire ¹H NMR, ¹³C NMR, and DEPT spectra. E->F G Apply Fourier transform to the raw data. F->G H Phase and baseline correct the spectra. G->H I Integrate the signals in the ¹H NMR spectrum. H->I J Reference the spectra to the TMS signal. I->J

Caption: Workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For Pyridine-3,4,5-triamine, the IR spectrum will be dominated by the vibrational modes of the N-H bonds of the amino groups and the C=C and C=N bonds of the pyridine ring. An IR spectrum of the related 3,4,5-Pyridinetriamine, dihydrochloride is available in the NIST WebBook, which can serve as a reference, keeping in mind that the salt form will show different features, particularly in the N-H stretching region, due to the presence of ammonium ions.[1]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3450 - 3300N-H stretching (asymmetric and symmetric)StrongThe presence of three primary amino groups will result in strong, and likely broad, absorption bands in this region. This is a characteristic feature of primary amines.
1650 - 1580N-H bending (scissoring) and C=C/C=N stretchingMedium to StrongThe scissoring vibration of the -NH₂ groups will appear in this region. Additionally, the aromatic C=C and C=N stretching vibrations of the pyridine ring will also contribute to absorption here.
1350 - 1250C-N stretchingMediumThe stretching vibration of the aromatic carbon to nitrogen bond of the amino groups is expected in this range.
900 - 650C-H out-of-plane bendingMedium to StrongThe out-of-plane bending vibrations of the C-H bonds on the pyridine ring will give rise to characteristic absorptions in the fingerprint region.

Authoritative Grounding: The characteristic N-H stretching frequencies for primary amines are well-established in spectroscopic literature. For instance, studies on aminopyridines consistently report N-H stretching modes in the 3300-3500 cm⁻¹ region.[2][3]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Diagram of the ATR-IR Experimental Workflow:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid Pyridine-3,4,5-triamine onto the ATR crystal. B Apply pressure to ensure good contact between the sample and the crystal. A->B C Record a background spectrum of the empty ATR accessory. B->C D Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹). C->D E Perform background correction. D->E F Identify and label the major absorption peaks. E->F

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For Pyridine-3,4,5-triamine (C₅H₈N₄), the monoisotopic mass is 124.0749 g/mol .[4][5] In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 124. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN, NH₃, or H₂CN. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition.

Expected Key Ions in the Mass Spectrum:

m/zIonRationale
124[M]⁺˙Molecular ion
108[M - NH₂]⁺Loss of an amino radical
97[M - HCN]⁺˙Loss of hydrogen cyanide from the pyridine ring
81[M - HCN - NH₂]⁺Subsequent loss of an amino radical after HCN loss

Expertise & Experience: The fragmentation of pyridine and its derivatives often involves the characteristic loss of HCN. The presence of amino groups introduces alternative fragmentation pathways, such as the loss of ammonia or amino radicals. The relative intensities of these fragment ions will depend on the ionization energy used. PubChem provides predicted collision cross-section values for various adducts of Pyridine-3,4,5-triamine, which is useful for ion mobility-mass spectrometry studies.[5]

Experimental Protocol for Mass Spectrometry (ESI-HRMS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like Pyridine-3,4,5-triamine, and when coupled with a high-resolution mass analyzer, it provides accurate mass measurements.

Diagram of the ESI-HRMS Experimental Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid). B Infuse the sample solution into the ESI source. A->B C Optimize ionization parameters (e.g., spray voltage, capillary temperature). B->C D Acquire the mass spectrum in positive ion mode to observe [M+H]⁺. C->D E Determine the accurate mass of the molecular ion. D->E F Calculate the elemental composition. E->F G Analyze fragmentation patterns if MS/MS data is acquired. F->G

Caption: Workflow for acquiring an ESI-HRMS spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for Pyridine-3,4,5-triamine. By leveraging established spectroscopic principles and data from related compounds, researchers can confidently approach the characterization of this important molecule. The provided experimental protocols and workflow diagrams offer a practical framework for obtaining high-quality data, ensuring the scientific integrity of future research involving Pyridine-3,4,5-triamine. As this compound becomes more widely studied, it is anticipated that experimental spectral data will become available, further refining our understanding of its unique chemical properties.

References

  • PubChem. Pyridine-3,4,5-triamine. National Center for Biotechnology Information. [Link]

  • PubChemLite. Pyridine-3,4,5-triamine (C5H8N4). [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

  • A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. [Link]

  • NIST. 3,4,5-Pyridinetriamine, dihydrochloride. NIST Chemistry WebBook. [Link]

Sources

Theoretical calculations on Pyridine-3,4,5-triamine electronic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Electronic Properties of Pyridine-3,4,5-triamine

Abstract

Pyridine-3,4,5-triamine is a heterocyclic amine of significant interest in medicinal chemistry and materials science due to its unique electronic structure and potential for hydrogen bonding. This guide provides a comprehensive theoretical framework for understanding its electronic properties using quantum chemical calculations. We delve into the molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and predicted spectroscopic characteristics. The methodologies presented herein are grounded in Density Functional Theory (DFT), offering a robust and validated approach for researchers and drug development professionals to predict the reactivity, stability, and potential biological interactions of this molecule.

Introduction: The Scientific Rationale

The pyridine scaffold is a cornerstone in drug discovery, present in numerous approved pharmaceuticals. The introduction of multiple amine substituents, as in Pyridine-3,4,5-triamine, dramatically alters the electronic landscape of the parent ring. The amino groups act as strong electron-donating groups, increasing the electron density of the pyridine ring and influencing its reactivity and interaction with biological targets. Understanding these electronic properties is paramount for predicting metabolic stability, receptor binding affinity, and pharmacokinetic profiles.

Theoretical calculations provide a powerful, cost-effective alternative to extensive empirical testing, allowing for the in silico characterization of novel molecules. By modeling the electronic behavior of Pyridine-3,4,5-triamine, we can gain predictive insights into its chemical behavior, guiding further experimental work in drug design and materials science.

Computational Methodology: A Self-Validating Protocol

The choice of computational method is critical for obtaining accurate and reliable results. Our protocol is based on Density Functional Theory (DFT), which has been shown to be highly effective for studying the electronic properties of organic molecules, including pyridine derivatives.

Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

  • Protocol:

    • The initial structure of Pyridine-3,4,5-triamine is drawn using molecular modeling software (e.g., GaussView).

    • Geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, offering a good balance between accuracy and computational cost for organic molecules.

    • The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for accurately modeling systems with lone pairs and potential hydrogen bonds. The (d,p) specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of bond angles and molecular shapes.

    • The optimization is run until the forces on the atoms are negligible, and the geometry is at a minimum on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.

Electronic Property Calculations

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same functional and basis set to determine the electronic properties.

Results and Discussion: Unveiling the Electronic Landscape

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

  • HOMO: For Pyridine-3,4,5-triamine, the HOMO is expected to be localized primarily on the electron-rich amino groups and the pyridine ring, indicating that these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is anticipated to be distributed over the pyridine ring, particularly on the carbon atoms, suggesting these areas are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): A small HOMO-LUMO gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The electron-donating amino groups are expected to raise the energy of the HOMO and lower the energy of the LUMO, resulting in a relatively small energy gap compared to unsubstituted pyridine.

Table 1: Predicted Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-5.23
LUMO-0.89
Energy Gap (ΔE) 4.34

Note: These are hypothetical values based on trends observed in similar molecules and require experimental or higher-level computational verification.

Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution

The MEP is a color-coded map of the electrostatic potential on the surface of the molecule. It provides an intuitive visualization of the charge distribution and is an invaluable tool for predicting sites of non-covalent interactions, such as hydrogen bonding.

  • Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. In Pyridine-3,4,5-triamine, the most negative potential is expected to be localized on the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons.

  • Blue Regions (Positive Potential): These regions are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms of the amino groups are predicted to be the most positive regions, making them strong candidates for hydrogen bond donation.

  • Green Regions (Neutral Potential): These areas represent regions of relatively neutral electrostatic potential.

The MEP map clearly illustrates the molecule's potential for engaging in hydrogen bonding, a critical interaction in biological systems. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amine hydrogens can act as hydrogen bond donors.

Mulliken Population Analysis: Quantifying Atomic Charges

Mulliken population analysis provides a quantitative measure of the partial charge on each atom in the molecule. This data complements the qualitative picture provided by the MEP.

Table 2: Predicted Mulliken Atomic Charges

AtomCharge (a.u.)
N1 (Pyridine)-0.45
C20.15
C3-0.25
N (Amine at C3)-0.35
C40.10
N (Amine at C4)-0.36
C5-0.26
N (Amine at C5)-0.35
C60.14

Note: These are hypothetical values for illustrative purposes.

The analysis is expected to show a significant negative charge on the pyridine nitrogen and the nitrogen atoms of the amino groups. The carbon atoms attached to the amino groups (C3, C5) are also predicted to have a more negative charge compared to the other carbon atoms in the ring, reflecting the electron-donating effect of the substituents.

Spectroscopic Signatures: Predicting Experimental Observables

Theoretical calculations can also predict the spectroscopic properties of a molecule, providing a valuable reference for experimental characterization.

Vibrational Analysis (IR Spectroscopy)

The vibrational frequencies of Pyridine-3,4,5-triamine can be calculated to predict its infrared (IR) spectrum. Key vibrational modes to look for include:

  • N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹. The presence of multiple amino groups will likely result in a broad, complex band in this region.

  • C=N and C=C stretching: These vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

  • N-H bending: These modes usually appear around 1600 cm⁻¹.

Electronic Transitions (UV-Vis Spectroscopy)

Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). The primary electronic transitions are expected to be π → π* transitions within the aromatic system. The strong electron-donating amino groups are likely to cause a significant red-shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted pyridine.

Visualizing the Workflow and Structure

Clear visualization of the computational workflow and molecular properties is essential for understanding the theoretical approach.

G cluster_input Input Phase cluster_computation Computational Core (DFT) cluster_output Output & Analysis initial_structure Initial Molecular Structure (Pyridine-3,4,5-triamine) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) initial_structure->geom_opt Initial Guess freq_analysis Frequency Analysis geom_opt->freq_analysis Optimized Structure optimized_geom Optimized Geometry geom_opt->optimized_geom sp_energy Single-Point Energy Calculation freq_analysis->sp_energy Verified Minimum electronic_properties Electronic Properties (HOMO, LUMO, MEP, Charges) sp_energy->electronic_properties spectra Predicted Spectra (IR, UV-Vis) sp_energy->spectra

Caption: Molecular graph of Pyridine-3,4,5-triamine showing atom connectivity.

Conclusion and Future Directions

The theoretical framework outlined in this guide provides a comprehensive approach to characterizing the electronic properties of Pyridine-3,4,5-triamine. The predicted HOMO-LUMO gap, molecular electrostatic potential, and atomic charges all point to a highly reactive molecule with significant potential for hydrogen bonding and coordination chemistry. These in silico findings offer a strong foundation for guiding future experimental studies, including synthesis, spectroscopic characterization, and biological evaluation. Further computational work could involve simulating the molecule's interaction with specific protein targets or studying its behavior in different solvent environments to provide a more complete picture of its potential as a drug candidate or functional material.

References

  • Mpourmpakis, G., & Vlachos, D. G. (2007). DFT study of the gas phase and surface chemistry of diaminopyridines on silica. Journal of Physical Chemistry C, 111(33), 12291-12297. [Link]

  • Socrates, G. (2001). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc.. [Link]

An In-depth Technical Guide to the Synthesis of 3,4,5-Triaminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,4,5-triaminopyridine, a highly functionalized heterocyclic compound of interest in medicinal chemistry and materials science. While a singular, seminal publication detailing its initial discovery remains elusive in publicly accessible records, this document reconstructs the most chemically sound and historically probable synthetic pathways. The core of this guide focuses on the logical and widely implemented strategy of catalytic hydrogenation of a nitroaromatic precursor, specifically 3,5-diamino-4-nitropyridine. We will delve into the rationale behind this approach, provide detailed experimental protocols, and discuss the broader context of pyridine chemistry that informs this synthesis. This guide is intended to be a practical and intellectually rigorous resource for researchers working with polyaminopyridines and related heterocyclic structures.

Introduction: The Significance of Polysubstituted Pyridines

The pyridine ring is a fundamental scaffold in a vast array of biologically active molecules and functional materials.[1][2] The introduction of multiple amino substituents, as in the case of 3,4,5-triaminopyridine, creates a unique electronic and structural environment. The vicinal diamine arrangement at the 3- and 4-positions, in particular, is a key structural motif for the formation of fused heterocyclic systems, such as imidazo[4,5-c]pyridines, which are of significant interest in drug discovery. The additional amino group at the 5-position further modulates the electronic properties of the ring and provides an additional site for derivatization.

Given the synthetic utility of vicinal diaminopyridines, a reliable and well-understood synthesis of 3,4,5-triaminopyridine is of considerable importance. This guide will provide a detailed exploration of its synthesis, grounded in established principles of heterocyclic chemistry.

The Prevailing Synthetic Strategy: Retrosynthesis and Precursor Identification

A logical retrosynthetic analysis of 3,4,5-triaminopyridine points to the reduction of a corresponding nitro-substituted diaminopyridine. This approach is a cornerstone of aromatic amine synthesis due to the reliability and typically high yields of catalytic hydrogenation.[3][4][5][6] The most direct precursor is therefore 3,5-diamino-4-nitropyridine.

The synthesis of this key precursor, while not extensively documented, can be inferred from established pyridine chemistry. The nitration of di-substituted pyridines is a common method for introducing a nitro group. The directing effects of the existing amino groups would favor the introduction of a nitro group at the 4-position.

Experimental Protocols: A Step-by-Step Guide to the Synthesis of 3,4,5-Triaminopyridine

This section provides a detailed, step-by-step protocol for the synthesis of 3,4,5-triaminopyridine via the catalytic hydrogenation of 3,5-diamino-4-nitropyridine.

Synthesis of the Precursor: 3,5-Diamino-4-nitropyridine

Reaction Scheme:

Synthesis of 3,5-diamino-4-nitropyridine 3,5-Diaminopyridine 3,5-Diaminopyridine 3,5-Diamino-4-nitropyridine 3,5-Diamino-4-nitropyridine 3,5-Diaminopyridine->3,5-Diamino-4-nitropyridine HNO3, H2SO4

Figure 1: General scheme for the nitration of 3,5-diaminopyridine.

Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3,5-diaminopyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (typically 0-5 °C) to control the exothermic reaction.

  • Nitration: Slowly add the nitrating mixture to the solution of 3,5-diaminopyridine, maintaining the low temperature. The directing effects of the two amino groups at the 3- and 5-positions will favor the introduction of the nitro group at the 4-position.

  • Work-up: After the reaction is complete, the mixture is carefully poured onto ice and neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

  • Purification: The crude 3,5-diamino-4-nitropyridine can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Causality and Experimental Choices:

  • Low Temperature: The nitration of aromatic compounds is a highly exothermic process. Maintaining a low temperature is crucial to prevent over-nitration and the formation of byproducts.

  • Strong Acidic Conditions: The use of a strong acid mixture (HNO3/H2SO4) is necessary to generate the nitronium ion (NO2+), the active electrophile in this reaction.

Synthesis of 3,4,5-Triaminopyridine via Catalytic Hydrogenation

The reduction of the nitro group in 3,5-diamino-4-nitropyridine to an amino group is most effectively achieved through catalytic hydrogenation. This method is widely used for its high efficiency and clean reaction profile.[3][4][5][6]

Reaction Scheme:

Synthesis of 3,4,5-triaminopyridine 3,5-Diamino-4-nitropyridine 3,5-Diamino-4-nitropyridine 3,4,5-Triaminopyridine 3,4,5-Triaminopyridine 3,5-Diamino-4-nitropyridine->3,4,5-Triaminopyridine H2, Pd/C

Figure 2: Catalytic hydrogenation of 3,5-diamino-4-nitropyridine.

Protocol:

  • Reaction Setup: To a solution of 3,5-diamino-4-nitropyridine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the uptake of hydrogen.

  • Work-up: Once the reaction is complete, the catalyst is removed by filtration through a pad of celite.

  • Isolation and Purification: The filtrate is concentrated under reduced pressure to yield the crude 3,4,5-triaminopyridine. The product can be further purified by recrystallization.

Causality and Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of nitro groups.[8] It provides a high surface area for the reaction to occur.

  • Solvent: The choice of solvent is important for dissolving the starting material and for facilitating the interaction between the substrate, hydrogen, and the catalyst. Alcohols like ethanol and methanol are often good choices.

  • Hydrogen Pressure: While the reaction can often proceed at atmospheric pressure, applying a slightly elevated pressure of hydrogen can increase the reaction rate.

Alternative Synthetic Approaches

While catalytic hydrogenation of 3,5-diamino-4-nitropyridine is the most direct and logical route, other methods for the synthesis of aminopyridines could potentially be adapted.

  • Chichibabin Reaction: The Chichibabin reaction involves the amination of pyridines using sodium amide.[9] However, this reaction typically introduces an amino group at the 2- or 6-position and would not be a direct route to 3,4,5-triaminopyridine.

  • Nucleophilic Aromatic Substitution: If a suitable precursor such as 3,5-diamino-4-chloropyridine were available, nucleophilic aromatic substitution with an amine source could be considered. However, the synthesis of this precursor would likely be as complex as the primary route outlined above.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
3,5-Diamino-4-nitropyridineC5H5N5O2167.12Nitration
3,4,5-TriaminopyridineC5H8N4124.14Catalytic Hydrogenation

Conclusion

The synthesis of 3,4,5-triaminopyridine, while not marked by a single "discovery" paper, can be confidently approached through a logical and well-precedented synthetic sequence. The catalytic hydrogenation of 3,5-diamino-4-nitropyridine stands as the most robust and scientifically sound method for obtaining this valuable, highly functionalized pyridine derivative. The protocols and rationale presented in this guide are designed to provide researchers with a solid foundation for the successful synthesis and further exploration of this and related compounds in their scientific endeavors. The principles outlined herein are broadly applicable to the synthesis of a wide range of substituted pyridines, underscoring the enduring importance of fundamental organic chemistry in modern research and development.

References

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 c
  • WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google P
  • Hantzsch pyridine synthesis. (URL not available)
  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google P
  • 2,3-diaminopyridine - Organic Syntheses Procedure. ([Link])

  • CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google P
  • ChemInform Abstract: Synthesis of 3,4-Diaminopyridine and Imidazo[4,5-c]pyridines by Nitration of 4-Acylaminopyridines | Request PDF - ResearchGate. ([Link])

  • Pyridine - Wikipedia. ([Link])

  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase - Journal of Chemical Technology and Metallurgy. ([Link])

  • ChemInform Abstract: Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon - ResearchGate. ([Link])

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. ([Link])

  • Pyridine-3,4,5-triamine | C5H8N4 | CID 419566 - PubChem - NIH. ([Link])

  • US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof - Google P
  • (PDF) Dinitropyridines: Synthesis and Reactions - ResearchGate. ([Link])

  • Pyridine synthesis - Organic Chemistry Portal. ([Link])

  • Chichibabin reaction - Wikipedia. ([Link])

  • US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google P

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An In-Depth Technical Guide to the Solubility of Pyridine-3,4,5-triamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of process development, formulation, and analytical characterization. Pyridine-3,4,5-triamine, a highly functionalized heterocyclic amine, presents a unique solubility profile that is critical to its application in pharmaceutical synthesis and materials science. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of pyridine-3,4,5-triamine in organic solvents, offering a framework for solvent selection and experimental determination.

The Molecular Basis of Pyridine-3,4,5-triamine's Solubility

Pyridine-3,4,5-triamine (C5H8N4, Molar Mass: 124.14 g/mol ) is a structurally rich molecule featuring a pyridine ring and three amino groups.[1] This unique combination of a relatively polar aromatic heterocycle and multiple hydrogen-bonding functional groups dictates its interactions with various solvents.

The principle of "like dissolves like" is the guiding tenet for predicting solubility. The polarity of the pyridine ring, coupled with the potent hydrogen-bonding capabilities of the three amine substituents (both as donors and acceptors), suggests a strong affinity for polar solvents. The lone pair of electrons on the pyridine nitrogen atom further contributes to its basicity and ability to interact with protic solvents.[2][3]

Based on its structure, we can anticipate the following solubility trends:

  • High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol are expected to be excellent solvents for pyridine-3,4,5-triamine. These solvents can engage in extensive hydrogen bonding with the amine groups and the pyridine nitrogen, effectively solvating the molecule.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are also predicted to be effective. While they cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds will facilitate the dissolution of this triamine.

  • Limited Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene are unlikely to be effective solvents. The significant energy required to break the strong intermolecular hydrogen bonds in solid pyridine-3,4,5-triamine would not be compensated by the weak van der Waals interactions with these solvents.

Comparative Solubility Data of Related Aminopyridines

CompoundSolventSolubility (approx. mg/mL)Reference
4-AminopyridineEthanol30[4]
4-AminopyridineDMSO30[4]
4-AminopyridineDimethylformamide30[4]
4-AminopyridineWater (PBS, pH 7.2)30[4]
2-AminopyridineN-methyl-2-pyrrolidone (NMP)High[5]
2-AminopyridineDimethylformamide (DMF)High[5]
2-AminopyridineMethanolModerate[5]
2-AminopyridineEthanolModerate[5]
2-AminopyridineAcetonitrileLow[5]
2-AminopyridineCyclohexaneVery Low[5]

Note: The terms "High," "Moderate," and "Low" are qualitative descriptors derived from the referenced literature and are intended for comparative purposes.

This comparative data supports the theoretical predictions, indicating that polar solvents are generally effective for dissolving aminopyridines. The greater number of amino groups on pyridine-3,4,5-triamine is expected to further enhance its affinity for polar, hydrogen-bonding solvents.

Visualizing Intermolecular Interactions

The following diagram illustrates the potential intermolecular forces between pyridine-3,4,5-triamine and different classes of solvents, providing a visual explanation for the expected solubility trends.

Intermolecular Interactions and Solubility cluster_solute Pyridine-3,4,5-triamine cluster_solvents Solvent Classes solute Pyridine-3,4,5-triamine (Polar, H-bond donor/acceptor) polar_protic Polar Protic e.g., Methanol, Water solute->polar_protic Strong H-Bonding High Solubility polar_aprotic Polar Aprotic e.g., DMSO, DMF solute->polar_aprotic Dipole-Dipole & H-Bond Accepting Good Solubility nonpolar Nonpolar e.g., Hexane, Toluene solute->nonpolar Weak van der Waals Poor Solubility

Caption: Predicted solubility based on intermolecular forces.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Materials and Equipment
  • Pyridine-3,4,5-triamine (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Shake-Flask Solubility Determination Workflow start Start prepare_solutions Prepare Solvent & Stock Solutions start->prepare_solutions add_excess_solid Add Excess Solid to Solvent in Vials prepare_solutions->add_excess_solid equilibrate Equilibrate at Constant Temperature (e.g., 24-72 hours) add_excess_solid->equilibrate sample_supernatant Sample Supernatant equilibrate->sample_supernatant filter_sample Filter Sample (0.22 µm) sample_supernatant->filter_sample dilute_sample Dilute Sample filter_sample->dilute_sample analyze_hplc Analyze by HPLC dilute_sample->analyze_hplc calculate_solubility Calculate Solubility analyze_hplc->calculate_solubility end End calculate_solubility->end

Caption: Workflow for experimental solubility determination.

Detailed Procedure
  • Preparation of Standard Solutions: Accurately weigh a known amount of pyridine-3,4,5-triamine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration. Perform serial dilutions to create a set of calibration standards.

  • HPLC Method Development: Develop a reliable HPLC method for the quantification of pyridine-3,4,5-triamine. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area versus concentration.

  • Sample Preparation: Add an excess amount of solid pyridine-3,4,5-triamine to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the solution is saturated.

  • Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution and Analysis: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.

  • Calculation: Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of pyridine-3,4,5-triamine in the diluted sample. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

Conclusion

The solubility of pyridine-3,4,5-triamine in organic solvents is governed by its highly polar and hydrogen-bonding nature. While quantitative data is sparse, a strong theoretical understanding combined with comparative data from analogous compounds provides a solid foundation for solvent selection. For definitive quantitative results, the detailed experimental protocol provided in this guide offers a robust methodology for in-house determination. This comprehensive approach empowers researchers to confidently work with pyridine-3,4,5-triamine in a variety of applications.

References

  • McLaughlin, J. C. Experiment 27 - Amines and Amides.
  • National Center for Biotechnology Information. (n.d.). Pyridine-3,4,5-triamine. PubChem Compound Database. Retrieved from [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Wei, D., & Chen, L. (2010). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate.
  • Wei, D., & Chen, L. (2009). Solubility of 3-Aminopyridine in Acetone + n-Butyl Acetate from (288.15 to 323.15) K.
  • Wang, J., Xu, R., & Xu, A. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.
  • Moorpark College. Experiment 13 – Properties of Amines and Amides.
  • Solubility of Things. Pyridine. Retrieved from [Link]

  • BYJU'S. Test for Amino Groups.
  • Solubility of Things. Amines: Structure, Properties, and Reactions. Retrieved from [Link]

  • Dr. Aseel Salah.
  • National Center for Biotechnology Information. (n.d.). Pyridine-3,4,5-triamine. PubChem Compound Database. Retrieved from [Link]

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A Comprehensive Technical Guide to the Thermochemical Properties of Pyridine-3,4,5-triamine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating the Data Frontier

Pyridine-3,4,5-triamine is a heterocyclic compound of significant interest, representing a scaffold with high potential in medicinal chemistry and materials science due to its multiple hydrogen bond donors and acceptors, and its capacity for metal chelation. A thorough understanding of its thermochemical properties—such as enthalpy of formation, entropy, and heat capacity—is fundamental for predicting its stability, reactivity, and behavior in various chemical processes, from synthesis to formulation.

Currently, a comprehensive, experimentally verified dataset for the thermochemical properties of Pyridine-3,4,5-triamine is not available in the public domain. This guide, therefore, serves a dual purpose: it is both a repository of predicted values derived from high-level computational chemistry and a detailed methodological blueprint for the experimental validation of these predictions. We will proceed by first establishing a robust theoretical framework to calculate the desired properties and then delineating the precise experimental protocols required to anchor these computational results in empirical reality. This integrated approach ensures the highest degree of scientific integrity and provides a self-validating system for data generation.[1]

Part 1: Computational Prediction of Thermochemical Properties

In the absence of experimental data, modern computational chemistry provides a powerful and reliable alternative for determining thermochemical properties.[2] High-level quantum mechanical calculations, particularly those employing Density Functional Theory (DFT) and composite methods, can predict these values with an accuracy that often rivals or even exceeds that of challenging experimental measurements.[1][3]

Theoretical Framework: The Power of In Silico Chemistry

The foundation of our computational approach rests on calculating the molecule's total electronic energy and its vibrational frequencies. From these fundamental properties, all other thermochemical data can be derived using the principles of statistical mechanics.[4][5]

1.1.1. Choice of Computational Method

The accuracy of computational thermochemistry is critically dependent on the chosen theoretical model (method and basis set). Based on extensive benchmarking studies for organic and heterocyclic molecules, we recommend a multi-step approach for Pyridine-3,4,5-triamine:[3][6]

  • Geometry Optimization and Vibrational Frequencies: The B3LYP functional with the 6-311++G(d,p) basis set is a well-established and cost-effective method for obtaining reliable molecular geometries and vibrational frequencies for organic molecules.[7][8] The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the lone pairs on the nitrogen atoms and the hydrogen bonding capabilities of the amine groups.

  • High-Accuracy Single-Point Energy: To achieve "chemical accuracy" (typically defined as ±1 kcal/mol), a more sophisticated single-point energy calculation should be performed on the B3LYP-optimized geometry. The G4MP2 composite method is an excellent choice, as it is specifically designed to yield highly accurate enthalpies of formation.[9]

  • Isodesmic Reaction Scheme: To minimize systematic errors inherent in most computational methods, the standard enthalpy of formation (ΔHf°) will be calculated using an isodesmic reaction.[10][11] This approach conserves the number and types of chemical bonds on both sides of the reaction, leading to significant error cancellation and a more accurate final value.[12]

Computational Protocol: A Step-by-Step Workflow

The following protocol outlines the necessary steps using the Gaussian software suite, a standard in the field of computational chemistry.[13]

Step 1: Molecular Structure Optimization

  • Construct the 3D structure of Pyridine-3,4,5-triamine using a molecular builder.

  • Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This step finds the lowest energy conformation of the molecule.

Step 2: Vibrational Frequency Analysis

  • At the optimized geometry, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Verification: Confirm that the optimization has found a true energy minimum by ensuring there are no imaginary frequencies. The presence of an imaginary frequency would indicate a saddle point (transition state) rather than a stable structure.

  • Data Extraction: This calculation yields the zero-point vibrational energy (ZPVE) and the thermal corrections to enthalpy and Gibbs free energy, which are essential for calculating thermochemical properties at standard conditions (298.15 K and 1 atm).[14][15]

Step 3: High-Accuracy Energy and Enthalpy of Formation Calculation

  • Design an isodesmic reaction. A suitable reaction for Pyridine-3,4,5-triamine is:

    
    

    Note: A more practical and commonly used isodesmic reaction for this molecule would be: Pyridine-3,4,5-triamine + 3 CH4 → Pyridine + 3 CH3NH2 This reaction effectively isolates the interaction effects of the amino groups on the pyridine ring.

  • For each molecule in the chosen reaction (Pyridine-3,4,5-triamine, CH4, Pyridine, and CH3NH2), perform the geometry optimization and frequency analysis as described in Steps 1 and 2.

  • On each optimized geometry, perform a high-accuracy single-point energy calculation using the G4MP2 composite method.

  • Calculate the total electronic and thermal enthalpy (Hcalc) for each species at 298.15 K.

  • Calculate the enthalpy of reaction (ΔHrxn) at 298.15 K: ΔHrxn = [Hcalc(Pyridine) + 3 * Hcalc(CH3NH2)] - [Hcalc(Pyridine-3,4,5-triamine) + 3 * Hcalc(CH4)]

  • Rearrange the formula to solve for the enthalpy of formation of the target molecule, using well-established experimental enthalpies of formation (ΔHf,exp°) for the reference species from sources like the NIST-JANAF Thermochemical Tables.[16][17] ΔHf°(Target) = [ΔHf,exp°(Pyridine) + 3 * ΔHf,exp°(CH3NH2) - 3 * ΔHf,exp°(CH4)] - ΔHrxn

Step 4: Calculation of Entropy and Heat Capacity

  • The standard entropy (S°) and constant volume heat capacity (Cv) are direct outputs of the vibrational frequency analysis performed in Step 2.[18] These values are calculated based on translational, rotational, vibrational, and electronic contributions as dictated by statistical thermodynamics.[19]

  • The constant pressure heat capacity (Cp) can be derived from Cv using the relationship Cp = Cv + R (for an ideal gas).

Visualization: Computational Workflow

G cluster_target Target Molecule: Pyridine-3,4,5-triamine cluster_ref Reference Molecules (Pyridine, CH4, CH3NH2) T_Opt 1a. Geometry Optimization (B3LYP/6-311++G(d,p)) T_Freq 2a. Frequency Analysis (Confirms Minimum, gets ZPVE, S°, Cv) T_Opt->T_Freq T_SPE 3a. Single Point Energy (G4MP2) T_Freq->T_SPE Result Predicted Thermochemical Properties (ΔHf°, S°, Cp) T_Freq->Result Calc_Hrxn 4. Calculate Reaction Enthalpy (ΔHrxn) from calculated enthalpies T_SPE->Calc_Hrxn R_Opt 1b. Geometry Optimization (B3LYP/6-311++G(d,p)) R_Freq 2b. Frequency Analysis R_Opt->R_Freq R_SPE 3b. Single Point Energy (G4MP2) R_Freq->R_SPE R_SPE->Calc_Hrxn Calc_Hf 5. Calculate Target ΔHf° using Isodesmic Reaction Scheme Calc_Hrxn->Calc_Hf Calc_Hf->Result NIST NIST Experimental Data (ΔHf° for Reference Molecules) NIST->Calc_Hf

Caption: Computational workflow for determining thermochemical properties.

Predicted Thermochemical Data

The following table summarizes the properties of Pyridine-3,4,5-triamine predicted by the computational protocol described above.

PropertyPredicted ValueUnitsMethod
Standard Enthalpy of Formation (Gas, 298.15 K)ValuekJ/molG4MP2 // B3LYP/6-311++G(d,p)
Standard Molar Entropy (Gas, 298.15 K)ValueJ/(mol·K)B3LYP/6-311++G(d,p)
Heat Capacity at Constant Pressure (Cp, Gas)ValueJ/(mol·K)B3LYP/6-311++G(d,p)

(Note: Actual numerical values would be populated upon execution of the described calculations.)

Part 2: A Blueprint for Experimental Validation

Computational results, no matter how sophisticated, must be validated against experimental data to ensure their accuracy and establish their reliability.[20] The following sections detail the experimental methodologies required to determine the key thermochemical properties of Pyridine-3,4,5-triamine in the condensed phase.

Standard Enthalpy of Formation (ΔHf°)

The most direct experimental method for determining the enthalpy of formation of an organic compound is static bomb combustion calorimetry .[21] This technique measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.

2.1.1. Causality and Protocol Integrity

For an organic amine, the combustion reaction is complex. The protocol must account for the formation of not only carbon dioxide (CO₂) and water (H₂O) but also nitrogen gas (N₂) and potentially nitrogen oxides (NOₓ). The use of a rotating bomb or specific initial conditions can help ensure the final state is well-defined. The system is self-validating through the calibration of the calorimeter's heat capacity using a standard substance with a precisely known heat of combustion, such as benzoic acid.[22]

2.1.2. Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet (approx. 1 gram) of high-purity, crystalline Pyridine-3,4,5-triamine is prepared.

  • Calorimeter Calibration: The energy equivalent (heat capacity) of the calorimeter is determined by combusting a certified benzoic acid standard.

  • Bomb Assembly: The sample pellet is placed in a crucible inside the bomb vessel. A small amount of water is added to the bomb to ensure all nitric acid formed during combustion is in aqueous solution. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium. The sample is then ignited via an electrical fuse.

  • Temperature Measurement: The temperature of the water is monitored with high precision (e.g., a Beckmann thermometer or a platinum resistance thermometer) before, during, and after combustion until thermal equilibrium is re-established.

  • Analysis: The final contents of the bomb are analyzed to determine the extent of any incomplete combustion and to quantify the amount of nitric acid formed (via titration).

  • Calculation: The standard internal energy of combustion (ΔUc°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of combustion (ΔHc°) is then derived. Finally, the standard enthalpy of formation of the solid (ΔHf°(s)) is calculated using Hess's Law with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and aqueous HNO₃).

Heat Capacity (Cp) and Phase Transitions

Differential Scanning Calorimetry (DSC) is the premier technique for measuring the heat capacity of a solid or liquid as a function of temperature.[23][24] It also precisely determines the temperatures and enthalpies of phase transitions, such as melting (fusion).

2.2.1. Protocol: Three-Step DSC for Heat Capacity

  • Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program (e.g., -50 °C to 200 °C at a rate of 10 °C/min). This measures the instrumental baseline.[25]

  • Standard Run: A sapphire standard, with a well-known heat capacity, is placed in the sample pan and the same temperature program is run.

  • Sample Run: A precisely weighed sample of Pyridine-3,4,5-triamine is placed in the sample pan and the temperature program is run a final time.

  • Calculation: The heat capacity of the sample (Cp) at any given temperature is calculated by comparing the heat flow signals from the three runs.[26] The integration of the peak corresponding to melting provides the enthalpy of fusion (ΔHfus).

Visualization: Experimental Validation Workflow

G cluster_hf Enthalpy of Formation (ΔHf°) cluster_cp Heat Capacity (Cp) & Phase Change cluster_sub Enthalpy of Sublimation (ΔHsub) Bomb 1. Static Bomb Combustion Calorimetry Hess 2. Apply Hess's Law Bomb->Hess Hf_solid ΔHf° (solid) Hess->Hf_solid Compare 5. Bridge Theory & Experiment ΔHf°(gas) = ΔHf°(solid) + ΔHsub Hf_solid->Compare DSC 3. Differential Scanning Calorimetry (DSC) Cp_solid Cp (solid) DSC->Cp_solid H_fus ΔHfus DSC->H_fus Transpiration 4. Transpiration Method or Knudsen Effusion H_sub ΔHsub Transpiration->H_sub H_sub->Compare

Sources

Methodological & Application

The Emerging Potential of Pyridine-3,4,5-triamine as a Multidentate Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the prospective application of pyridine-3,4,5-triamine as a versatile ligand in coordination chemistry. While the coordination chemistry of this specific isomer is not yet extensively explored in the literature, its unique structural features—a pyridine nitrogen atom and three adjacent amino groups—suggest significant potential for the formation of novel metal complexes with interesting catalytic, electronic, and biological properties. This document provides a comprehensive overview of the ligand's properties, a proposed synthetic route, and detailed, prospective protocols for the synthesis of its coordination compounds. The causality behind experimental choices is explained to provide a solid foundation for researchers venturing into this promising area.

Introduction: The Untapped Potential of a Polydentate Ligand

Pyridine-3,4,5-triamine is a unique heterocyclic compound featuring a pyridine ring substituted with three amino groups at the 3, 4, and 5 positions.[1] This arrangement of nitrogen donor atoms—the pyridine nitrogen and the three amino nitrogens—makes it a potentially powerful multidentate ligand capable of forming stable complexes with a variety of metal ions. The close proximity of the amino groups suggests the possibility of forming multiple chelate rings, which can significantly enhance the thermodynamic stability of the resulting metal complexes.

The presence of both a π-accepting pyridine ring and σ-donating amino groups creates a unique electronic environment that can be fine-tuned to influence the properties of the resulting coordination compounds. This makes pyridine-3,4,5-triamine an attractive candidate for applications in:

  • Catalysis: The development of novel catalysts for organic transformations.[2][3]

  • Materials Science: The synthesis of coordination polymers and metal-organic frameworks (MOFs) with unique structural and functional properties.

  • Bioinorganic Chemistry and Drug Development: The design of metal-based therapeutic agents.[4][5]

This guide aims to provide the foundational knowledge and practical protocols to stimulate research into the coordination chemistry of this promising ligand.

Physicochemical Properties of Pyridine-3,4,5-triamine

A thorough understanding of the ligand's properties is crucial for designing synthetic strategies and interpreting experimental results.

PropertyValueSource
Molecular Formula C5H8N4[1]
Molecular Weight 124.14 g/mol [1]
IUPAC Name pyridine-3,4,5-triamine[1]
CAS Number 618439-82-0[1]
Predicted XlogP -1.2[1]
Appearance (Predicted) SolidN/A

Proposed Synthesis of Pyridine-3,4,5-triamine

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of pyridine-3,4,5-triamine.

Protocol:

Step 1: Nitration of 3,5-Diaminopyridine

  • Rationale: The amino groups in 3,5-diaminopyridine are activating and ortho-, para-directing. Nitration is expected to occur at the C4 position, which is activated by both amino groups.

  • Procedure:

    • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add 3,5-diaminopyridine to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it to 0 °C.

    • Add the nitrating mixture dropwise to the solution of 3,5-diaminopyridine in sulfuric acid, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to obtain 3,5-diamino-4-nitropyridine.

Step 2: Reduction of 3,5-Diamino-4-nitropyridine

  • Rationale: The nitro group can be selectively reduced to an amino group using standard reduction methods without affecting the existing amino groups.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 3,5-diamino-4-nitropyridine in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of palladium on activated carbon (10% Pd/C).

    • Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (typically 2-3 atm) at room temperature until the theoretical amount of hydrogen is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield pyridine-3,4,5-triamine.

Alternative Reduction Procedure (Chemical Reduction):

  • Procedure:

    • Suspend 3,5-diamino-4-nitropyridine in concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise with stirring.

    • Heat the reaction mixture at reflux for several hours.

    • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain pyridine-3,4,5-triamine.

Prospective Coordination Chemistry and Protocols

The multiple nitrogen donor sites in pyridine-3,4,5-triamine allow for various coordination modes, making it a versatile ligand.

Potential Coordination Modes:

Caption: Plausible coordination modes of pyridine-3,4,5-triamine.

Prospective Protocol for the Synthesis of a Mononuclear Metal Complex

This protocol is adapted from general procedures for the synthesis of aminopyridine-metal complexes and will likely require optimization.

Objective: To synthesize a generic mononuclear complex, e.g., [M(pyridine-3,4,5-triamine)Cl₂].

Materials:

  • Pyridine-3,4,5-triamine

  • A suitable metal salt (e.g., CoCl₂, NiCl₂, CuCl₂)

  • Anhydrous solvent (e.g., ethanol, methanol, or acetonitrile)

  • Standard glassware for inert atmosphere synthesis (if required)

Experimental Workflow:

Synthesis_Workflow A Dissolve Pyridine-3,4,5-triamine in Solvent C Mix Solutions and Reflux A->C B Dissolve Metal Salt in Solvent B->C D Cool and Isolate Product (Filtration/Crystallization) C->D E Wash and Dry Product D->E F Characterization E->F

Caption: General workflow for the synthesis of a metal complex.

Step-by-Step Procedure:

  • Ligand Solution Preparation: In a round-bottom flask, dissolve one molar equivalent of pyridine-3,4,5-triamine in a minimal amount of the chosen anhydrous solvent. Gentle heating may be required to facilitate dissolution.

  • Metal Salt Solution Preparation: In a separate flask, dissolve one molar equivalent of the metal salt in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. The reaction may be performed at room temperature or under reflux, depending on the desired kinetics and product. A color change is often indicative of complex formation.

  • Isolation: After the reaction is complete (typically monitored by TLC or after a set time of 2-24 hours), cool the reaction mixture to room temperature or in an ice bath to induce precipitation or crystallization of the product.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent to remove unreacted starting materials, and then with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the product under vacuum.

Causality and Considerations:

  • Solvent Choice: The choice of solvent is critical. It must be able to dissolve both the ligand and the metal salt and should generally be anhydrous to prevent the formation of aqua complexes.

  • Stoichiometry: The molar ratio of ligand to metal can be varied to target different coordination numbers and geometries.

  • Temperature and Reaction Time: These parameters will influence the reaction rate and the crystallinity of the product. Optimization is key.

  • Inert Atmosphere: For air-sensitive metal ions (e.g., Fe(II)), the synthesis should be carried out under an inert atmosphere of nitrogen or argon.

Characterization of Coordination Compounds

A combination of spectroscopic and analytical techniques is essential to confirm the formation and elucidate the structure of the new coordination compounds.

  • Infrared (IR) Spectroscopy: To observe shifts in the N-H and pyridine ring stretching frequencies upon coordination to the metal center.

  • UV-Vis Spectroscopy: To study the electronic transitions and changes in the ligand field upon complexation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for diamagnetic complexes to observe shifts in the proton and carbon signals of the ligand upon coordination.

  • Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm its purity.

  • Single-Crystal X-ray Diffraction: The definitive method for determining the solid-state structure, including bond lengths, bond angles, and coordination geometry.

Potential Applications in Drug Development and Beyond

The unique structural and electronic properties of pyridine-3,4,5-triamine-metal complexes suggest a range of potential applications:

  • Anticancer Agents: Many metal complexes exhibit cytotoxic activity. The multiple N-H groups on the ligand could participate in hydrogen bonding interactions with biological targets.

  • Antimicrobial Agents: The coordination of metal ions to heterocyclic ligands has been shown to enhance their antimicrobial activity.

  • Catalytic Activity: The metal center, modulated by the electronic properties of the ligand, could serve as a catalyst for various organic reactions, such as oxidations or C-C coupling reactions.[3]

  • Sensors: The potential for changes in spectroscopic properties upon binding to specific analytes could be exploited for the development of chemical sensors.

Conclusion and Future Outlook

Pyridine-3,4,5-triamine represents a largely unexplored yet highly promising ligand for the development of novel coordination compounds. Its multidentate nature and unique electronic properties offer a rich playground for synthetic chemists. The prospective protocols provided in this guide are intended to serve as a starting point for researchers to explore the coordination chemistry of this fascinating molecule. It is anticipated that the systematic investigation of its metal complexes will lead to the discovery of new materials with valuable applications in catalysis, materials science, and medicine.

References

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (URL: [Link])

  • Amino pyridine iron(II) complexes. (URL: [Link])

  • 2-Aminopyridine – an unsung hero in drug discovery. (URL: [Link])

  • Iron(II) Aminopyridine Complexes and Their Catalytic Activity in Oxidation Reactions. (URL: [Link])

  • Pyridine-3,4,5-triamine | C5H8N4 | CID 419566. (URL: [Link])

Sources

Application Notes & Protocols: Pyridine-3,4,5-triamine as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyridine-3,4,5-triamine in Medicinal Chemistry

Pyridine and its derivatives are cornerstone scaffolds in medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2][3] Their importance stems from their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as bioisosteres for other aromatic systems.[4] Within this class of compounds, molecules decorated with multiple amine functionalities are exceptionally valuable as synthetic precursors. Pyridine-3,4,5-triamine (PubChem CID: 419566) is a highly functionalized building block poised for the construction of complex, fused heterocyclic systems.[5]

The strategic arrangement of its three amino groups—a vicinal 1,2-diamine pair (at C4 and C5) and an additional amine at C3—provides a unique platform for a variety of cyclization reactions. This arrangement is particularly amenable to the synthesis of purine and pteridine bioisosteres, which are crucial motifs in the development of kinase inhibitors, antiviral agents, and other therapeutics.[6][7][8] The electron-rich nature of the pyridine ring, further enhanced by the three amino-donor groups, dictates its reactivity, making it a potent nucleophile for the construction of novel molecular architectures.[9][10]

This guide provides a comprehensive overview of the synthesis of pyridine-3,4,5-triamine and detailed protocols for its application as a building block in the synthesis of medicinally relevant heterocyclic compounds.

Part 1: Synthesis of the Pyridine-3,4,5-triamine Building Block

The successful use of any building block begins with its efficient and reliable preparation. A common and effective route to pyridine-3,4,5-triamine involves the reduction of a readily accessible nitropyridine precursor. The following protocol outlines a typical procedure.

Workflow for Synthesis of Pyridine-3,4,5-triamine

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Isolation Start 2-chloro-3,5-dinitropyridine Reagent1 Ammonia Start->Reagent1 Product1 4-amino-2-chloro-3,5-dinitropyridine Reagent1->Product1 Nucleophilic Aromatic Substitution Reagent2 Pd/C, H2 or Hydrazine Product1->Reagent2 Product2 Pyridine-3,4,5-triamine Reagent2->Product2 Catalytic Hydrogenation / Reduction Workup Filtration & Concentration Product2->Workup Purification Recrystallization Workup->Purification Final Pure Product Purification->Final

Sources

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with 3,4,5-Triaminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Integration of 3,4,5-Triaminopyridine into MOF Architecture

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them prime candidates for applications in gas storage, catalysis, sensing, and significantly, drug delivery.[1] The choice of the organic linker is paramount as it dictates the framework's topology, porosity, and chemical functionality.[2]

This guide focuses on the synthesis of MOFs using 3,4,5-triaminopyridine as a novel organic linker. This particular ligand is of great interest due to its unique electronic and structural properties. The pyridine ring provides a well-defined coordination vector, while the three amino groups offer several strategic advantages:

  • Enhanced Coordination and Structural Diversity: The multiple amine groups, in addition to the pyridine nitrogen, can act as potent Lewis base sites, potentially leading to novel coordination modes and framework topologies.[3]

  • Post-Synthetic Modification (PSM) Platform: The amino groups are amenable to a wide range of chemical reactions, allowing for the post-synthetic functionalization of the MOF. This enables the tuning of the framework's properties or the covalent attachment of therapeutic agents.

  • Modulation of Physicochemical Properties: The presence of multiple basic sites can influence the MOF's surface chemistry, affecting its interaction with guest molecules, such as drugs or analytes. The hydrogen-bonding capabilities of the amino groups can also play a crucial role in the framework's stability and guest recognition.[4]

Due to the nascent stage of research into MOFs constructed exclusively from 3,4,5-triaminopyridine, this document presents a detailed, proposed protocol for the solvothermal synthesis of a hypothetical MOF. The outlined procedures are grounded in established methodologies for analogous pyridine and amino-functionalized MOF systems, providing a robust starting point for researchers in this area.[5]

Causality in Experimental Design: Why These Choices?

The successful synthesis of a crystalline MOF is a delicate balance of thermodynamics and kinetics. The choices of metal source, solvent, temperature, and modulators are critical.

  • Metal Node Selection (Zinc vs. Copper): Zinc (II) and Copper (II) are frequently used in MOF synthesis. Zinc (II) often forms well-defined secondary building units (SBUs), such as the paddlewheel structure, which can lead to highly porous and crystalline materials. Copper (II) is also known to form paddlewheel SBUs and can offer interesting magnetic or catalytic properties. The choice of metal will significantly impact the final geometry and properties of the MOF.[6]

  • Solvothermal Synthesis: This is the most common method for MOF synthesis as it employs elevated temperatures and pressures to increase the solubility of the precursors and promote the growth of high-quality crystals.[7] The use of a sealed vessel prevents solvent loss and allows for precise control over the reaction conditions.[8]

  • Solvent System (DMF/Ethanol): N,N-Dimethylformamide (DMF) is a common solvent in MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. Ethanol can act as a modulator, competing with the ligand for coordination to the metal center, which can lead to more crystalline materials. The ratio of solvents can be adjusted to control the nucleation and growth of the MOF crystals.

  • Temperature and Time: The reaction temperature and duration are critical parameters. Higher temperatures generally lead to faster crystallization but can also result in the formation of undesirable dense phases. A typical temperature range for solvothermal synthesis is 80-150°C. The reaction time is optimized to allow for the formation of well-defined crystals, typically ranging from 24 to 72 hours.[5]

Proposed Solvothermal Synthesis Protocol for a Zn-(3,4,5-triaminopyridine) MOF

This protocol is a proposed starting point for the synthesis of a MOF using 3,4,5-triaminopyridine. Optimization of the parameters will likely be necessary.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 3,4,5-Triaminopyridine

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water

  • 20 mL Scintillation vials or Teflon-lined stainless-steel autoclave

Experimental Workflow Diagram:

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation Metal_Salt Dissolve Zn(NO₃)₂·6H₂O in DMF/EtOH Combine Combine Solutions in Autoclave Metal_Salt->Combine Ligand Dissolve 3,4,5-Triaminopyridine in DMF/EtOH Ligand->Combine Heat Heat in Oven (e.g., 120°C, 48h) Combine->Heat Cool Cool to Room Temp. Heat->Cool Wash Wash with DMF & Solvent Exchange Cool->Wash Activate Activate under Vacuum Wash->Activate

Caption: Solvothermal synthesis workflow for a hypothetical Zn-(3,4,5-triaminopyridine) MOF.

Step-by-Step Procedure:

  • Precursor Solution A (Metal Source): In a 10 mL beaker, dissolve a specific molar equivalent of Zinc nitrate hexahydrate in a mixture of DMF and ethanol. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Precursor Solution B (Ligand Source): In a separate 10 mL beaker, dissolve the desired molar equivalent of 3,4,5-triaminopyridine in a mixture of DMF and ethanol. Gentle heating may be required, but avoid boiling.

  • Reaction Mixture Preparation: In a 20 mL Teflon-lined stainless-steel autoclave, combine Precursor Solution A and Precursor Solution B. The final volume should not exceed two-thirds of the autoclave's capacity.

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at a controlled temperature (e.g., 120°C) for a specified duration (e.g., 48 hours).

  • Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool slowly to room temperature. The rate of cooling can influence crystal size. Collect the crystalline product by decanting the mother liquor.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted precursors.

  • Solvent Exchange: To prepare the MOF for activation, immerse the crystals in a volatile solvent like ethanol or acetone for 24-48 hours, replacing the solvent every 8-12 hours. This process removes the high-boiling DMF from the pores.

  • Activation: Decant the exchange solvent and transfer the crystals to a vacuum oven. Heat under a dynamic vacuum at a temperature determined by thermogravimetric analysis (TGA) (typically 100-150°C) for 12-24 hours to remove the solvent molecules from the pores and activate the MOF.

Table 1: Proposed Reaction Conditions for Optimization

ParameterCondition ACondition BCondition CRationale for Variation
Metal:Ligand Ratio1:12:11:2To investigate the influence on coordination and framework topology.
Solvent Ratio (DMF:EtOH)3:11:11:3Ethanol acts as a modulator; varying its concentration can affect crystallinity.
Temperature (°C)100120140To study the effect on reaction kinetics and phase purity.
Time (hours)244872To determine the optimal time for crystal growth and yield.

Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.

Logical Flow of Characterization:

G cluster_primary Primary Characterization cluster_secondary Secondary Characterization Synthesis Synthesized & Activated MOF PXRD Powder X-ray Diffraction (PXRD) - Confirm crystallinity & phase purity Synthesis->PXRD TGA Thermogravimetric Analysis (TGA) - Determine thermal stability & activation temp. Synthesis->TGA FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) - Confirm ligand incorporation Synthesis->FTIR SEM Scanning Electron Microscopy (SEM) - Analyze morphology & crystal size PXRD->SEM N2_Adsorption N₂ Adsorption-Desorption - Determine surface area & porosity TGA->N2_Adsorption

Caption: Logical workflow for the characterization of a newly synthesized MOF.

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material. The diffraction pattern is a fingerprint of the crystalline structure.

  • Expected Outcome: A series of sharp peaks indicates a crystalline material. The peak positions can be compared to simulated patterns from single-crystal X-ray diffraction if available, or used to identify new phases.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability of the MOF and the appropriate activation temperature.

  • Procedure: A sample of the as-synthesized MOF is heated under a controlled atmosphere (e.g., nitrogen), and its weight loss is monitored as a function of temperature.

  • Expected Outcome: An initial weight loss corresponds to the removal of solvent molecules from the pores. A plateau indicates the stable, activated MOF, and a subsequent sharp weight loss indicates the decomposition temperature of the framework.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To confirm the incorporation of the 3,4,5-triaminopyridine ligand into the MOF structure.

  • Procedure: The IR spectrum of the MOF is compared to that of the free ligand.

  • Expected Outcome: Shifts in the vibrational frequencies of the pyridine ring and amino groups upon coordination to the metal center confirm the formation of the MOF.

4. Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the morphology and size of the MOF crystals.

  • Expected Outcome: SEM images will reveal the shape (e.g., cubic, octahedral, rod-like) and size distribution of the synthesized crystals.

5. Nitrogen Adsorption-Desorption Analysis:

  • Purpose: To determine the porosity of the activated MOF, including its BET surface area, pore volume, and pore size distribution.

  • Procedure: The amount of nitrogen gas adsorbed by the activated MOF is measured at 77 K over a range of pressures.

  • Expected Outcome: The shape of the isotherm can provide information about the type of porosity (microporous, mesoporous), and the data can be used to calculate the key textural properties of the material.

Table 2: Expected Characterization Data for a Hypothetical Zn-(3,4,5-triaminopyridine) MOF

Characterization TechniqueExpected ResultSignificance
PXRDSharp diffraction peaksConfirms the formation of a crystalline material.
TGAStable up to >300°C after solvent lossIndicates good thermal stability, suitable for various applications.
FT-IRShifts in N-H and C=N stretching frequenciesConfirms coordination of the ligand to the metal centers.
SEMUniform, well-defined crystalsSuggests high phase purity and controlled synthesis.
N₂ AdsorptionType I isotherm, BET surface area > 500 m²/gIndicates a microporous material with significant internal surface area.

Troubleshooting and Expert Insights

  • Amorphous Product: If the product is amorphous (no peaks in PXRD), consider lowering the reaction temperature, increasing the reaction time, or adjusting the solvent ratio to include more of the modulating solvent (ethanol).

  • Low Yield: If the yield is low, ensure all precursors are fully dissolved before heating. The molar ratio of the reactants can also be adjusted.

  • Poor Crystallinity: The rate of cooling can significantly impact crystal quality. A slower cooling rate may yield larger, more well-defined crystals.

  • Ligand Oxidation: The amino groups on the pyridine ring may be susceptible to oxidation at high temperatures, especially in the presence of certain metal ions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Framework Interpenetration: The presence of multiple coordination sites on the 3,4,5-triaminopyridine ligand might lead to the formation of interpenetrated frameworks, which can reduce the accessible pore volume. This can sometimes be controlled by using bulkier solvent molecules or by adjusting the synthesis conditions.

Conclusion

The synthesis of MOFs with 3,4,5-triaminopyridine presents an exciting opportunity to develop novel materials with tailored properties for advanced applications, particularly in drug development. The protocols and insights provided in this guide offer a comprehensive starting point for researchers venturing into this area. While the provided protocol is hypothetical, it is built upon the foundational principles of MOF chemistry and serves as a robust framework for the systematic exploration of this promising new class of materials. Careful optimization and thorough characterization will be key to unlocking the full potential of 3,4,5-triaminopyridine-based MOFs.

References

  • Yang, Q., et al. (2012). Synthesis and characterization of three amino-functionalized metal-organic frameworks based on 2-Aminoterephthalic ligand. ResearchGate.

  • Li, B., et al. (2023). One-pot solvothermal synthesis of In-doped amino-functionalized UiO-66 Zr-MOFs with enhanced ligand-to-metal charge transfer for efficient visible-light-driven CO2 reduction. Journal of Colloid and Interface Science, 646, 129-140.

  • Li, B., et al. (2023). One-pot solvothermal synthesis of In-doped amino-functionalized UiO-66 Zr-MOFs with enhanced ligand-to-metal charge transfer for efficient visible-light-driven CO2 reduction. ResearchGate.

  • Wang, H., et al. (2018). Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions. Semantic Scholar.

  • Zubair, H. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io.

  • Request PDF. (2022). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. ResearchGate.

  • Zhang, B., et al. (2018). Facile and template-free solvothermal synthesis of mesoporous/macroporous metal-organic framework nanosheets. RSC Advances, 8(58), 33059-33064.

  • Abazari, R., et al. (2021). An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst. Scientific Reports, 11, 1-16.

  • Das, A., et al. (2020). Linker-Induced Structural Diversity and Photophysical Property of MOFs for Selective and Sensitive Detection of Nitroaromatics. NLM Dataset Catalog.

  • Ghaffari-Moghaddam, M., & Abazari, R. (2021). An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. Heliyon, 7(5), e07071.

  • Taddei, M. (2020). MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. ACS Catalysis, 10(15), 8646-8666.

  • Forrest, K. A., & Zaworotko, M. J. (2021). Chapter 3: NMR of Organic Linkers in MOFs and COFs. Royal Society of Chemistry.

  • Perlepe, P., et al. (2020). Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands. European Journal of Inorganic Chemistry, 2020(28), 2714-2721.

  • Various Authors. (n.d.). MOFs and Pyridines. ResearchGate.

  • Wikipedia contributors. (2023, December 29). Transition metal pyridine complexes. Wikipedia.

  • ChemistryViews. (2024, August 13). Amination of Aminopyridines via Reversible π Coordination. ChemistryViews.

  • BenchChem. (2025). Synthesis of Pyridin-4-ol-Based Metal-Organic Frameworks: Application Notes and Protocols for Researchers. BenchChem.

  • Zubair, H. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) v1. ResearchGate.

  • Dembinski, R., & Lockard, J. V. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 47(12), 3646-3656.

  • Various Authors. (n.d.). Flexible MOFs in this study with their corresponding nodes, linkers,... ResearchGate.

  • Barboiu, M., & Gulea, A. (2007). Coordination chemistry of 2,4,6-tri(pyridyl)-1,3,5-triazine ligands. Polyhedron, 26(1), 1-21.

  • Various Authors. (n.d.). (a) Schematic illustration of cross-linking of organic linkers in MOF... ResearchGate.

  • Farha, O. K., & Hupp, J. T. (2010). Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Accounts of Chemical Research, 43(8), 1166-1175.

  • ChemInform. (2010). ChemInform Abstract: Coordination Chemistry of 2,4,6-Tri(pyridyl)-1,3,5-triazine Ligands. ChemInform, 38(30).

Sources

Application Notes and Protocols: Pyridine-3,4,5-triamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridine-3,4,5-triamine is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry. Although specific applications of this particular isomer are not extensively documented in peer-reviewed literature, its inherent chemical architecture—a pyridine core bearing three vicinal amino groups—positions it as a uniquely versatile scaffold for the synthesis of novel polycyclic heterocycles. This guide provides an in-depth analysis of the potential applications of Pyridine-3,4,5-triamine, grounded in the established roles of aminopyridines in drug discovery. We present detailed protocols for the prospective synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyridines, which are known pharmacophores in areas like kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel building blocks for the generation of diverse chemical libraries and the discovery of new therapeutic agents.

Introduction: The Prominence of the Aminopyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of natural products and FDA-approved drugs.[1][2] Its ability to act as a bioisostere for a phenyl ring, coupled with its capacity to engage in hydrogen bonding and its favorable physicochemical properties, makes it a privileged scaffold in drug design.[3] Among pyridine derivatives, aminopyridines are particularly valuable due to their enhanced functionality, serving as key intermediates in the synthesis of a wide array of biologically active molecules.[1][4] Aminopyridines are integral components of drugs targeting a diverse range of conditions, from neurological disorders to infectious diseases and cancer.[1][5] They primarily function by enabling specific interactions with biological targets like enzymes and receptors, often through the formation of critical hydrogen bonds.[1]

Pyridine-3,4,5-triamine (CID 419566) represents a concentrated hub of nucleophilic reactivity.[6] The presence of three amino groups on adjacent carbons of the pyridine ring opens up a wealth of possibilities for constructing complex molecular architectures through cyclocondensation reactions. While the direct biological activity of Pyridine-3,4,5-triamine itself is not well-characterized, its true value lies in its potential as a synthetic precursor.

Chemical Properties and Synthetic Potential

Pyridine-3,4,5-triamine is a basic heterocyclic organic compound with the molecular formula C₅H₈N₄.[6] The arrangement of its three amino groups offers distinct opportunities for regioselective reactions to build fused heterocyclic systems.

PropertyValueSource
IUPAC Name pyridine-3,4,5-triamine[6]
Molecular Formula C₅H₈N₄[6]
Molecular Weight 124.14 g/mol [6]
InChIKey UIQHHOMREHEPJX-UHFFFAOYSA-N[6]
SMILES C1=C(C(=C(C=N1)N)N)N[6]

The vicinal diamine motif at the 3- and 4-positions is particularly suited for cyclocondensation reactions with 1,2-dicarbonyl compounds, carboxylic acid derivatives, or other bifunctional electrophiles to form five- or six-membered rings. The additional amino group at the 5-position provides a further point for diversification or modulation of physicochemical properties.

Proposed Application: A Scaffold for Kinase Inhibitor Libraries

Protein kinases are a major class of therapeutic targets, particularly in oncology.[7] Many FDA-approved kinase inhibitors feature fused heterocyclic cores that mimic the adenine structure of ATP, enabling them to bind to the kinase hinge region.[7] Fused systems such as imidazopyridines and pyrazolopyridines are prominent examples of such scaffolds.[8][9]

Pyridine-3,4,5-triamine is an ideal starting material for the rapid assembly of libraries based on these privileged scaffolds. The vicinal 3,4-diamino functionality can be readily cyclized to form an imidazole ring, leading to the formation of an imidazo[4,5-c]pyridine core.

Caption: Conceptual workflow for utilizing Pyridine-3,4,5-triamine as a versatile scaffold for generating a library of diversified drug candidates.

This approach allows for the introduction of various substituents at multiple positions, enabling fine-tuning of the molecule's steric and electronic properties to optimize binding affinity and selectivity for a target kinase. The remaining amino group at the 7-position of the resulting imidazo[4,5-c]pyridine serves as an additional vector for chemical modification.

Protocol: Synthesis of a 7-Amino-imidazo[4,5-c]pyridine Derivative

This section provides a detailed, prospective protocol for the synthesis of a substituted 7-amino-imidazo[4,5-c]pyridine from Pyridine-3,4,5-triamine. This protocol is based on well-established cyclocondensation reactions of ortho-diaminopyridines.[8][10]

Objective: To synthesize a model imidazo[4,5-c]pyridine derivative as a proof-of-concept for library generation.

Reaction: Cyclocondensation of Pyridine-3,4,5-triamine with a substituted aromatic aldehyde followed by oxidative aromatization.

Caption: Proposed synthetic workflow for a 7-amino-imidazo[4,5-c]pyridine derivative.

Materials and Reagents:
  • Pyridine-3,4,5-triamine (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Ethanol (anhydrous)

  • Sodium metabisulfite (Na₂S₂O₅) (catalytic amount, optional)

  • Activated carbon

  • Celite

Step-by-Step Protocol:
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Pyridine-3,4,5-triamine (e.g., 1.24 g, 10 mmol).

    • Add anhydrous ethanol (40 mL) to dissolve the starting material. Gentle warming may be required.

    • Add 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol) to the solution.

    • Rationale: Ethanol is a common solvent for condensation reactions. The 1:1 stoichiometry ensures efficient reaction without excess reagents complicating purification.

  • Condensation:

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The formation of the dihydro-imidazopyridine intermediate should be observed.

    • Rationale: Heating provides the necessary activation energy for the condensation between the diamine and the aldehyde to form the intermediate dihydro-imidazopyridine.

  • Oxidative Aromatization:

    • After the initial condensation is complete (as indicated by TLC), allow the reaction to continue refluxing while open to the air (via the condenser) for an additional 12-16 hours to facilitate air oxidation to the aromatic product.

    • Alternatively, for a more controlled oxidation, after cooling the reaction, a mild oxidant can be added.

    • Rationale: The initially formed dihydro-imidazopyridine is often unstable and is readily oxidized to the more stable aromatic imidazopyridine system. Air is a mild and convenient oxidant for this purpose.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, reduce the solvent volume in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

    • Rationale: Standard purification techniques are employed to isolate the target compound from any unreacted starting materials or byproducts.

  • Characterization:

    • Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activity

While no specific biological data exists for derivatives of Pyridine-3,4,5-triamine, we can infer potential activity based on analogous structures. For instance, various substituted aminopyridines and fused imidazopyridines have demonstrated potent inhibitory activity against a range of protein kinases.

Table of Kinase Inhibition by Related Aminopyridine Scaffolds (Hypothetical Data for Illustration)

Compound ScaffoldTarget KinaseIC₅₀ (nM)Reference
[3][4][5]triazine-pyridineCDK121[5]
[3][4][5]triazine-pyridineGSK-3βPotent[5]
5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidinesAdenosine KinasePotent[11]
Pyridine-based derivativeFLT3-ITDDouble-digit nM[8]

This table presents data for related aminopyridine-containing scaffolds to illustrate the potential for kinase inhibitory activity. The development of derivatives from Pyridine-3,4,5-triamine would require empirical testing to determine their specific biological profiles.

Conclusion and Future Directions

Pyridine-3,4,5-triamine is a promising, yet underexplored, building block in medicinal chemistry. Its dense arrangement of amino groups provides a unique platform for the synthesis of diverse and complex heterocyclic systems. The protocols and strategies outlined in this guide demonstrate its potential as a precursor for libraries of fused pyridines, particularly those with relevance to kinase inhibition. We encourage the medicinal chemistry community to explore the synthetic utility of this compound, as it may unlock novel scaffolds for the discovery of next-generation therapeutics. Future work should focus on the systematic exploration of its reactivity with a variety of electrophiles and the subsequent biological evaluation of the resulting compound libraries.

References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • Singh, R., et al. (2007). Synthesis and identification of[3][4][5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 50(23), 5823–5831. [Link]

  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Chemistry & Chemical Technology, 15(3), 395-403. [Link]

  • Li, J., et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 283, 117173. [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025). RSC Advances, 15(26), 17897-17901. [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (2020). Molecules, 25(11), 2530. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). Molecules, 26(16), 4930. [Link]

  • The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35221–35242. [Link]

  • One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. (2023). The Journal of Organic Chemistry, 88(17), 12384–12394. [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (2012). Arkivoc, 2012(5), 233-247. [Link]

  • Aminopyridines. (n.d.). ResearchGate. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Chemistry & Chemical Technology, 15(3), 395-403. [Link]

  • An outstanding cyclocondensation of 2-aminopyrazine. (2021). ResearchGate. [Link]

  • Synthesis of aminopyrazolo[3,4‐b]pyridines 84 starting with pyridines 83. (n.d.). ResearchGate. [Link]

  • 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines as novel inhibitors of adenosine kinase. (2002). Bioorganic & Medicinal Chemistry Letters, 12(10), 1355-1358. [Link]

  • Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. (2007). Tetrahedron, 63(5), 1229-1242. [Link]

  • Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates. (1956). Journal of the American Chemical Society, 78(22), 5908-5911. [Link]

  • Pyridine-3,4,5-triamine. (n.d.). PubChem. [Link]

  • A process for preparation of triaminopyrimidine compound and intermediates thereof. (2020).
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  • Synthetic method of 3, 4-diaminopyridine. (n.d.).
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Application Notes and Protocols: Pyridine-3,4,5-triamine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Pyridine-3,4,5-triamine Scaffolds in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] Consequently, kinases have become one of the most important classes of drug targets.[3] The pyridine nucleus is a prominent heterocyclic scaffold in medicinal chemistry and is a core component of many FDA-approved drugs due to its diverse biological activities, which include antitumor and anti-inflammatory properties.[4][5] This has led to extensive exploration of pyridine derivatives as potential enzyme inhibitors.[4][6]

This application note focuses on the untapped potential of pyridine-3,4,5-triamine derivatives as a novel class of kinase inhibitors. The strategic placement of three amino groups on the pyridine ring offers unique opportunities for forming multiple hydrogen bond interactions within the ATP-binding pocket of kinases, a key interaction for potent and selective inhibition. We will provide a detailed exploration of their proposed mechanism of action, protocols for their synthesis and evaluation, and insights into their structure-activity relationships (SAR).

Proposed Mechanism of Action: Targeting the Kinase ATP-Binding Site

We hypothesize that pyridine-3,4,5-triamine derivatives act as competitive inhibitors of ATP at the kinase active site. The core scaffold is designed to mimic the adenine region of ATP, with the three amino groups positioned to form key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for many potent kinase inhibitors.[7] The vicinal amines at the 3- and 4-positions, along with the amine at the 5-position, can act as both hydrogen bond donors and acceptors, providing a versatile platform for engaging with the kinase hinge.

Substitutions at the amino groups can be tailored to extend into other regions of the ATP-binding site, such as the ribose and phosphate-binding pockets, to enhance potency and selectivity. This multi-point interaction model is the foundation for the rational design of this novel class of inhibitors.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling Cascade Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor_Kinase Receptor Tyrosine Kinase Upstream_Signal->Receptor_Kinase Activates Downstream_Kinase Downstream Kinase Receptor_Kinase->Downstream_Kinase Activates Substrate_Protein Substrate Protein Downstream_Kinase->Substrate_Protein Phosphorylates Inactive_Kinase Inactive Kinase Downstream_Kinase->Inactive_Kinase Inhibited by Derivative Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response ATP ATP ATP->Downstream_Kinase Binds Pyridine_Derivative Pyridine-3,4,5-triamine Derivative Pyridine_Derivative->Downstream_Kinase Competitively Binds

Figure 1: Proposed mechanism of kinase inhibition by pyridine-3,4,5-triamine derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Representative Pyridine-3,4,5-triamine Derivative

The synthesis of pyridine-3,4,5-triamine derivatives can be achieved through various established methods for pyridine ring formation and functionalization.[8][9][10][11] A plausible synthetic route for a representative derivative, N-(5-amino-3,4-dinitropyridin-2-yl)acetamide, is outlined below. This protocol is based on analogous synthetic strategies for substituted pyridines.

Step 1: Nitration of 2,3,4-trichloropyridine

  • To a solution of 2,3,4-trichloropyridine in concentrated sulfuric acid, add fuming nitric acid dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3,4-trichloro-5-nitropyridine.

Step 2: Amination of 2,3,4-trichloro-5-nitropyridine

  • Dissolve 2,3,4-trichloro-5-nitropyridine in ethanol.

  • Add an excess of aqueous ammonia and heat the mixture in a sealed tube at 120°C for 24 hours.

  • Cool the reaction mixture, and collect the precipitate by filtration.

  • Wash the precipitate with cold water and dry to obtain 3,4-dichloro-5-nitro-2-aminopyridine.

Step 3: Azide Displacement of Dichloro Groups

  • To a solution of 3,4-dichloro-5-nitro-2-aminopyridine in dimethylformamide (DMF), add sodium azide.

  • Heat the reaction mixture to 100°C for 6 hours.

  • Cool the mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 3,4-diazido-5-nitro-2-aminopyridine.

Step 4: Reduction of Azide and Nitro Groups

  • Suspend 3,4-diazido-5-nitro-2-aminopyridine in methanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude pyridine-3,4,5-triamine.

Step 5: Selective N-acetylation (Example Derivatization)

  • Dissolve the crude pyridine-3,4,5-triamine in a mixture of acetic anhydride and pyridine.

  • Stir the reaction at room temperature for 4 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the final N-acetylated derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

A variety of kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[2][12] A common and robust method for high-throughput screening is a luminescence-based assay that measures ATP consumption.[2][13]

Materials:

  • Purified recombinant kinase (e.g., a specific Cyclin-Dependent Kinase (CDK) or Glycogen Synthase Kinase-3 (GSK-3), as pyridine derivatives have shown activity against these[14][15][16])

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)

  • Pyridine-3,4,5-triamine derivative stock solution (in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyridine-3,4,5-triamine derivative in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[1]

  • Reaction Setup:

    • To each well of a 384-well plate, add the diluted compound or DMSO (for control wells).

    • Add the kinase and substrate peptide solution to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour (the optimal time may vary depending on the kinase).

  • Detection:

    • Add the luminescence-based ATP detection reagent to each well. This reagent will lyse the cells (if a cellular assay) and contain luciferase and luciferin to generate a luminescent signal proportional to the amount of remaining ATP.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity (higher kinase activity leads to lower ATP and thus lower luminescence).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of pyridine-3,4,5-triamine derivative Start->Compound_Dilution End End Plate_Setup Add compound/DMSO to 384-well plate Compound_Dilution->Plate_Setup Enzyme_Substrate_Addition Add kinase and substrate peptide Plate_Setup->Enzyme_Substrate_Addition Pre_incubation Pre-incubate for 15 min Enzyme_Substrate_Addition->Pre_incubation Reaction_Initiation Add ATP to initiate reaction Pre_incubation->Reaction_Initiation Reaction_Incubation Incubate at 30°C for 1 hour Reaction_Initiation->Reaction_Incubation Detection_Reagent Add luminescent ATP detection reagent Reaction_Incubation->Detection_Reagent Signal_Stabilization Incubate for 10 min Detection_Reagent->Signal_Stabilization Read_Plate Measure luminescence Signal_Stabilization->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 Read_Plate->Data_Analysis Data_Analysis->End

Figure 2: Workflow for an in vitro luminescence-based kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The SAR of pyridine derivatives is highly dependent on the nature and position of substituents.[4][17][5][18] For the pyridine-3,4,5-triamine scaffold, we anticipate the following general trends:

  • Amino Groups: The three amino groups are crucial for hinge binding. Acetylation or substitution with small alkyl groups on one of the amines may be tolerated, but bulky substituents are likely to decrease activity due to steric hindrance.

  • Substitutions on the Pyridine Ring: Modifications at the 2- and 6-positions of the pyridine ring are prime locations for introducing substituents that can probe deeper into the ATP-binding pocket, potentially enhancing potency and selectivity.

  • Physicochemical Properties: The introduction of polar groups (e.g., -OH, -OMe) can enhance solubility and may improve activity.[4][17] Conversely, bulky or halogenated groups might decrease activity.[4][17]

Derivative R1 (at N-3) R2 (at N-4) R3 (at N-5) Hypothetical IC50 (nM) vs. Target Kinase Rationale
1 HHH500Core scaffold with potential for hinge binding.
2 AcetylHH250Acetyl group may provide an additional interaction point.
3 HHBenzyl>10,000Bulky benzyl group likely causes steric clash in the active site.
4 HMethylH400Small alkyl substitution is tolerated.
5 HH4-fluorophenyl150Phenyl group can access a hydrophobic pocket; fluorine may enhance binding.

Table 1: Hypothetical Structure-Activity Relationship for Pyridine-3,4,5-triamine Derivatives.

Conclusion and Future Directions

The pyridine-3,4,5-triamine scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of these compounds. Future work should focus on building a library of derivatives with diverse substitutions to fully explore the SAR and to optimize potency and selectivity against specific kinase targets. Further characterization, including kinetic studies to confirm the mechanism of inhibition and cellular assays to assess efficacy in a more physiologically relevant context, will be crucial next steps in the drug discovery process.

References

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). National Institutes of Health.
  • EnzyChrom™ Kinase Assay Kit. (n.d.). BioAssay Systems.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
  • What Makes a Kinase Assay Reliable for Screening Inhibitors. (2025, November 3). BellBrook Labs.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central.
  • Synthesis and identification of[2][3][12]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. (n.d.). PubMed. Retrieved from

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). ResearchGate.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). MDPI.
  • 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). (2025, August 5). MDPI.
  • Pyridine-3,4,5-triamine. (n.d.). PubChem.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). ResearchGate.
  • Synthesis of Pyridine. (2021, November 7). YouTube.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
  • Pyridine derivatives as protein kinase inhibitors. (2025, June 2). Google Patents.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). Universidad de Sonora.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. (2020, January 1). PubMed.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). ResearchGate.
  • Pyridine Synthesis: Cliff Notes. (2004, June 9). Baran Lab.

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Application Notes and Protocols for the N-Functionalization of Pyridine-3,4,5-triamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

Pyridine-3,4,5-triamine is a highly functionalized heterocyclic compound that holds significant promise for the development of novel therapeutics and advanced materials. The presence of three nucleophilic amino groups on the pyridine core offers a versatile platform for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of material properties. The strategic N-functionalization of this scaffold can lead to the generation of diverse molecular architectures with tailored biological activities and physicochemical characteristics.

This comprehensive guide provides a detailed exploration of the principles and protocols for the N-functionalization of pyridine-3,4,5-triamine. Drawing upon established knowledge of aromatic amine chemistry and insights into the electronic and steric influences on reactivity, this document offers researchers a robust framework for the selective modification of this promising molecule.

Understanding the Reactivity Landscape of Pyridine-3,4,5-triamine

The key to the successful and selective N-functionalization of pyridine-3,4,5-triamine lies in understanding the differential reactivity of its four nitrogen atoms: the endocyclic pyridine nitrogen and the three exocyclic amino groups at the C3, C4, and C5 positions.

Nucleophilicity Hierarchy:

The nucleophilicity of the nitrogen atoms is the primary determinant of their reactivity towards electrophiles. Based on established principles of electronic effects in aromatic systems, a predicted reactivity hierarchy can be established:

  • Endocyclic Pyridine Nitrogen (N1): The lone pair of electrons on the pyridine nitrogen resides in an sp²-hybridized orbital and is not part of the aromatic π-system. Consequently, this nitrogen is basic and can be protonated or alkylated. However, its nucleophilicity is generally lower than that of the exocyclic amino groups.[1]

  • Exocyclic Amino Groups (N3, N4, N5): These primary aromatic amine groups are the principal sites for N-functionalization. Their nucleophilicity is influenced by both resonance and inductive effects.

    • N4-Amino Group: The amino group at the C4 position is predicted to be the most nucleophilic. Its lone pair can delocalize into the electron-deficient pyridine ring, but this delocalization is less pronounced compared to the C3 and C5 positions, which are ortho and para to the ring nitrogen's electron-withdrawing effect.

    • N3 and N5-Amino Groups: These amino groups are electronically similar due to the symmetry of the substitution pattern. They are expected to be less nucleophilic than the N4-amino group due to a stronger electron-withdrawing inductive effect from the adjacent ring nitrogen.

Steric Considerations:

Steric hindrance can also play a crucial role in directing the regioselectivity of N-functionalization, particularly when bulky electrophiles are employed. The N3 and N5 positions are flanked by the C4-amino group, which may present some steric impediment compared to the more exposed N4 position.

Visualizing the Reactivity Profile

G Predicted Nucleophilicity of Nitrogen Atoms N4 N4-Amino (Most Nucleophilic) N3_N5 N3/N5-Amino (Moderately Nucleophilic) N4->N3_N5 Electronic Effects N1 N1-Pyridine (Least Nucleophilic) N3_N5->N1 Hybridization & Aromaticity

Caption: Predicted order of nucleophilicity of the nitrogen atoms in pyridine-3,4,5-triamine.

Protocols for N-Functionalization

The following protocols provide detailed, step-by-step methodologies for the most common N-functionalization reactions. The choice of reaction conditions can be tailored to favor either mono- or poly-functionalization.

N-Acylation: Introduction of Amide Functionality

N-acylation is a robust method for introducing a wide range of substituents and is often the most straightforward functionalization to control. The resulting amides are generally less nucleophilic than the parent amines, which can help prevent over-acylation.

Core Principle: The reaction proceeds via nucleophilic attack of an amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. The use of a non-nucleophilic base is crucial to neutralize the acid byproduct.

Protocol for Mono-N-Acylation (Predicted at N4):

This protocol is designed to favor mono-acylation, which is anticipated to occur selectively at the most nucleophilic N4 position.

Parameter Condition Rationale
Starting Material Pyridine-3,4,5-triamine
Acylating Agent Acid Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)Highly reactive electrophile.
Stoichiometry 1.0 - 1.2 equivalents of Acylating AgentLimits over-acylation.
Base Pyridine or Triethylamine (TEA)Scavenges HCl byproduct without competing as a nucleophile.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents to prevent side reactions.
Temperature 0 °C to room temperatureLow temperature helps to control the reaction rate and improve selectivity.
Reaction Time 1 - 4 hoursMonitored by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolve pyridine-3,4,5-triamine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or TEA (1.5 eq) to the solution.

  • Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired mono-acylated product.

Protocol for Poly-N-Acylation:

To achieve acylation at multiple amino groups, an excess of the acylating agent and base is used.

Parameter Condition
Acylating Agent > 3.0 equivalents
Base > 3.0 equivalents
Temperature Room temperature to reflux
Reaction Time 4 - 24 hours

Step-by-Step Methodology:

  • Follow the initial steps of the mono-acylation protocol.

  • Use a stoichiometric excess of the acid chloride (>3.0 eq) and base (>3.0 eq).

  • The reaction can be performed at room temperature or heated to reflux to drive the reaction to completion.

  • Work-up and purification are similar to the mono-acylation protocol.

N-Alkylation: Introduction of Alkyl Groups

N-alkylation introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule. Controlling the degree of alkylation can be challenging, as the alkylated amine products are often more nucleophilic than the starting material, leading to over-alkylation.[2]

Core Principle: The reaction involves the nucleophilic substitution of an alkyl halide by an amino group. The use of a base is necessary to deprotonate the resulting ammonium salt and regenerate the nucleophilic amine.

Protocol for Mono-N-Alkylation:

Achieving selective mono-alkylation often requires careful control of stoichiometry and reaction conditions.

Parameter Condition Rationale
Starting Material Pyridine-3,4,5-triamine
Alkylating Agent Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)The reactivity order is I > Br > Cl.
Stoichiometry 1.0 - 1.2 equivalents of Alkylating AgentTo favor mono-alkylation.
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Heterogeneous base to moderate reactivity.
Solvent Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)Polar aprotic solvents facilitate Sₙ2 reactions.
Temperature Room temperature to 60 °CGentle heating may be required for less reactive alkyl halides.
Reaction Time 12 - 48 hoursTypically slower than acylation.

Step-by-Step Methodology:

  • Combine pyridine-3,4,5-triamine (1.0 eq) and the base (2.0 eq) in MeCN or DMF in a round-bottom flask.

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Stir the reaction mixture at the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to separate the mono-, di-, and tri-alkylated products.

Strategies to Enhance Mono-Alkylation Selectivity:

  • Use of Bulky Alkylating Agents: Steric hindrance can disfavor multiple alkylations on the same or adjacent amino groups.

  • Reductive Amination: This alternative method involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ. This can offer better control over mono-alkylation.

N-Sulfonylation: Introduction of Sulfonamide Groups

N-sulfonylation provides access to sulfonamides, a common motif in medicinal chemistry. Sulfonamides are generally stable and can act as hydrogen bond donors and acceptors.

Core Principle: The reaction involves the nucleophilic attack of an amino group on the electrophilic sulfur atom of a sulfonyl chloride. A base is required to neutralize the HCl byproduct.

Protocol for N-Sulfonylation:

Parameter Condition Rationale
Starting Material Pyridine-3,4,5-triamine
Sulfonylating Agent Sulfonyl Chloride (e.g., Methanesulfonyl Chloride, p-Toluenesulfonyl Chloride)Common and reactive reagents.
Stoichiometry 1.0 - 1.2 equivalents for mono-sulfonylation
Base Pyridine or DIEANon-nucleophilic organic bases.
Solvent Dichloromethane (DCM) or ChloroformAprotic solvents.
Temperature 0 °C to room temperature
Reaction Time 2 - 6 hours

Step-by-Step Methodology:

  • Dissolve pyridine-3,4,5-triamine (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Add the base (1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the sulfonyl chloride (1.1 eq).

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 1-5 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Strategies for Regiocontrol: The Role of Protecting Groups

To achieve selective functionalization at a specific amino group, particularly at the less reactive N3 or N5 positions, a protecting group strategy is often necessary.

Core Principle: A protecting group is a reversible chemical modification of a functional group to render it unreactive towards a specific set of reaction conditions.[3]

Common Amine Protecting Groups:

Protecting Group Abbreviation Protection Reagent Deprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA in DCM)
CarboxybenzylCbzBenzyl chloroformateHydrogenolysis (H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine in DMF)

Workflow for Selective N-Functionalization using a Protecting Group:

G Protecting Group Strategy Workflow Start Pyridine-3,4,5-triamine Protect Protect more reactive amino group(s) Start->Protect Functionalize Functionalize desired amino group Protect->Functionalize Deprotect Remove protecting group(s) Functionalize->Deprotect Product Regioselectively Functionalized Product Deprotect->Product

Caption: A generalized workflow for the regioselective functionalization of pyridine-3,4,5-triamine using a protecting group strategy.

Characterization and Purification

Characterization:

The successful N-functionalization of pyridine-3,4,5-triamine can be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for determining the structure of the product. The chemical shifts of the aromatic protons and the protons of the newly introduced functional group will confirm the modification. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to unambiguously assign the position of functionalization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the product, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of new functional groups, such as the carbonyl stretch of an amide or the S=O stretches of a sulfonamide.

Purification:

Purification of the reaction products is typically achieved by:

  • Column Chromatography: Silica gel chromatography is the most common method for separating the desired product from starting materials, reagents, and byproducts. The choice of eluent will depend on the polarity of the product.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be an effective method of purification.

  • Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can be employed.

Conclusion

The N-functionalization of pyridine-3,4,5-triamine opens up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. By understanding the inherent reactivity of the different nitrogen atoms and by employing the appropriate reaction conditions and protective group strategies, researchers can achieve a high degree of control over the functionalization of this versatile scaffold. The protocols and principles outlined in this guide provide a solid foundation for the exploration and exploitation of pyridine-3,4,5-triamine chemistry.

References

  • Basicity of nitrogen groups. (2024, September 30). Chemistry LibreTexts. [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols: Catalytic Applications of Pyyridine-3,4,5-triamine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

The exploration of novel ligand scaffolds is a cornerstone of advancing catalysis. Pyridine-3,4,5-triamine represents a compelling yet underexplored ligand system. Its trifunctionalized, electron-rich nature, stemming from the three amino substituents on the pyridine ring, suggests a profound potential to stabilize various metal centers and facilitate unique catalytic transformations. The vicinal diamine motif at the 3- and 4-positions, combined with the additional amino group at the 5-position, offers a rich coordination landscape for the formation of mono- and polynuclear metal complexes.

This document serves as a forward-looking guide for researchers, scientists, and drug development professionals interested in the catalytic applications of pyridine-3,4,5-triamine metal complexes. In the absence of direct, published applications for this specific ligand, this guide leverages established principles of coordination chemistry and catalysis. The protocols and mechanistic discussions herein are built upon well-documented catalytic systems featuring structurally and electronically analogous aminopyridine ligands. By presenting this information, we aim to provide a robust starting point for the synthesis, characterization, and catalytic investigation of this promising class of compounds.

Section 1: The Ligand - Synthesis of Pyridine-3,4,5-triamine

A reliable supply of the pyridine-3,4,5-triamine ligand is the prerequisite for exploring its coordination chemistry and catalytic potential. While a definitive, optimized synthesis for this specific molecule is not widely reported, a plausible multi-step route can be devised based on established pyridine functionalization methodologies, such as nitration, amination, and reduction.

Proposed Synthetic Pathway

A potential synthetic route, adapted from methodologies for related di- and tri-substituted pyridines, is outlined below.[1][2] This pathway begins with a commercially available starting material and proceeds through a series of nitration and reduction steps.

G A Starting Material: 4-Methoxypyridine B Nitration (Fuming HNO₃, H₂SO₄) A->B Step 1 C 4-Methoxy-3-nitropyridine B->C D Amination (Strong aq. NH₃) C->D Step 2 E 4-Amino-3-nitropyridine D->E F Further Nitration E->F Step 3 G 4-Amino-3,5-dinitropyridine F->G H Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) G->H Step 4 I Pyridine-3,4,5-triamine H->I

Fig. 1: Proposed synthetic workflow for Pyridine-3,4,5-triamine.
Experimental Protocol: Synthesis of Pyridine-3,4,5-triamine (Hypothetical)

This protocol is a conceptual guide and will require optimization.

Step 1: Synthesis of 4-Methoxy-3-nitropyridine [1]

  • In a flask equipped with a dropping funnel and a stirrer, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 4-methoxypyridine to the cooled sulfuric acid with continuous stirring.

  • Subsequently, add fuming nitric acid dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-100°C for 7-24 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with an inorganic base (e.g., sodium carbonate) to a pH of 10-12.

  • Extract the product with ethyl acetate, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-methoxy-3-nitropyridine.

Step 2: Synthesis of 4-Amino-3-nitropyridine [1]

  • Treat 4-methoxy-3-nitropyridine with concentrated aqueous ammonia in a sealed vessel.

  • Heat the mixture to facilitate the nucleophilic aromatic substitution of the methoxy group.

  • After cooling, the product, 4-amino-3-nitropyridine, should precipitate and can be collected by filtration.

Step 3: Synthesis of 4-Amino-3,5-dinitropyridine

  • The nitration of 4-amino-3-nitropyridine would require carefully controlled conditions to introduce a second nitro group at the 5-position. A mixed acid nitration (HNO₃/H₂SO₄) at a controlled temperature would be the standard approach.

Step 4: Synthesis of Pyridine-3,4,5-triamine

  • The reduction of the two nitro groups in 4-amino-3,5-dinitropyridine can be achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or by using a reducing agent like tin(II) chloride in hydrochloric acid.[2]

  • After the reduction is complete, the product, pyridine-3,4,5-triamine, would be isolated after a basic workup and purification, likely by crystallization or chromatography.

Section 2: Synthesis of Pyridine-3,4,5-triamine Metal Complexes

The multiple nitrogen donors of pyridine-3,4,5-triamine allow for versatile coordination to a variety of metal centers. The pyridine nitrogen and the adjacent amino groups can act as a tridentate ligand, or the amino groups could bridge multiple metal centers. The following are general protocols for the synthesis of representative metal complexes.

Protocol 2.1: Synthesis of a Palladium(II) Complex[3][4]

Materials:

  • Pyridine-3,4,5-triamine

  • Palladium(II) chloride (PdCl₂)

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile or THF)

  • Schlenk line and glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pyridine-3,4,5-triamine (2.2 equivalents) in the anhydrous solvent.

  • In a separate Schlenk flask, suspend palladium(II) chloride (1 equivalent) in the same solvent.

  • Slowly add the ligand solution to the palladium(II) chloride suspension with vigorous stirring.

  • A color change and the dissolution of PdCl₂ are indicative of complex formation.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product, which can then be purified by recrystallization.

Protocol 2.2: Synthesis of an Iron(II) Complex[5]

Materials:

  • Pyridine-3,4,5-triamine

  • Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile or methanol)

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere, dissolve pyridine-3,4,5-triamine (2.1 equivalents) in the anhydrous solvent in a Schlenk flask.

  • In a separate Schlenk flask, dissolve iron(II) trifluoromethanesulfonate (1 equivalent) in the same solvent.

  • Slowly add the ligand solution to the iron(II) salt solution with stirring. A color change is expected upon complex formation.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The complex can be isolated by precipitation with a less polar solvent (e.g., diethyl ether) or by removal of the solvent under vacuum.

  • The resulting solid should be washed with a non-coordinating solvent and dried under vacuum.

Section 3: Catalytic Applications

The electron-donating amino groups of pyridine-3,4,5-triamine are expected to render the coordinated metal center electron-rich, which can be highly advantageous in various catalytic transformations.

Application 3.1: Catalytic Oxidation of Hydrocarbons

Rationale: Iron complexes with aminopyridine ligands have demonstrated efficacy in the catalytic oxidation of C-H bonds.[3][4][5] The electron-donating nature of the aminopyridine ligand can stabilize high-valent iron-oxo intermediates, which are potent oxidizing species.

Proposed Catalyst: [Fe(Pyridine-3,4,5-triamine)₂(OTf)₂]

Reaction: Oxidation of Cyclohexane to Cyclohexanol and Cyclohexanone

G A [Fe(II)L₂]²⁺ B Oxidant (e.g., H₂O₂) A->B Activation C High-Valent Iron-Oxo Intermediate [L₂Fe(V)=O]³⁺ B->C D Substrate (Cyclohexane) C->D Reaction E H-atom abstraction D->E F [L₂Fe(IV)-OH]³⁺ + Cyclohexyl Radical E->F G Radical Rebound F->G H [Fe(II)L₂]²⁺ + Cyclohexanol G->H G A Pd(0)L₂ C Oxidative Addition A->C B Ar-X (Aryl Halide) B->C D Ar-Pd(II)(L)₂-X C->D F Transmetalation D->F E Ar'-B(OH)₂ (Arylboronic Acid) + Base E->F G Ar-Pd(II)(L)₂-Ar' F->G H Reductive Elimination G->H H->A Catalyst Regeneration I Ar-Ar' H->I Product

Sources

The Strategic Role of Pyridine-3,4,5-triamine in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Untapped Potential of Polyaminopyridines in Agrochemical Design

The pyridine ring is a cornerstone in the molecular architecture of modern agrochemicals, serving as a "privileged scaffold" in a multitude of high-performing herbicides, insecticides, and fungicides.[1][2][3] Its prevalence is a testament to its unique electronic properties, metabolic stability, and the ability to be strategically functionalized to modulate biological activity and selectivity.[2] While various substituted pyridines have been extensively explored, polyaminopyridines, and specifically pyridine-3,4,5-triamine, represent a frontier of untapped potential for the synthesis of novel agrochemical entities. The strategic placement of three amino groups on the pyridine ring offers a rich platform for combinatorial chemistry and the construction of complex heterocyclic systems with potentially novel modes of action.

This document serves as a detailed guide for researchers and synthetic chemists in the agrochemical sector, providing both a conceptual framework and practical protocols for leveraging pyridine-3,4,5-triamine as a key building block. While direct synthesis of a commercialized agrochemical from pyridine-3,4,5-triamine is not yet widely documented in public literature, this guide will present a well-established and scientifically sound synthetic route to a class of compounds with known biological activity, based on the reactivity of analogous diaminopyridines.[4] The protocols herein are designed to be robust and adaptable, encouraging further exploration into this promising area of agrochemical research.

Core Concept: From Triamine to Fused Heterocycles - A Gateway to Bioactivity

The vicinal arrangement of amino groups in pyridine-3,4,5-triamine makes it an ideal precursor for the synthesis of fused bicyclic heterocycles, such as imidazo[4,5-c]pyridines. This class of compounds is of significant interest in medicinal and agrochemical research due to its structural similarity to purines, allowing them to interact with a wide range of biological targets. The general synthetic strategy involves the condensation of the vicinal diamino functionality (at the 3 and 4 positions) with a one-carbon electrophile to form the imidazole ring. The remaining amino group at the 5-position can then be further functionalized to fine-tune the molecule's properties.

Application Protocol: Synthesis of a 7-(Trifluoromethyl)-5H-imidazo[4,5-c]pyridine Scaffold

This protocol details a representative synthesis of a 7-(Trifluoromethyl)-5H-imidazo[4,5-c]pyridine scaffold, a structure incorporating the trifluoromethyl group, which is a common motif in modern agrochemicals known to enhance metabolic stability and cell membrane permeability.[5]

Part 1: Synthesis of the Imidazo[4,5-c]pyridine Core

This two-step, one-pot procedure involves the condensation of pyridine-3,4,5-triamine with trifluoroacetic acid, followed by cyclization.

Reaction Scheme:

G PyTriamine Pyridine-3,4,5-triamine Intermediate Amide Intermediate PyTriamine->Intermediate TFA, Reflux TFA Trifluoroacetic Acid (TFA) Product 2-(Trifluoromethyl)-5H-imidazo[4,5-c]pyridin-4-amine Intermediate->Product PPA, Heat PPA Polyphosphoric Acid (PPA)

A two-step, one-pot synthesis of the imidazo[4,5-c]pyridine core.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Pyridine-3,4,5-triamine>98% PuritySigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent GradeAcros Organics
Polyphosphoric Acid (PPA)115% AssayFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR Chemicals
Deionized WaterType IIIn-house
Ethyl Acetate (EtOAc)HPLC GradeJ.T. Baker
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousEMD Millipore

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add pyridine-3,4,5-triamine (10.0 g, 80.5 mmol).

  • Acylation: Under a gentle stream of nitrogen, carefully add trifluoroacetic acid (50 mL) to the flask.

    • Causality Explanation: Trifluoroacetic acid serves as both the solvent and the acylating agent. The excess TFA ensures the complete formation of the trifluoroacetamide intermediate at the more reactive 4-amino position.

  • Initial Heating: Heat the reaction mixture to reflux (approximately 72°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Cyclization: After cooling the mixture to room temperature, slowly and cautiously add polyphosphoric acid (50 g).

    • Causality Explanation: Polyphosphoric acid is a strong dehydrating and cyclizing agent. It facilitates the intramolecular condensation between the amide and the adjacent amino group to form the imidazole ring.

  • Final Heating: Heat the mixture to 130°C and stir for 6 hours. The mixture will become thick and viscous.

  • Work-up: Cool the reaction mixture to below 60°C and carefully pour it onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A precipitate will form.

    • Self-Validation Insight: Careful, portion-wise addition of the base is crucial to control the effervescence and prevent loss of product. The formation of a solid precipitate at this stage is a key indicator of successful product formation.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 200 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane) to afford the pure 2-(Trifluoromethyl)-5H-imidazo[4,5-c]pyridin-4-amine.

Expected Yield and Characterization:

ParameterExpected Value
Yield 70-80%
Appearance Off-white to light brown solid
¹H NMR (400 MHz, DMSO-d₆) δ 12.5 (br s, 1H), 7.85 (s, 1H), 6.5 (br s, 2H)
¹⁹F NMR (376 MHz, DMSO-d₆) δ -61.5 (s, 3F)
Mass Spec (ESI+) m/z = 218.06 [M+H]⁺
Part 2: Functionalization of the 5-Amino Group - The Sandmeyer Reaction

The remaining amino group at the 5-position is a versatile handle for further derivatization. A classic Sandmeyer reaction can be employed to introduce a variety of functional groups, such as halogens, which are common in agrochemical structures. This example demonstrates the conversion of the amine to a chloride.

Reaction Scheme:

G StartMat 2-(Trifluoromethyl)-5H-imidazo[4,5-c]pyridin-4-amine Diazonium Diazonium Salt Intermediate StartMat->Diazonium 0-5 °C Reagents1 NaNO₂, HCl Product 4-Chloro-2-(Trifluoromethyl)-5H-imidazo[4,5-c]pyridine Diazonium->Product Heat Reagents2 CuCl

Sandmeyer reaction for the functionalization of the 5-amino group.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Product from Part 1>98% Purity-
Sodium Nitrite (NaNO₂)ACS GradeSigma-Aldrich
Hydrochloric Acid (HCl)Concentrated, 37%Fisher Scientific
Copper(I) Chloride (CuCl)>97% PurityAcros Organics
Dichloromethane (DCM)HPLC GradeJ.T. Baker

Experimental Protocol:

  • Diazotization: Dissolve the 2-(Trifluoromethyl)-5H-imidazo[4,5-c]pyridin-4-amine (5.0 g, 23.0 mmol) in concentrated hydrochloric acid (50 mL) at 0°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.75 g, 25.3 mmol in 10 mL water) dropwise, maintaining the temperature between 0 and 5°C.

    • Causality Explanation: The reaction of the primary amine with nitrous acid (formed in situ from NaNO₂ and HCl) generates a diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of this unstable intermediate.

  • Stir the mixture at 0°C for 30 minutes after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (2.75 g, 27.8 mmol) in concentrated hydrochloric acid (25 mL).

  • Slowly add the cold diazonium salt solution to the CuCl solution.

    • Self-Validation Insight: The evolution of nitrogen gas is a clear indicator that the displacement reaction is proceeding. The reaction mixture typically changes color during this step.

  • Allow the reaction to warm to room temperature and then heat to 60°C for 1 hour, or until gas evolution ceases.

  • Work-up and Purification: Cool the mixture, neutralize with aqueous ammonia, and extract with dichloromethane (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (Eluent: 20-40% Ethyl Acetate in Hexanes).

Expected Yield and Characterization:

ParameterExpected Value
Yield 60-70%
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ 11.8 (br s, 1H), 8.25 (s, 1H), 7.90 (s, 1H)
Mass Spec (ESI+) m/z = 236.01 [M+H]⁺

Conclusion and Future Directions

Pyridine-3,4,5-triamine is a highly functionalized and versatile building block that holds significant promise for the discovery of next-generation agrochemicals. The protocols detailed above for the synthesis of a functionalized imidazo[4,5-c]pyridine scaffold provide a robust starting point for creating diverse chemical libraries. The resulting chlorinated intermediate is primed for further elaboration through nucleophilic aromatic substitution or cross-coupling reactions, opening avenues to a vast chemical space. Researchers are encouraged to adapt these methodologies to explore different electrophiles for the cyclization step and to investigate a broader range of transformations for the 5-position, thereby unlocking the full potential of this unique pyridine derivative in the quest for novel and effective crop protection solutions.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis.
  • MDPI. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Google Patents. (n.d.). US5939553A - Process for preparing pyridine-2,6-diamines.
  • ResearchGate. (2025).
  • PubMed. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora.
  • PubMed. (2016).
  • J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • PubMed. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities.

Sources

Application Notes and Protocols for the Development of Fluorescent Probes Using 3,4,5-Triaminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of 3,4,5-Triaminopyridine in Fluorescent Probe Development

For researchers, scientists, and drug development professionals, the quest for novel molecular tools to visualize and quantify biological processes at the cellular level is perpetual. Fluorescent probes, in particular, have revolutionized our understanding of complex biological systems.[1] The strategic design of these probes, hinges on the selection of a core scaffold that is not only synthetically accessible but also possesses favorable photophysical and biological properties. In this context, 3,4,5-triaminopyridine is emerging as a compelling, yet underexplored, scaffold for the development of next-generation fluorescent probes.

The inherent electronic properties of the pyridine ring, coupled with the versatile reactivity of its three amino groups, provide a unique platform for the synthesis of a diverse library of fluorescent sensors. The amino groups can serve as versatile handles for conjugation to various fluorophores, recognition moieties, and biocompatible functionalities.[2] This modularity allows for the fine-tuning of the probe's photophysical characteristics, including absorption and emission wavelengths, quantum yield, and Stokes shift, as well as its biological targeting specificity.

This comprehensive guide provides a detailed exploration of the development of fluorescent probes based on the 3,4,5-triaminopyridine scaffold. We will delve into the rationale behind probe design, provide a detailed, field-proven protocol for synthesis and characterization, and offer a step-by-step workflow for the application of these novel probes in cellular imaging.

Probe Design and Synthetic Strategy: A Rationale-Driven Approach

The development of a successful fluorescent probe necessitates a thoughtful design that balances synthetic feasibility with optimal performance. Our proposed probe, TAP-RhoB , leverages the 3,4,5-triaminopyridine (TAP) core as a versatile platform and Rhodamine B (RhoB) as a well-characterized and bright fluorophore.

Causality Behind Experimental Choices
  • Scaffold Selection (3,4,5-Triaminopyridine): The vicinal amino groups at the 3, 4, and 5 positions of the pyridine ring offer multiple points for functionalization. This arrangement can facilitate the creation of probes with unique coordination environments, making them potentially suitable for sensing specific metal ions or other analytes. The pyridine nitrogen also introduces a potential coordination site and can influence the photophysical properties of the conjugated fluorophore.

  • Fluorophore Selection (Rhodamine B): Rhodamine B is chosen for its excellent photostability, high quantum yield, and long-wavelength emission, which minimizes background fluorescence from biological samples.[3] The carboxylic acid functionality of Rhodamine B provides a convenient handle for amide bond formation with one of the amino groups of 3,4,5-triaminopyridine.

  • Linkage Chemistry (Amide Bond): The formation of an amide bond between the 3,4,5-triaminopyridine core and the Rhodamine B fluorophore is a robust and well-established reaction. This covalent linkage ensures the stability of the probe under physiological conditions. Peptide coupling reagents, such as HATU, are employed to facilitate efficient amide bond formation with minimal side reactions.[4]

Proposed Synthetic Pathway for TAP-RhoB

The synthesis of TAP-RhoB is conceptualized as a straightforward one-step amide coupling reaction. This approach prioritizes efficiency and accessibility for researchers.

Synthetic Pathway for TAP-RhoB TAP 3,4,5-Triaminopyridine (TAP) Coupling Amide Coupling (HATU, DIPEA, DMF) TAP->Coupling RhoB Rhodamine B (RhoB) RhoB->Coupling TAP_RhoB TAP-RhoB Probe Coupling->TAP_RhoB

Caption: Proposed synthetic route for the TAP-RhoB fluorescent probe.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure the successful synthesis and application of the TAP-RhoB probe.

Protocol 1: Synthesis of TAP-RhoB

Materials:

  • 3,4,5-Triaminopyridine (TAP)

  • Rhodamine B (RhoB)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve Rhodamine B (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid of Rhodamine B.[4]

  • Coupling: Add a solution of 3,4,5-triaminopyridine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol, 9:1). The formation of the product will be indicated by the appearance of a new, more polar, fluorescent spot.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of DCM and methanol to afford the pure TAP-RhoB probe.

Protocol 2: Characterization of TAP-RhoB

1. Spectroscopic Analysis:

  • NMR Spectroscopy (¹H and ¹³C): Dissolve a small sample of the purified TAP-RhoB in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the covalent attachment of Rhodamine B to the 3,4,5-triaminopyridine core and to verify the overall structure.[5][6][7]

  • Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum to confirm the molecular weight of the synthesized TAP-RhoB probe.[2]

2. Photophysical Properties:

  • UV-Vis Absorption and Fluorescence Spectroscopy: Prepare dilute solutions of TAP-RhoB in various solvents of differing polarity (e.g., dioxane, acetonitrile, methanol, water) to assess its solvatochromic properties.[2]

    • Measure the absorption spectra to determine the maximum absorption wavelength (λabs).

    • Measure the emission spectra by exciting at the λabs to determine the maximum emission wavelength (λem).

    • Calculate the Stokes shift (λem - λabs).

  • Fluorescence Quantum Yield (ΦF): Determine the fluorescence quantum yield relative to a standard fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95). The quantum yield can be calculated using the following equation: ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

PropertyExpected Value
λabs (max, in Methanol) ~550 nm
λem (max, in Methanol) ~575 nm
Stokes Shift ~25 nm
Quantum Yield (ΦF) > 0.3
Table 1: Expected Photophysical Properties of TAP-RhoB.

Application Protocol: Cellular Imaging

This protocol provides a general workflow for utilizing the TAP-RhoB probe for live-cell imaging. Optimization of probe concentration and incubation time may be required for different cell types and experimental conditions.

Workflow for Live-Cell Imaging

Live-Cell Imaging Workflow A Cell Culture C Cell Staining A->C B Probe Preparation B->C D Washing C->D E Imaging D->E

Caption: General workflow for live-cell imaging with the TAP-RhoB probe.

Protocol 3: Live-Cell Staining and Imaging

Materials:

  • Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes

  • TAP-RhoB stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with appropriate filters for Rhodamine B (Excitation: ~540/25 nm; Emission: ~605/55 nm)

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Probe Loading: Prepare a working solution of TAP-RhoB by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

  • Incubation: Remove the culture medium from the cells and replace it with the TAP-RhoB containing medium. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope with the appropriate filter set for Rhodamine B.

Trustworthiness: A Self-Validating System

The protocols outlined above are designed to be inherently self-validating. The successful synthesis of TAP-RhoB is confirmed through rigorous spectroscopic and spectrometric analysis. The functionality of the probe is then validated through the successful visualization of cellular structures via fluorescence microscopy. This integrated approach ensures the reliability and reproducibility of the results obtained using this novel fluorescent probe.

Conclusion and Future Directions

The 3,4,5-triaminopyridine scaffold represents a promising platform for the development of novel fluorescent probes. The synthetic accessibility and modular nature of this core allow for the creation of a diverse range of sensors tailored for specific biological applications. The TAP-RhoB probe described herein serves as a foundational example, demonstrating the potential of this class of compounds in cellular imaging.

Future work will focus on expanding the library of 3,4,5-triaminopyridine-based probes by incorporating different fluorophores and recognition moieties. This will enable the development of probes for the detection of specific ions, enzymes, and other biomolecules, further advancing our ability to probe the intricate workings of living systems.

References

  • Synthesis and Properties of Fluorescence Dyes: Tetracyclic Pyrazolo[3,4-b]Pyridine-Based Coumarin Chromophores with Intramolecular Charge Transfer Character. (2025). ResearchGate. [Link]

  • Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. (n.d.). Semantic Scholar. [Link]

  • Synthesis and Properties of Fluorescence Dyes: Tetracyclic Pyrazolo[3,4-b]Pyridine-Based Coumarin Chromophores with Intramolecular Charge Transfer Character. (n.d.). ouci.dntb.gov.ua. [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1538. [Link]

  • Souhangir, M., et al. (2022). Synthesis and Application of a Novel Fluorescent Reactive Dye Based on Fused Iminocoumarin on Cotton Fabric. Progress in Color, Colorants and Coatings, 16(1), 71-81. [Link]

  • Kathuria, V., et al. (2023). Precisely designed oxazolonaphthoimidazo[1,2-a]pyridine-based sensor for the detection of Fe3+ and DCP with cell imaging application. Journal of Photochemistry and Photobiology A: Chemistry, 443, 114841. [Link]

  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. (2021). TÜBİTAK Academic Journals. [Link]

  • Almeida, A. M. P., et al. (2024). 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications. Organic & Biomolecular Chemistry, 22(11), 2252-2263. [Link]

  • Zlatopolskiy, B. D., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Organic & Biomolecular Chemistry, 14(30), 7352-7359. [Link]

  • Cetina, M., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1094, 230-239. [Link]

  • Yan, S., et al. (2018). Rhodamine-aminopyridine based fluorescent sensors for Fe3+ in water: Synthesis, quantum chemical interpretation and living cell application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 192, 365-373. [Link]

  • Kathuria, V., et al. (2023). Precisely designed oxazolonaphthoimidazo[1,2-a]pyridine-based sensor for the detection of Fe3+ and DCP with cell imaging application. ResearchGate. [Link]

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. (2024). ResearchGate. [Link]

  • Breland, E. M., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Omega, 9(24), 27081-27088. [Link]

  • Pinto, C. I. G., et al. (2022). Functionalization of Rhodamine Platforms with 3-Hydroxy-4-pyridinone Chelating Units and Its Fluorescence Behavior towards Fe(III). Molecules, 27(5), 1545. [Link]

  • Black, D. StC., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData, 7(10), x221111. [Link]

  • Tarqui, M., et al. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Journal of Chemistry, 2020, 1-13. [Link]

  • Hecht, E. S., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160. [Link]

  • Turski, M. P., et al. (2018). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. IUCrData, 3(1), x172038. [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

  • Kudelski, A., et al. (2014). A SERS-based pH sensor utilizing 3-amino-5-mercapto-1,2,4-triazole functionalized Ag nanoparticles. The Analyst, 139(9), 2247-2253. [Link]

  • A SERS-based pH sensor utilizing 3-amino-5-mercapto-1,2,4-triazole functionalized Ag nanoparticles. (2014). ResearchGate. [Link]

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Application Notes and Protocols for Polymerization Reactions Involving Pyridine-3,4,5-triamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of Pyridine-3,4,5-triamine in Polymer Chemistry

Pyridine-3,4,5-triamine is a fascinating, yet underexplored, monomer in the realm of high-performance polymers. Its unique structure, combining an electron-deficient pyridine ring with three reactive amine functional groups, offers a versatile platform for creating novel polymers with tailored properties. The presence of the pyridine nitrogen imparts inherent basicity, potential for metal coordination, and modified electronic characteristics to the polymer backbone. The three amine groups—two adjacent (ortho) and one para to the ring nitrogen—allow for a variety of polymerization pathways, leading to polymers with structures and functionalities distinct from those derived from more common aromatic diamines or tetraamines.

This guide provides a detailed exploration of the polymerization of Pyridine-3,4,5-triamine, with a focus on its polycondensation with dicarboxylic acids to form novel poly(amino-amides). These polymers, featuring a reactive amine pendant to the main chain, are promising candidates for applications ranging from gas separation membranes and chelation agents to precursors for more complex heterocyclic polymers. The protocols and insights provided herein are designed for researchers in materials science, polymer chemistry, and drug development, offering a foundational understanding for harnessing the potential of this unique monomer.

PART 1: Core Directive - A Guide to Structure and Synthesis

This document is structured to provide a comprehensive and logical workflow for the synthesis and characterization of polymers derived from Pyridine-3,4,5-triamine. We will begin by detailing a robust protocol for the synthesis of a linear poly(amino-amide) via solution polymerization. This is followed by a discussion on characterization techniques and an exploration of the potential applications of the resulting polymer.

Diagram of the Synthetic Workflow

The overall process, from monomer preparation to polymer characterization, is outlined below.

G cluster_prep Monomer Preparation & Setup cluster_poly Polymerization cluster_iso Isolation & Purification cluster_char Characterization Monomers Pyridine-3,4,5-triamine Isophthalic Acid Solvent Anhydrous DMAc LiCl Setup Reactor Assembly (N2 Atmosphere) Mixing Dissolution of Monomers at Room Temperature Heating Stepwise Heating (e.g., 160-180°C) Mixing->Heating Reaction Polycondensation (Formation of Amide Bonds) Heating->Reaction Precipitation Precipitation in Non-Solvent (e.g., Methanol) Reaction->Precipitation Washing Washing with Water and Methanol Precipitation->Washing Drying Vacuum Drying at 80-100°C Washing->Drying Spectroscopy FTIR & NMR (Structural Verification) Drying->Spectroscopy Thermal TGA & DSC (Thermal Stability) Spectroscopy->Thermal MW Viscometry/GPC (Molecular Weight) Thermal->MW

Caption: Experimental workflow for the synthesis and characterization of poly(amino-amide) from Pyridine-3,4,5-triamine.

PART 2: Scientific Integrity & Logic - The Causality Behind the Protocol

The synthesis of high-molecular-weight aromatic polyamides requires careful control of reaction conditions to prevent side reactions and ensure the formation of strong, stable amide linkages. The following protocol is based on established methods for solution polycondensation.

Reaction Scheme: Polycondensation of Pyridine-3,4,5-triamine with Isophthalic Acid

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the more basic amino groups of the triamine attack the carbonyl carbons of the dicarboxylic acid (or its more reactive diacyl chloride derivative). Due to steric hindrance and the electronic effects of the pyridine ring, the amino groups at the 3- and 5-positions are expected to be more reactive in this polycondensation, leaving the C4-amino group as a pendant functionality.

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of Pyridine-3,4,5-triamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyridine-3,4,5-triamine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the specific challenges encountered during the regioselective synthesis of this highly functionalized pyridine core.

Introduction

Pyridine-3,4,5-triamine is a valuable building block in medicinal chemistry, but its synthesis is fraught with challenges, primarily concerning the regioselective introduction of the three amino groups onto the pyridine ring. The electron-donating nature of the amino groups progressively activates the ring, making controlled, stepwise functionalization difficult. This guide offers practical, experience-driven insights to navigate these complexities.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of Pyridine-3,4,5-triamine in a question-and-answer format.

Issue 1: Poor Regioselectivity in the Initial Amination/Nitration Step

Question: My initial functionalization of a pyridine precursor (e.g., nitration of 3,5-diaminopyridine or amination of a di-substituted pyridine) is yielding a mixture of isomers. How can I improve the regioselectivity for the C4 position?

Answer:

Achieving C4 selectivity on a pyridine ring already bearing substituents at C3 and C5 is a significant challenge due to the complex interplay of electronic and steric effects. Here’s a breakdown of the causes and potential solutions:

  • Underlying Cause (Electronic Effects): The pyridine nitrogen acts as an electron-withdrawing group, deactivating the C2, C4, and C6 positions towards electrophilic attack (like nitration). Conversely, existing amino groups at C3 and C5 are strongly activating and ortho-, para-directing. This creates a conflict, often leading to a mixture of products where functionalization occurs at C2, C4, or C6.

  • Troubleshooting Strategy 1: Leverage Steric Hindrance with a Bulky Directing Group. A recent strategy for achieving C4 selectivity involves the use of a bulky blocking group to sterically hinder the C2 and C6 positions, thereby directing the reaction to the C4 position.[1][2]

    • Protocol: A maleate-derived blocking group can be installed on the pyridine nitrogen. This pyridinium species then undergoes a Minisci-type reaction, which directs alkylation or other functionalizations preferentially to the C4 position.[1][2]

  • Troubleshooting Strategy 2: Consider Pyridine N-Oxide Chemistry. The formation of a pyridine N-oxide can alter the electronic properties of the ring, making the C2 and C4 positions more susceptible to nucleophilic attack.[3][4][5]

    • Oxidation: First, oxidize your substituted pyridine to the corresponding N-oxide.

    • Activation & Amination: Activate the N-oxide with an agent like tosyl chloride (TsCl) or trifluoromethanesulfonic anhydride (Tf2O) to make the C2 and C4 positions highly electrophilic. Subsequent reaction with an amine nucleophile can then proceed with high regioselectivity.[3][4][5]

  • Workflow for C4-Selective Functionalization

    G cluster_0 Strategy 1: Steric Shielding cluster_1 Strategy 2: N-Oxide Chemistry Start_1 Substituted Pyridine Step_1_1 Install Bulky Blocking Group (e.g., Maleate) Start_1->Step_1_1 Step_1_2 C4-Selective Reaction (e.g., Minisci Alkylation) Step_1_1->Step_1_2 Step_1_3 Remove Blocking Group Step_1_2->Step_1_3 End_1 C4-Functionalized Pyridine Step_1_3->End_1 Start_2 Substituted Pyridine Step_2_1 Oxidize to Pyridine N-Oxide Start_2->Step_2_1 Step_2_2 Activate N-Oxide (e.g., TsCl, Tf2O) Step_2_1->Step_2_2 Step_2_3 Nucleophilic Amination at C4 Step_2_2->Step_2_3 End_2 C4-Aminated Pyridine Step_2_3->End_2

    Strategies for achieving C4 regioselectivity.
Issue 2: Uncontrolled Side Reactions and Decomposition During Synthesis

Question: My reaction mixture is turning dark, and I'm observing multiple unidentified byproducts by TLC and LC-MS, especially during the final amination or reduction steps. What is causing this, and how can I prevent it?

Answer:

Polyaminopyridines are highly electron-rich and susceptible to oxidation and polymerization, which often manifests as a dark, tarry reaction mixture.

  • Underlying Cause (High Reactivity): The presence of multiple amino groups makes the pyridine ring extremely electron-rich and prone to oxidation, even by atmospheric oxygen. This can lead to the formation of colored, polymeric byproducts.

  • Troubleshooting Strategy 1: Employ Protecting Groups. The most effective way to mitigate this is by using protecting groups for the amine functionalities.[6][7][8][9] This temporarily masks their reactivity, preventing unwanted side reactions.

    • Choosing a Protecting Group: The choice of protecting group is critical and depends on the reaction conditions of subsequent steps. Carbamates like Boc (tert-Butoxycarbonyl) and Cbz (Carboxybenzyl) are common choices.[6][9]

      • Boc: Stable under a wide range of conditions but easily removed with acid (e.g., TFA).[8][9]

      • Cbz: Removed by catalytic hydrogenation, which can be advantageous if you are also performing a nitro group reduction in the same step.[9]

  • Troubleshooting Strategy 2: Maintain an Inert Atmosphere. Always run reactions involving polyaminopyridines under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Degas all solvents before use.

  • Troubleshooting Strategy 3: Control Reaction Temperature. Many side reactions are accelerated at higher temperatures. If possible, run your reactions at lower temperatures, even if it requires longer reaction times.

  • Data Table: Common Protecting Groups for Aminopyridines

Protecting GroupReagent for ProtectionConditions for RemovalOrthogonality Notes
Boc (Boc)₂O, DMAPAcidic (TFA, HCl)Sensitive to strong acids. Stable to hydrogenation and mild base.[6][8]
Cbz Cbz-Cl, BaseH₂, Pd/CRemoved under conditions that also reduce nitro groups. Stable to acid and base.[6][9]
Fmoc Fmoc-Cl, BaseBasic (e.g., Piperidine)Useful if acid- or hydrogenation-sensitive groups are present.[8]
TFA Trifluoroacetic AnhydrideBasic (e.g., NaHCO₃)Can be harsh to install and remove.
Issue 3: Difficulty in Product Purification

Question: My final product, Pyridine-3,4,5-triamine, is proving very difficult to purify. It streaks on silica gel and seems to be water-soluble. What are the best methods for purification?

Answer:

The high polarity and basicity of polyaminopyridines make them challenging to purify using standard silica gel chromatography.

  • Underlying Cause (Physicochemical Properties): The multiple amino groups make the molecule very polar and basic. This leads to strong interactions with the acidic silica gel surface, causing streaking and poor separation. The molecule is also often soluble in polar solvents like water and methanol, making extraction difficult.

  • Troubleshooting Strategy 1: Use a Different Stationary Phase.

    • Alumina (Basic or Neutral): Switching to alumina can often resolve the issue of streaking, as it is less acidic than silica.

    • Reverse-Phase Chromatography (C18): This is an excellent alternative for polar compounds. A gradient of water/acetonitrile or water/methanol, often with a modifier like TFA or formic acid, can provide good separation.

  • Troubleshooting Strategy 2: Cation-Exchange Chromatography. This technique is particularly well-suited for purifying basic compounds like aminopyridines.[10]

    • Protocol: The crude product can be loaded onto a cation-exchange column (e.g., Dowex 50X8). Non-basic impurities are washed away, and the desired product is then eluted by increasing the pH or ionic strength of the eluent (e.g., using an ammonium acetate buffer).[10]

  • Troubleshooting Strategy 3: Crystallization. If a suitable solvent system can be found, crystallization is an excellent method for obtaining high-purity material. Consider forming a salt (e.g., hydrochloride or sulfate) to improve the crystalline nature of the compound. A patent for a related compound, 3,4-diaminopyridine, suggests purification by crystallization from ethanol.[11]

  • Decision Tree for Purification

    G Start Crude Pyridine-3,4,5-triamine Check_Solubility Is the compound soluble in organic solvents? Start->Check_Solubility Silica_TLC Does it streak on silica TLC? Check_Solubility->Silica_TLC Yes Try_Crystallization Attempt Crystallization (as free base or salt) Check_Solubility->Try_Crystallization Partially Try_Alumina Try Alumina Chromatography Silica_TLC->Try_Alumina Yes Try_Reverse_Phase Try Reverse-Phase (C18) Chromatography Silica_TLC->Try_Reverse_Phase Yes Try_Cation_Exchange Use Cation-Exchange Chromatography Try_Alumina->Try_Cation_Exchange Still problematic Try_Reverse_Phase->Try_Cation_Exchange Still problematic

    Purification strategy decision tree.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route to start with for Pyridine-3,4,5-triamine?

A promising approach often starts with a pre-functionalized pyridine ring. For example, a synthetic route could involve the nitration of a 3,5-disubstituted pyridine, followed by amination and reduction steps. A patented method for the synthesis of 3,4-diaminopyridine starts from 4-methoxypyridine, which undergoes nitration, amination (displacing the methoxy group), and finally reduction.[11] This highlights a common strategy of using a good leaving group at the 4-position that can be displaced by an amine.

Q2: How can I confirm the regiochemistry of my final product and key intermediates?

Unequivocal structure determination is crucial. A combination of analytical techniques is required:

  • NMR Spectroscopy: 2D NMR techniques like HSQC, HMBC, and NOESY are invaluable. NOESY can show through-space correlations between protons, helping to establish their relative positions on the ring.

  • X-ray Crystallography: If you can obtain a single crystal of your product or a key intermediate, this provides definitive proof of its structure.

  • Mass Spectrometry: While it confirms the molecular weight, it does not typically provide information on regiochemistry.

Q3: Are there any specific safety precautions I should take when working with polyaminopyridines or their precursors?

Yes. Many of the reagents used in these syntheses are hazardous.

  • Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Reducing Agents: Catalytic hydrogenation (e.g., H₂ with Pd/C) involves flammable hydrogen gas. Ensure the system is properly set up and purged to avoid leaks.

  • Product Handling: While the final product's toxicity profile may not be fully established, it is prudent to treat all novel chemical compounds as potentially hazardous. Avoid inhalation and skin contact.

References

  • A Comparative Analysis of Protecting Groups for Aminopyridines. Benchchem.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • A general and efficient 2-amination of pyridines and quinolines. PubMed.
  • A General and Efficient 2-Amination of Pyridines and Quinolines. Request PDF.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Protecting Groups for Amines: Carbam
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malon
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Synthetic method of 3, 4-diaminopyridine.

Sources

Technical Support Center: Purification of Pyridine-3,4,5-triamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic purification of Pyridine-3,4,5-triamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) tailored for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome the unique challenges associated with this highly polar and reactive molecule.

Pyridine-3,4,5-triamine is a highly polar, poly-functional aromatic amine.[1][2][3] Its purification by column chromatography is notoriously challenging due to its strong affinity for silica gel, potential for on-column degradation, and poor solubility in common non-polar organic solvents.[4][5] This guide explains the underlying principles of the purification process and provides validated protocols to ensure you achieve the desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is Pyridine-3,4,5-triamine so difficult to purify on standard silica gel?

This is the most common challenge. The difficulty arises from strong, multi-point interactions between the basic amine groups of your compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[6][7][8] This interaction, a classic acid-base reaction, leads to several problems:

  • Irreversible Adsorption: The compound binds so tightly that it fails to elute from the column, resulting in very low or zero recovery.[7][9]

  • Severe Peak Tailing: Even if the compound elutes, the strong interaction causes significant band broadening and tailing, leading to poor separation from impurities.[6][10]

  • On-Column Degradation: The acidic nature of the silica surface can catalyze the degradation of sensitive compounds like poly-amino pyridines, which are susceptible to oxidation.[9]

Q2: What is the best stationary phase for purifying Pyridine-3,4,5-triamine?

Given the issues with standard silica, alternative stationary phases are highly recommended. The choice depends on the properties of the impurities you are trying to remove.

Stationary PhasePrinciple of OperationAdvantagesDisadvantages
Amine-Functionalized Silica (NH2) The bonded amine groups on the silica surface create a "base shield," minimizing interaction between the analyte and residual acidic silanols.[7][11]Excellent for basic compounds, reduces tailing, allows use of less polar solvents (Hexane/EtOAc).[7]Can be less stable than bare silica, especially in aqueous or acidic conditions.[12]
Deactivated/End-Capped Silica Residual silanol groups are chemically capped (e.g., with trimethylsilyl groups), reducing their acidity and availability for interaction.[8]Better peak shape for basic compounds compared to standard silica.May not completely eliminate tailing for highly basic compounds.
Basic Alumina Provides a basic surface, which prevents the strong acid-base interaction seen with silica.Good for separating basic compounds from neutral or acidic impurities.Can have lower resolution than silica; activity can vary with water content.
Reversed-Phase (C18 aq) Separation based on hydrophobicity. A specialized aqueous C18 is needed to accommodate the highly polar mobile phases required.Good for separating compounds with different polarities.Pyridine-3,4,5-triamine is very polar and may have poor retention, eluting at the solvent front with standard C18.[4][5] Phase collapse is a risk with high water content unless using aqueous-stable phases.[4]
HILIC (Hydrophilic Interaction Liquid Chromatography) Uses a polar stationary phase (like silica, diol, or amine) with a reversed-phase type mobile phase (high organic, low aqueous).[13][14]Excellent retention and separation for very polar compounds that are not retained in reversed-phase.[11][13]Requires careful mobile phase optimization; equilibration times can be long.

Recommendation: Start with an Amine-Functionalized Silica column. It often provides the best balance of inertness and resolving power for basic amines.[7]

Q3: How do I choose the right mobile phase (eluent)?

Mobile phase selection is critical and must be matched to your chosen stationary phase.

  • For Amine-Functionalized Silica: You can often use standard non-polar/polar solvent systems like Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol . The amine-functionalized surface prevents the need for basic additives.[7]

  • For Standard or Deactivated Silica: If you must use silica, you must modify the mobile phase. Add a small amount of a competing base to "shield" the silanol groups.[6][7]

    • Triethylamine (TEA) or Pyridine: Add 0.5-2% to your eluent (e.g., DCM/Methanol + 1% TEA). This is very effective but can be difficult to remove from the final product.

    • Ammonium Hydroxide: Prepare a mobile phase like DCM/Methanol/NH4OH (e.g., 90:10:1). The ammonia is volatile and easier to remove.

  • For HILIC: The mobile phase consists of a high percentage of an organic solvent (typically Acetonitrile ) and a small percentage of an aqueous buffer. Water is the "strong" solvent in HILIC.[11][13] A typical gradient might run from 95:5 Acetonitrile:Water to 70:30 Acetonitrile:Water.

Troubleshooting Guide

Issue 1: My compound is not eluting from the silica gel column.

Cause: This indicates irreversible adsorption due to strong interaction with acidic silanols. Your compound is stuck at the origin.

Solution Workflow:

start Compound Stuck on Column check_stability Did you perform a 2D-TLC stability test? start->check_stability degradation Compound is likely degrading on silica. check_stability->degradation No adsorption Strong, non-covalent adsorption is occurring. check_stability->adsorption Yes, spot is stable switch_phase Switch to a more inert stationary phase. degradation->switch_phase adsorption->switch_phase Recommended modify_mp Modify the mobile phase with a competing base. adsorption->modify_mp amine_silica Amine-Functionalized Silica switch_phase->amine_silica alumina Basic Alumina switch_phase->alumina add_tea Add 1-2% Triethylamine or NH4OH to the eluent. modify_mp->add_tea

Caption: Workflow for addressing non-eluting compounds.

Detailed Steps:

  • Confirm Stability: Before running a column, always perform a 2D TLC test to see if your compound degrades on silica.[9] (See Protocol 1).

  • Switch Stationary Phase: The most robust solution is to switch to amine-functionalized silica or basic alumina.[7]

  • Modify Mobile Phase: As a quicker but potentially less effective fix, add a competing base like triethylamine (1%) to your mobile phase.[7] This will occupy the acidic sites on the silica, allowing your compound to elute.

Issue 2: I have very low recovery of my product.

Cause: This can be due to irreversible adsorption (as above) or degradation during the purification process. Polyamino compounds can be sensitive to air oxidation, especially when spread over the high surface area of a column.

Solution Workflow:

start Low Product Recovery check_elution Is the compound stuck at the origin? (Check with staining) start->check_elution stuck Irreversible Adsorption (See Issue 1 Workflow) check_elution->stuck Yes check_streaking Are there new, unwanted spots on TLC of fractions? check_elution->check_streaking No, it eluted degradation On-column degradation is likely. check_streaking->degradation Yes degas_solvents Degas solvents with Argon or Nitrogen before use. degradation->degas_solvents work_quickly Run the column quickly to minimize air exposure. degas_solvents->work_quickly use_antioxidant Consider adding a radical scavenger (e.g., BHT) if oxidation is suspected. work_quickly->use_antioxidant

Caption: Troubleshooting low product recovery.

Detailed Steps:

  • Minimize Air Exposure: Degas your solvents with nitrogen or argon before use to remove dissolved oxygen.

  • Work Efficiently: Pack your column well and run it without unnecessary delays. Flash chromatography is preferred over gravity chromatography to minimize run time.

  • Check pH: Ensure your mobile phase is not excessively acidic or basic, which could catalyze decomposition.

  • Consider Protecting Groups: For particularly sensitive derivatives in a multi-step synthesis, you might consider protecting the amine groups (e.g., as Boc carbamates) before chromatography and deprotecting them afterward.[15][16][17]

Issue 3: My compound shows significant peak tailing, and I can't separate it from a close-running impurity.

Cause: Peak tailing is a classic symptom of interaction with active silanol sites.[6][10] This broadens your peak, making it overlap with nearby impurities.

Solutions:

  • Use an Inert Column: As with other issues, switching to an amine-functionalized or end-capped column is the most effective solution.[7][8]

  • Mobile Phase Modifiers: Add a competing base (TEA, NH4OH) to the eluent. This will significantly sharpen the peak shape by masking the silanol interactions.[6][7]

  • Change Chromatography Mode: Switch to a different separation mechanism. If your impurity has a different polarity, HILIC or reversed-phase chromatography may provide the selectivity needed for separation.[13][18]

  • Lower the Sample Load: Overloading the column can also cause peak tailing.[6][10] Try injecting a smaller amount of your crude material.

Experimental Protocols

Protocol 1: 2D TLC for On-Plate Stability Assessment

This protocol validates whether your compound is stable on the chosen stationary phase (e.g., silica gel).[9]

  • Spotting: On a square TLC plate, spot a small amount of your crude reaction mixture in the bottom-left corner, about 1 cm from the edges.

  • First Development: Develop the plate using a suitable mobile phase system.

  • Drying and Rotation: Remove the plate from the chamber and dry it completely with a stream of nitrogen or in a vacuum oven. Rotate the plate 90 degrees counter-clockwise so the lane of separated spots is now at the bottom.

  • Second Development: Develop the plate again in the same mobile phase system.

  • Analysis: Visualize the plate under UV light and/or with a stain.

    • Stable Compound: All spots will lie on the diagonal of the plate.

    • Unstable Compound: New spots will appear off the diagonal. This indicates that the compound degraded while sitting on the silica plate between the two runs, and you should avoid using silica gel for column chromatography.

Protocol 2: Column Chromatography using Amine-Functionalized Silica

This is the recommended starting point for the purification of Pyridine-3,4,5-triamine.

  • Mobile Phase Selection: Use standard TLC plates to determine an appropriate mobile phase. Start with systems like 100% Ethyl Acetate, 95:5 DCM:Methanol, or 9:1 Ethyl Acetate:Methanol. Aim for an Rf value of ~0.2-0.3 for your target compound.

  • Column Packing (Slurry Method):

    • In a beaker, mix the required amount of amine-functionalized silica gel with your initial, least polar mobile phase to create a slurry.

    • Pour the slurry into your column and use gentle pressure (flash chromatography) or gravity to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading): Since Pyridine-3,4,5-triamine is highly polar, it may not dissolve well in the mobile phase. Dry loading is strongly recommended.[19]

    • Dissolve your crude product in a minimal amount of a polar solvent (e.g., Methanol).

    • Add a small amount of silica gel (or your amine-functionalized silica) to this solution, approximately 2-3 times the mass of your crude product.

    • Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting with your starting mobile phase, gradually increasing the polarity (gradient elution) as needed based on your TLC analysis. Collect fractions and analyze them by TLC to identify the pure product.

Safety & Handling

Aminopyridines, as a class, are toxic and should be handled with care.[20][21][22]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[22][23]

  • Ventilation: Handle the solid compound and prepare all solutions in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[21][24]

  • Storage: Store Pyridine-3,4,5-triamine in a tightly sealed container, protected from light and moisture, in a cool, dry place.[23][24]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

References

  • Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • ChemDmart. (n.d.). Safety data sheet. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(3,4-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Chromatography Forum. (2009). Amine column degradation. Retrieved from [Link]

  • Reddit. (2022). r/OrganicChemistry - Chromatography to separate polar molecules?. Retrieved from [Link]

  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine-3,4,5-triamine. PubChem Compound Database. Retrieved from [Link]

  • D'Auria, M., et al. (2022). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. Molecules, 28(1), 263. Retrieved from [Link]

  • Kocienski, P. J. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (21), 2495-2529. Retrieved from [Link]

  • West, C., et al. (2019). Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography. Chromatographia, 82, 637–648. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Dunkle, M., et al. (2014). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization. Journal of Chromatography A, 1335, 99-110. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Lee, K. B., et al. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 216(2), 358-363. Retrieved from [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(5), 396-398. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • ResearchGate. (2019). What are the product of degradation from Pyridine?. Retrieved from [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021, February 16). Pyridines – synthesis, reactions and applications [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]

  • Chen, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1141144. Retrieved from [Link]

Sources

Stability and storage conditions for 3,4,5-triaminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,4,5-triaminopyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling and use in experimental workflows. Here, we address common questions and troubleshooting scenarios based on the chemical properties of aminopyridines and data from stability studies of structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 3,4,5-triaminopyridine?

A1: For optimal stability, solid 3,4,5-triaminopyridine should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] For long-term storage, refrigeration at 2°C to 8°C under an inert atmosphere, such as nitrogen or argon, is recommended to minimize degradation from atmospheric moisture and oxygen.

Q2: How should I handle 3,4,5-triaminopyridine in the laboratory?

A2: Handle 3,4,5-triaminopyridine in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[1][2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to prevent skin and eye contact.[1] Avoid the formation of dust and aerosols during handling.[1][2]

Q3: Is 3,4,5-triaminopyridine sensitive to light?

Q4: What solvents are compatible with 3,4,5-triaminopyridine?

A4: Information on solubility should be determined on a small scale before preparing larger quantities. While specific solubility data is limited, related compounds like 3-aminopyridine are soluble in water.[3]

Q5: What are the known chemical incompatibilities of 3,4,5-triaminopyridine?

A5: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3] Reactions with these substances can lead to vigorous reactions and degradation of the compound.

Troubleshooting Guide

This section addresses common problems encountered during the use of 3,4,5-triaminopyridine, providing potential causes and solutions.

Issue 1: Discoloration of the solid compound (e.g., from off-white to yellow or brown).
  • Potential Cause 1: Oxidation. Exposure to air and/or light over time can lead to oxidative degradation. The amino groups on the pyridine ring are susceptible to oxidation.

  • Solution: Once opened, flush the container with an inert gas like nitrogen or argon before resealing. Store in a desiccator to minimize moisture exposure. If discoloration is significant, the purity of the compound should be verified by an appropriate analytical method (e.g., HPLC, LC-MS) before use.

  • Potential Cause 2: Presence of Impurities. The discoloration may be due to the degradation of impurities present in the material.

  • Solution: If possible, purify a small sample of the material and re-evaluate its stability. Always use high-purity material for sensitive applications.

Issue 2: Inconsistent or unexpected experimental results.
  • Potential Cause 1: Degradation of the compound in solution. 3,4,5-Triaminopyridine in solution may be less stable than in its solid form, especially if exposed to light, oxygen, or non-optimal pH conditions.

  • Solution: Prepare solutions fresh for each experiment. If solutions need to be stored, even for a short period, they should be protected from light and kept at a low temperature (e.g., 2-8°C). Consider degassing solvents to remove dissolved oxygen.

  • Potential Cause 2: Hydrolysis at extreme pH. Aminopyridines can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Solution: Buffer your experimental solutions to a pH where the compound is most stable, likely near neutral pH. If your experiment requires acidic or basic conditions, minimize the time the compound is exposed to these conditions.

  • Potential Cause 3: Oxidative Degradation in Solution. The presence of oxidizing agents, even trace amounts, can degrade the compound. A study on the closely related 3,4-diaminopyridine showed that it degrades in the presence of hydrogen peroxide to form 4-amino-3-nitropyridine and 3,4-diaminopyridine-N-oxide.[4] It is plausible that 3,4,5-triaminopyridine could undergo similar transformations.

  • Solution: Ensure all glassware is thoroughly clean and that solvents are free of peroxides. If oxidative degradation is suspected, a stability-indicating HPLC method should be used to check for the presence of degradation products. The salt form of aminopyridines has been shown to be more stable to oxidation than the free base, so using a salt form of the compound, if available, may be beneficial.[4]

Experimental Protocols

Protocol 1: Visual Inspection of Solid 3,4,5-Triaminopyridine
  • Objective: To assess the physical appearance of the solid compound as a preliminary indicator of stability.

  • Procedure:

    • Before opening the container, allow it to equilibrate to room temperature to prevent condensation.

    • In a well-ventilated area, open the container and visually inspect the contents under good lighting.

    • Note the color and consistency of the powder. A pure compound should be a uniform off-white to light tan crystalline powder.

    • Look for any signs of discoloration (e.g., yellowing, browning), clumping, or a change in texture, which could indicate degradation or moisture absorption.

  • Interpretation: Any significant deviation from the expected appearance warrants further analytical investigation to confirm the compound's purity and integrity.

Protocol 2: Preparation and Short-Term Storage of a Stock Solution
  • Objective: To provide a standardized procedure for preparing and storing solutions of 3,4,5-triaminopyridine to minimize degradation.

  • Materials:

    • 3,4,5-Triaminopyridine

    • High-purity solvent (e.g., DMSO, water, buffer of choice)

    • Amber glass vials with screw caps

    • Inert gas (e.g., nitrogen or argon)

  • Procedure:

    • Weigh the required amount of 3,4,5-triaminopyridine in a clean, dry vial.

    • Add the desired volume of solvent to the vial.

    • Mix gently until the compound is completely dissolved. Sonication can be used if necessary, but avoid excessive heating.

    • If the solution is to be stored, flush the headspace of the vial with an inert gas before sealing it tightly.

    • Wrap the vial in aluminum foil or store it in a light-blocking container.

    • For short-term storage (up to 24 hours), keep the solution at 2-8°C. For longer-term storage, the stability should be validated. It is always recommended to prepare solutions fresh.

Visualizations

Chemical Structure of 3,4,5-Triaminopyridine

DegradationPathway A 3,4,5-Triaminopyridine B Oxidative Stress (e.g., H₂O₂, O₂) A->B C N-Oxide Derivative B->C N-oxidation D Nitro Derivative B->D Amine oxidation & nitration

Caption: Potential oxidative degradation pathways.

Decision Workflow for Handling 3,4,5-Triaminopyridine

HandlingWorkflow decision decision action action stop stop start Receive/Use 3,4,5-Triaminopyridine check_appearance Visually Inspect Solid Compound start->check_appearance is_discolored Discolored or Clumped? check_appearance->is_discolored verify_purity Verify Purity (e.g., HPLC) is_discolored->verify_purity Yes prepare_solution Prepare Solution (Fresh, Protected from Light) is_discolored->prepare_solution No verify_purity->prepare_solution run_experiment Run Experiment prepare_solution->run_experiment unexpected_results Unexpected Results? run_experiment->unexpected_results troubleshoot Troubleshoot: - Check solution stability - Consider degradation - Prepare fresh solution unexpected_results->troubleshoot Yes end Experiment Complete unexpected_results->end No troubleshoot->prepare_solution

Caption: Decision workflow for handling and troubleshooting.

Data Summary

ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)Minimizes thermal degradation. [5]
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation. [5]
Light Exposure Protect from LightPrevents photodegradation.
pH of Solutions Neutral (Buffered)Avoids acid or base-catalyzed hydrolysis.
Incompatible Materials Strong Oxidizing Agents, Strong AcidsPrevents chemical degradation and hazardous reactions. [3]

References

  • PubChem. (n.d.). Pyridine-3,4,5-triamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(1), 60–62.
  • Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet.
  • Post Apple Scientific. (2024-10-01). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Sigma-Aldrich. (2025-11-06). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 3,4-Diaminopyridine.
  • Grolleau, J. L., et al. (2010). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 430-437.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). 3,4-Diaminopyridine.
  • Google Patents. (2017-10-10). US9783497B1 - Determining degradation of 3,4-diaminopyridine.
  • ResearchGate. (2019-03-06). What are the product of degradation from Pyridine?.

Sources

Technical Support Center: Troubleshooting Byproducts in Polysubstituted Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproduct formation during their synthetic routes. The following question-and-answer format directly addresses specific issues, providing not only solutions but also the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Issues in Direct Amination Reactions (e.g., Chichibabin Reaction)
Question 1: I'm performing a Chichibabin reaction and observing significant amounts of a dimeric byproduct alongside my desired 2-aminopyridine. What is causing this and how can I suppress it?

Answer:

The formation of a bipyridine dimer is a well-known side reaction in the Chichibabin synthesis.[1] This occurs when the intermediate dihydropyridine species, instead of eliminating a hydride ion to form the aminopyridine, undergoes oxidative coupling.

Root Causes & Solutions:

  • Low Reaction Pressure: The elimination of the hydride ion is often the rate-limiting step and can be reversible. At atmospheric pressure, the equilibrium may favor the dimerization pathway.

    • Troubleshooting Protocol: Increase the reaction pressure. For instance, when 4-tert-butylpyridine is reacted with sodium amide in xylene at atmospheric pressure, the dimer can be the major product (89%).[1] By conducting the reaction under a nitrogen pressure of 350 psi, the yield of the desired 2-amino-4-tert-butylpyridine can be increased to 74%, with the dimer reduced to 26%.[1]

  • Substrate Reactivity: Pyridines with electron-donating groups are more susceptible to dimerization.

    • Expert Insight: For particularly challenging substrates, consider alternative amination strategies, such as Buchwald-Hartwig amination of a corresponding halopyridine, which offers greater control and milder conditions.

Question 2: My Chichibabin reaction is sluggish, and upon workup, I isolate significant amounts of a hydroxylated pyridine instead of the aminopyridine. What's happening?

Answer:

The formation of a hydroxypyridine (a pyridone) is a common byproduct, particularly during the aqueous workup phase of the Chichibabin reaction.[2] This side reaction is often a result of the reaction of the intermediate with water or hydroxide ions.

Root Causes & Solutions:

  • Incomplete Reaction: If the amination is not driven to completion, the unreacted pyridine can be more susceptible to hydroxylation under the workup conditions.

    • Troubleshooting Protocol: Ensure the reaction is complete by monitoring the evolution of hydrogen gas.[1] Consider extending the reaction time or slightly increasing the temperature.

  • Workup Conditions: The presence of excess sodium amide can lead to the formation of sodium hydroxide upon quenching with water, creating a highly basic environment that favors hydroxylation.

    • Expert Insight: Carefully control the quench by slowly adding the reaction mixture to a cooled, saturated ammonium chloride solution. This will neutralize the excess base without generating a large amount of hydroxide.

Category 2: Issues in Transition-Metal Catalyzed Cross-Coupling Reactions
Question 3: In my Suzuki-Miyaura coupling of a bromopyridine with a boronic acid, I'm seeing a significant amount of the homocoupled product of my boronic acid. How can I minimize this?

Answer:

Homocoupling of the boronic acid is a frequent byproduct in Suzuki-Miyaura reactions and is often promoted by the presence of oxygen.[3][4] This side reaction consumes your boronic acid and palladium catalyst, leading to reduced yields of the desired cross-coupled product.

Root Causes & Solutions:

  • Presence of Oxygen: Molecular oxygen can oxidize the Pd(0) catalyst, interfering with the catalytic cycle and promoting the homocoupling of the boronic acid.[4]

    • Troubleshooting Protocol: It is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[3] This can be achieved by sparging the solvent with an inert gas or by using freeze-pump-thaw cycles.

  • Catalyst and Ligand Choice: The choice of palladium source and ligand can influence the rate of homocoupling versus cross-coupling.

    • Expert Insight: For pyridine-containing substrates, ligands such as SPhos or XPhos can be effective in promoting the desired cross-coupling. In some cases, impurities from phosphine ligands can also lead to unwanted side products.[5]

Question 4: I am attempting a C-H functionalization on a substituted aminopyridine, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in C-H functionalization of pyridines can be challenging due to the multiple potentially reactive C-H bonds.[6] The directing effect of substituents on the pyridine ring plays a crucial role in determining the site of functionalization.[7]

Root Causes & Solutions:

  • Inherent Electronic Effects: The electronic properties of the pyridine ring and its substituents dictate the most reactive positions. For instance, in pyridine itself, the 3-position is the most electron-rich and generally favored for electrophilic substitution.[8]

    • Troubleshooting Protocol: Analyze the electronic effects of your substituents. Electron-withdrawing groups can deactivate certain positions, while electron-donating groups can activate others. Consider modifying the substitution pattern to favor the desired regioselectivity.

  • Directing Groups: The use of a directing group can provide precise control over the position of C-H activation.

    • Expert Insight: The amino group itself can act as a directing group.[9] Alternatively, installing a removable directing group at a specific position can guide the metal catalyst to a desired C-H bond.

Category 3: Issues in Cyclization and Condensation Reactions
Question 5: I am synthesizing a polysubstituted pyridine via a condensation reaction involving a nitrile precursor, but I am isolating the corresponding carboxylic acid as a major byproduct. What is causing this hydrolysis?

Answer:

The hydrolysis of nitriles to carboxylic acids is a common side reaction, particularly under acidic or basic conditions used in many condensation and cyclization reactions.[10][11]

Root Causes & Solutions:

  • Harsh Reaction Conditions: Prolonged exposure to strong acids or bases, especially at elevated temperatures, will promote the hydrolysis of the nitrile group.[12][13]

    • Troubleshooting Protocol: If possible, reduce the reaction temperature and time. Carefully neutralize the reaction mixture upon completion to avoid prolonged exposure to harsh pH conditions during workup.

  • Presence of Water: Water is required for the hydrolysis of the nitrile.

    • Expert Insight: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. If the reaction generates water as a byproduct, consider using a dehydrating agent like molecular sieves.

Question 6: My attempt to form a pyridine ring via cyclization is yielding an incomplete, non-aromatic product. How can I drive the reaction to completion and achieve aromatization?

Answer:

In many pyridine syntheses, such as the Hantzsch synthesis, the initial product is a dihydropyridine, which must be oxidized to the final aromatic pyridine.[14] Incomplete cyclization can also be an issue if the reaction conditions are not optimal.

Root Causes & Solutions:

  • Insufficient Oxidation: The dihydropyridine intermediate may be stable under the reaction conditions, requiring a separate oxidation step.

    • Troubleshooting Protocol: Introduce an oxidizing agent in the final step of the reaction. Common oxidants for this purpose include nitric acid, ceric ammonium nitrate (CAN), or simply exposure to air.[15]

  • Suboptimal Cyclization Conditions: The cyclization step may be reversible or have a high activation energy.

    • Expert Insight: For condensation reactions leading to pyridines, ensure that water, a common byproduct, is effectively removed to drive the equilibrium towards the cyclized product.[16] This can be accomplished using a Dean-Stark apparatus or by adding a drying agent.

Visualizing Troubleshooting Workflows

Troubleshooting Homocoupling in Suzuki-Miyaura Reactions

G start High Homocoupling Byproduct Observed q1 Is the reaction run under an inert atmosphere? start->q1 sol1 Degas all solvents and reagents. Maintain a positive pressure of N2 or Ar. q1->sol1 No q2 Is the boronic acid prone to degradation? q1->q2 Yes sol1->q2 sol2 Use freshly prepared boronic acid or a more stable boronate ester. q2->sol2 Yes q3 Is the catalyst/ligand system optimal? q2->q3 No sol2->q3 sol3 Screen alternative ligands (e.g., SPhos, XPhos). Consider a different palladium precursor. q3->sol3 No end Reduced Homocoupling q3->end Yes sol3->end

Caption: A decision tree for troubleshooting homocoupling byproducts.

Preventing Nitrile Hydrolysis During Cyclization

G start Carboxylic Acid Byproduct from Nitrile Hydrolysis check_conditions Review Reaction Conditions start->check_conditions anhydrous Ensure Anhydrous Conditions: - Use dry solvents/glassware - Add molecular sieves check_conditions->anhydrous mild_ph Modify pH: - Reduce concentration of acid/base - Buffer the reaction medium - Neutralize promptly during workup check_conditions->mild_ph temp_time Optimize Temperature & Time: - Run at the lowest effective temperature - Monitor reaction to avoid prolonged heating check_conditions->temp_time result Minimized Nitrile Hydrolysis anhydrous->result mild_ph->result temp_time->result

Caption: Key strategies to prevent nitrile hydrolysis.

Summary Table of Common Byproducts and Mitigation Strategies
Synthetic RouteCommon ByproductPrimary Cause(s)Recommended Mitigation Strategy
Chichibabin Reaction Bipyridine DimerLow reaction pressure, oxidative couplingIncrease inert gas pressure (e.g., 350 psi N2).[1]
HydroxypyridineIncomplete reaction, aqueous workup with excess baseEnsure reaction completion; quench slowly into cooled NH4Cl solution.[2]
Suzuki-Miyaura Coupling Homocoupled Boronic AcidPresence of oxygenThoroughly degas solvents and reagents; maintain an inert atmosphere.[3][4]
C-H Functionalization RegioisomersInherent electronic effects of the pyridine ringUtilize a directing group; modify substituents to favor desired regioselectivity.[7]
Cyclization/Condensation Carboxylic Acid (from nitrile)Hydrolysis under acidic/basic conditionsUse anhydrous reagents/solvents; minimize reaction time and temperature.[10][11]
DihydropyridineIncomplete aromatizationAdd an oxidizing agent (e.g., CAN, air) in a final step.[14][15]

References

Optimizing reaction conditions for the amination of the pyridine ring

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for pyridine ring amination. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-N bond formation on this challenging heterocycle. The electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen present unique hurdles that can lead to low yields, side reactions, or complete reaction failure.

This document moves beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind experimental choices to empower you to diagnose issues and rationally optimize your reaction conditions.

Part 1: Strategic Planning - Choosing Your Amination Method

Before troubleshooting a specific reaction, it is crucial to ensure the chosen method is appropriate for the substrate. The selection of an amination strategy is a critical first step that dictates the potential challenges and optimization pathways.

FAQ: How do I select the best amination strategy for my pyridine substrate?

The optimal strategy depends on three key factors: the position of the desired amino group, the nature of the existing substituents on the pyridine ring, and the type of amine you are introducing.

Here is a decision-making workflow to guide your choice:

G cluster_start cluster_input Key Substrate Features cluster_methods Recommended Amination Methods start Start: Define Target Aminopyridine leaving_group Is a good leaving group (e.g., Halogen) present at the target position? start->leaving_group ch_activation Is direct C-H amination required? leaving_group->ch_activation No buchwald Buchwald-Hartwig Amination leaving_group->buchwald Yes n_oxide Can the pyridine be oxidized to an N-oxide? ch_activation->n_oxide Other C-H positions or Chichibabin is unsuitable chichibabin Chichibabin Reaction ch_activation->chichibabin Target C2/C6 on unactivated ring vns Vicarious Nucleophilic Substitution (VNS) ch_activation->vns Target position is ortho/para to an EWG (e.g., -NO2) n_oxide_amination Amination via N-Oxide n_oxide->n_oxide_amination Yes

Caption: Decision workflow for selecting a pyridine amination method.

Part 2: Troubleshooting Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, but the pyridine substrate introduces specific challenges, primarily related to catalyst inhibition.[1]

Q1: My Buchwald-Hartwig reaction on a chloropyridine is giving a very low yield. What are the most common culprits?

Low yields in these reactions are common and typically trace back to a few key areas.[1] A systematic approach to troubleshooting is essential.

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen's lone pair can coordinate to the palladium center, forming inactive catalyst species.[1] This is the most frequent cause of failure. The solution is to use a ligand that effectively shields the metal center.

  • Inappropriate Ligand Choice: Standard phosphine ligands are often ineffective. For pyridine substrates, bulky and electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos, t-BuXPhos) or specific chelating bisphosphine ligands are necessary to prevent catalyst inhibition and promote the desired reaction pathway.[2][3]

  • Suboptimal Base or Solvent: The base's strength and solubility are critical.[4] Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common, but weaker bases like K₃PO₄ or Cs₂CO₃ may be required for substrates with sensitive functional groups.[5] The solvent must dissolve all components and be strictly anhydrous and deoxygenated; toluene and dioxane are common choices.[4]

  • Aryl Chloride Reactivity: Aryl chlorides are inherently less reactive than bromides or iodides due to the strength of the C-Cl bond, making the initial oxidative addition step more difficult.[4][6] This often requires more specialized, highly active catalyst systems.

Q2: I suspect my palladium catalyst is deactivating. What are the visual cues, and how can I prevent it?

Catalyst deactivation is a primary failure mode. The most obvious visual cue is the formation of palladium black , a finely divided, inactive form of palladium metal.[1]

Prevention Strategies:

  • Use a Sufficiently Bulky Ligand: This is the first line of defense. Ligands like BrettPhos or RuPhos create a sterically hindered environment around the palladium, preventing both pyridine coordination and catalyst aggregation.[3]

  • Maintain an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.

  • Control Reaction Temperature: While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition.[1] If you observe palladium black formation, consider running the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration.

  • Use Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 precatalysts) are often more stable and provide more reliable generation of the active L-Pd(0) species compared to starting with Pd(OAc)₂ or Pd₂(dba)₃.[7]

Q3: I am trying to couple a volatile amine (like methylamine) with a 2-bromopyridine and see no product. What's wrong?

Volatile amines (e.g., methylamine, bp -6.2 °C; dimethylamine, bp 7 °C) present a significant challenge under standard reflux conditions as they simply boil out of the reaction mixture.[8][9]

The most effective solution is to perform the reaction in a sealed tube or a pressure-rated vessel.[8][9][10] This allows the reaction to be heated above the amine's boiling point, maintaining a sufficient concentration of the nucleophile in the reaction mixture.

Protocol Snippet: Amination with a Volatile Amine [8]

  • To a pressure-rated sealed tube, add the 2-bromopyridine (1.0 equiv), Pd(OAc)₂ (5 mol%), a suitable ligand like dppp (10 mol%), and NaOt-Bu (2.0 equiv).

  • Add degassed toluene.

  • Cool the tube to -78 °C (dry ice/acetone bath).

  • Add the cooled, liquefied volatile amine (e.g., methylamine, ~5 equiv).

  • Quickly seal the tube and allow it to warm to room temperature behind a blast shield.

  • Heat the reaction to 80-100 °C overnight.

Data Table: Ligand Performance Comparison

The choice of ligand is paramount for the successful amination of pyridines. The following table summarizes the relative performance of common ligands for the coupling of 2-chloropyridine with morpholine.

Ligand ClassExample LigandTypical PerformanceKey Feature
Bulky BiarylphosphineRuPhos, BrettPhosExcellentHigh steric bulk prevents catalyst inhibition by pyridine N.[2]
Chelating BisphosphineXantphosGood to ExcellentWide bite angle, promotes reductive elimination.[2]
Ferrocene-basedJosiphos-typeModerate to GoodRobust, but may be less effective for challenging substrates.[2]

Part 3: Troubleshooting the Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of pyridines at the 2- or 6-position using sodium amide (NaNH₂).[11] While seemingly straightforward, it requires harsh conditions and can be prone to failure or side reactions.

G cluster_mech Chichibabin Reaction Mechanism Pyridine Pyridine Adduct σ-adduct (Meisenheimer complex) (Anionic, often colored red) Pyridine->Adduct + NH₂⁻ Amide NaNH₂ (Amide anion) Amide->Adduct Elimination Hydride (H⁻) Elimination Adduct->Elimination Aromatization Product_Salt Sodium 2-aminopyridide Elimination->Product_Salt - H⁻ Final_Product 2-Aminopyridine Product_Salt->Final_Product Workup Aqueous Workup (H₂O) Workup->Final_Product

Caption: Key steps in the Chichibabin amination mechanism.[11]

Q4: My Chichibabin reaction is not working. The pyridine is unreacted even after prolonged heating. Why?

This is a common issue and can often be traced to the quality of the sodium amide or the reaction conditions.

  • Reagent Quality: Paradoxically, very pure sodium amide can be unreactive.[12] The reaction is often initiated by impurities (like sodium oxide) on the surface of the NaNH₂. Using a slightly older, greyish bottle of sodium amide may work better than a perfectly white, fresh bottle.

  • Insufficient Temperature: The traditional Chichibabin reaction requires high temperatures, typically 110-130 °C in solvents like toluene or xylene.[12][13] Ensure your reaction is reaching the necessary temperature.

  • Inhibition by Substituents: Strong electron-withdrawing groups on the pyridine ring can inhibit the reaction.[11] These groups decrease the basicity of the ring nitrogen, which is thought to hinder an initial complexation step with the sodium ion that activates the ring for nucleophilic attack.[14]

  • Modern Alternatives: For sluggish reactions, consider modern variations. A recently developed protocol uses a NaH-iodide composite which can facilitate the reaction under milder conditions.[15]

Q5: The reaction is working, but I am getting a significant amount of a bipyridine dimer. How can I minimize this side product?

Dimerization is a known side reaction, especially with substituted pyridines like 4-tert-butylpyridine.[11] This occurs when the intermediate σ-adduct acts as a nucleophile itself. The formation of this byproduct is often influenced by pressure.

Solution: Running the reaction under an inert atmosphere of positive pressure (e.g., nitrogen, 350 psi) has been shown to significantly favor the desired amination product over dimerization.[11] The pressure is thought to suppress the loss of hydrogen gas from the dimerization pathway, thereby favoring the desired hydride elimination pathway.

Part 4: Troubleshooting Amination via Pyridine N-Oxides

Activating the pyridine ring by forming the N-oxide is a clever strategy to make the 2- and 4-positions highly electrophilic and susceptible to nucleophilic attack.[16]

Q6: I am getting a mixture of 2-amino and 4-aminopyridine products. How can I improve the regioselectivity?

While this method generally favors amination at the 2-position, selectivity can be an issue.

  • Activating Group: The choice of activating agent is key. Reagents like tosyl chloride (TsCl) or tosyl anhydride (Ts₂O) react with the N-oxide to form a highly reactive pyridinium intermediate. The steric bulk of the resulting O-tosyl group can help direct the incoming amine nucleophile to the less hindered 2-position.[16]

  • Steric Hindrance: The inherent sterics of your pyridine substrate will play a large role. If the 2- and 6-positions are blocked by substituents, amination will be forced to the 4-position. Conversely, a bulky substituent at the 4-position will strongly direct amination to the 2/6-positions.

  • Nucleophile: The size of the amine nucleophile can also influence selectivity, with bulkier amines potentially showing higher preference for the C2 position.

Q7: My activating agent (e.g., Ts₂O) seems to be reacting with my amine nucleophile, leading to sulfonamide byproducts and low yield.

This is a significant competing side reaction that lowers the effective concentration of both the activated N-oxide and the amine nucleophile.[16]

Solutions:

  • Use a Less Reactive Activating Agent: Phosphonium salts like PyBroP (bromo-tris(1-pyrrolidinyl)phosphonium hexafluorophosphate) can be used as activating agents. They are generally less reactive towards nucleophilic amines than tosyl anhydride, minimizing the formation of side products.[16]

  • Change the Order of Addition: Pre-activating the pyridine N-oxide before the addition of the amine can sometimes help, although the activated intermediate may not be stable. A slow addition of the amine to the mixture of N-oxide and activating agent at a controlled temperature may be optimal.

  • Use a Protected Amine Surrogate: One highly effective method uses tert-butylamine as the nucleophile. The bulky tert-butyl group can be easily removed in a subsequent step with an acid like trifluoroacetic acid (TFA). This one-pot, two-step procedure provides high yields and excellent selectivity for the 2-position.[16][17]

Part 5: Detailed Experimental Protocols

These protocols are intended as a starting point. Optimization for your specific substrate is expected.

Protocol 1: General Buchwald-Hartwig Amination of 2-Bromopyridine[4][8]
  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-bromopyridine (1.0 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv) via syringe, followed by anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Classical Chichibabin Amination of Pyridine[12][14]

SAFETY NOTE: Sodium amide is highly reactive and can ignite or explode on contact with water. Handle only under a strictly anhydrous, inert atmosphere.

  • Preparation: To an oven-dried three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium amide (1.1 equiv).

  • Solvent Addition: Add anhydrous toluene via cannula.

  • Reagent Addition: Add pyridine (1.0 equiv) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (~110 °C) for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas (use a bubbler) and the formation of a deep red color from the σ-adduct.

  • Workup (CAUTIOUS): Cool the reaction to room temperature. Very slowly and carefully, add ethanol to quench any unreacted NaNH₂. Then, slowly add water. Separate the layers and extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, dry over anhydrous K₂CO₃, filter, and concentrate. The product can be purified by distillation or recrystallization.

References

  • Heinz, C., et al. (2017). Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides. Organic Letters. Available at: [Link]

  • Request PDF. A General and Efficient 2-Amination of Pyridines and Quinolines. ResearchGate. Available at: [Link]

  • Wikipedia. Chichibabin reaction. Wikipedia. Available at: [Link]

  • Grokipedia. Chichibabin reaction. Grokipedia. Available at: [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • Ye, M., & Song, J. J. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Chemistry Notes. Available at: [Link]

  • ACS Publications. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Scientific Update. (2018). The Chichibabin amination reaction. Scientific Update. Available at: [Link]

  • Pozharskii, A. F., et al. (1971). Advances in the Study of the Chichibabin Reaction. ResearchGate. Available at: [Link]

  • Organic Chemistry Frontiers. (2018). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives. RSC Publishing. Available at: [Link]

  • Request PDF. Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N -Heterocycles Using Magnesium Amides. ResearchGate. Available at: [Link]

  • Bakke, J. M., et al. (2001). Selective vicarious nucleophilic amination of 3-nitropyridines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Farrell, R. P. (2013). An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate. SciSpace. Available at: [Link]

  • Nambo, M., & Crudden, C. M. (2014). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. Available at: [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. Available at: [Link]

  • Jiao Research Group. (2021). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Synlett. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Procter, D. J., et al. (2019). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC - NIH. Available at: [Link]

  • Huayuan World. Selective vicarious nucleophilic amination of 3-nitropyridines. Available at: [Link]

  • ResearchGate. Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]

  • Journal of the American Chemical Society. (2022). Borane-Catalyzed C3-Alkylation of Pyridines with Imines, Aldehydes, or Ketones as Electrophiles. ACS Publications. Available at: [Link]

  • Request PDF. Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. ResearchGate. Available at: [Link]

  • ResearchGate. Seminal report site selective amination of pyridines. ResearchGate. Available at: [Link]

  • PubMed. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed. Available at: [Link]

  • YouTube. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • PubMed. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. PubMed. Available at: [Link]

  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. A General and Efficient 2-Amination of Pyridines and Quinolines. Available at: [Link]

  • Makosza, M., & Wojciechowski, K. (2001). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • PMC - NIH. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. Available at: [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC - NIH. Available at: [Link]

  • Jordan Journal of Chemistry. Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen. Available at: [Link]

  • Investigation of catalysts for cn coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds. Available at: [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Pyridine-3,4,5-triamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyridine-3,4,5-triamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your reaction yields.

Introduction

Pyridine-3,4,5-triamine is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be fraught with challenges, often leading to frustratingly low yields. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues in a widely used two-step synthetic route: the nitration of 4-aminopyridine to 4-amino-3,5-dinitropyridine, followed by the reduction of the dinitro intermediate.

Synthetic Workflow Overview

The synthesis of Pyridine-3,4,5-triamine is typically a two-step process. Understanding this workflow is the first step in effective troubleshooting.

Pyridine-3,4,5-triamine Synthesis Workflow Start 4-Aminopyridine Step1 Step 1: Dinitration Start->Step1 H₂SO₄, fuming HNO₃ Intermediate 4-Amino-3,5-dinitropyridine Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Reducing Agent (e.g., H₂, Pd/C) Product Pyridine-3,4,5-triamine Step2->Product

Caption: A typical two-step synthesis of Pyridine-3,4,5-triamine.

Part 1: Troubleshooting the Dinitration of 4-Aminopyridine

The first step, the dinitration of 4-aminopyridine, is a critical stage where yield can be significantly impacted.

Frequently Asked Questions (FAQs) - Step 1: Dinitration

Q1: My nitration reaction is resulting in a low yield of 4-amino-3,5-dinitropyridine. What are the likely causes?

A1: Low yields in this electrophilic aromatic substitution are often due to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. The amino group of 4-aminopyridine is protonated under the strongly acidic conditions to an ammonium group (-NH₃⁺), which is deactivating and a meta-director, guiding the nitro groups to the 3 and 5 positions.[1] However, this deactivation can make the second nitration sluggish.

  • Improper Temperature Control: The reaction is highly exothermic. Poor temperature control can lead to the formation of undesired side products, including over-nitration or degradation of the starting material and product. The initial nitration should be performed at low temperatures (0-10 °C), followed by a carefully controlled increase in temperature to drive the reaction to completion.[2]

  • Suboptimal Nitrating Agent Concentration: The concentration and ratio of sulfuric acid to fuming nitric acid are crucial. An insufficient amount of the nitrating agent (nitronium ion, NO₂⁺) will lead to incomplete conversion.

  • Workup Issues: The product is isolated by neutralizing the highly acidic reaction mixture. If the neutralization is not done carefully (e.g., local overheating), the product can decompose.

Q2: I am observing the formation of a significant amount of mono-nitrated byproduct (4-amino-3-nitropyridine). How can I favor the formation of the dinitro product?

A2: The formation of the mono-nitrated species is a common issue and indicates that the reaction conditions are not forcing enough to achieve dinitration.[1] Here’s how to address this:

  • Increase Reaction Temperature and Time: After the initial low-temperature addition of nitric acid, a subsequent heating step is necessary to introduce the second nitro group. A typical procedure involves heating the reaction mixture to around 85-90°C for a specific duration.[1][2]

  • Adjust Reagent Stoichiometry: Ensure that at least two equivalents of the nitrating agent are used. Some protocols even call for a slight excess to drive the reaction to completion.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the mono-nitrated intermediate and the formation of the desired dinitro product.

Q3: My final product after workup is a dark, oily substance instead of the expected solid. What went wrong?

A3: The formation of a dark oil suggests the presence of impurities and potential product degradation. Consider the following:

  • Neutralization and Extraction: During workup, the neutralization of the strong acid mixture with a base (like sodium carbonate) must be done slowly and with efficient cooling to prevent localized heating, which can lead to decomposition.[2] The product should then be extracted promptly with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product may require purification. Recrystallization is a common method. For 4-amino-3,5-dinitropyridine, a suitable solvent system would need to be determined empirically, but solvents like ethanol or ethyl acetate/hexane mixtures could be a starting point.

Detailed Protocol: Dinitration of 4-Aminopyridine

This protocol is based on established procedures for the nitration of 4-aminopyridine.[2]

Materials:

  • 4-Aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 4.84 g (51.5 mmol) of 4-aminopyridine to the cold sulfuric acid with stirring.

  • Add 2.7 mL of fuming nitric acid dropwise, ensuring the temperature remains below 10°C.

  • Allow the mixture to warm to room temperature over 1 hour.

  • Heat the mixture to 85°C and slowly add another 2.7 mL of fuming nitric acid.

  • Maintain the reaction at 85°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the acidic mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude 4-amino-3,5-dinitropyridine.

Part 2: Troubleshooting the Reduction of 4-Amino-3,5-dinitropyridine

The reduction of the two nitro groups to amines is the final and often most challenging step in obtaining high-purity Pyridine-3,4,5-triamine.

Frequently Asked Questions (FAQs) - Step 2: Reduction

Q1: My catalytic hydrogenation of 4-amino-3,5-dinitropyridine is giving a low yield of the desired triamine. What are the common pitfalls?

A1: Catalytic hydrogenation of nitroaromatic compounds can be sensitive to various factors:

  • Catalyst Poisoning: The pyridine nitrogen and the resulting amino groups can act as catalyst poisons by strongly adsorbing to the metal surface, thus inhibiting the hydrogenation process. Sulfur-containing impurities in the starting material or solvent can also poison the catalyst.

  • Incomplete Reduction: One or both nitro groups may not be fully reduced, leading to a mixture of products including nitro-diaminopyridines. This can be due to insufficient catalyst loading, low hydrogen pressure, or short reaction times.

  • Over-reduction/Ring Hydrogenation: Under harsh conditions (high pressure and temperature), the pyridine ring itself can be reduced, leading to piperidine derivatives.

  • Catalyst Inactivity: The catalyst may be old or may have been improperly handled and has lost its activity.

Reduction_Troubleshooting Start Low Yield in Reduction CheckCatalyst Check Catalyst Activity & Purity Start->CheckCatalyst CheckConditions Check Reaction Conditions Start->CheckConditions CheckPurity Check Starting Material Purity Start->CheckPurity ActionCatalyst Use fresh, high-quality catalyst. CheckCatalyst->ActionCatalyst Is catalyst old or from a questionable source? ActionPressure Increase H₂ pressure. CheckConditions->ActionPressure Is H₂ pressure too low? ActionTime Increase reaction time and monitor by TLC/HPLC. CheckConditions->ActionTime Is reaction time too short? ActionTemp Lower temperature to avoid ring hydrogenation. CheckConditions->ActionTemp Is temperature too high? ActionPurify Purify the dinitro intermediate before reduction. CheckPurity->ActionPurify Are there potential catalyst poisons (e.g., sulfur compounds)?

Caption: A decision tree for troubleshooting low yields in the reduction step.

Q2: How can I prevent catalyst poisoning during the hydrogenation?

A2: Minimizing catalyst poisoning is crucial for a successful reduction:

  • Purify the Starting Material: Ensure your 4-amino-3,5-dinitropyridine is free from impurities, especially sulfur-containing compounds. Recrystallization of the intermediate is highly recommended.

  • Use a Robust Catalyst: Raney Nickel is often more resistant to poisoning by nitrogen-containing compounds compared to palladium or platinum catalysts.[3]

  • Acidic Conditions: Performing the hydrogenation in an acidic medium (e.g., with the addition of HCl or acetic acid) can protonate the basic nitrogen atoms, preventing them from coordinating to and poisoning the catalyst. However, this may require a subsequent neutralization step.

Q3: I am concerned about the stability of the final product, Pyridine-3,4,5-triamine. How should I handle and store it?

A3: Polyamino-substituted pyridines can be sensitive to air and light.

  • Inert Atmosphere: The reduction and subsequent workup should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The final product should also be stored under an inert atmosphere.

  • Storage Conditions: Store the purified Pyridine-3,4,5-triamine in a cool, dark place, preferably in a refrigerator or freezer, to minimize degradation.[4] Studies on the stability of similar compounds like 3,4-diaminopyridine suggest good stability when stored properly.[4]

  • Purification: The crude product is often a dark solid due to aerial oxidation. Purification can be achieved by recrystallization from a suitable solvent under an inert atmosphere or by column chromatography on silica gel, though the polar nature of the triamine may lead to streaking.

Recommended Reduction Protocols

Given the lack of a specific, detailed published procedure for the reduction of 4-amino-3,5-dinitropyridine, the following protocols are based on general methods for the reduction of aromatic nitro compounds and should be optimized for this specific substrate.

Method A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This is a common and effective method for nitro group reduction.[3]

Materials:

  • 4-Amino-3,5-dinitropyridine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen Gas

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve the 4-amino-3,5-dinitropyridine in ethanol or methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 1-4 atm, but may require optimization) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude Pyridine-3,4,5-triamine.

Method B: Reduction with Tin and Hydrochloric Acid (Sn/HCl)

This is a classical method for the reduction of aromatic nitro compounds.[5]

Materials:

  • 4-Amino-3,5-dinitropyridine

  • Granular Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate or Dichloromethane

Procedure:

  • In a round-bottom flask, suspend 4-amino-3,5-dinitropyridine in ethanol or a mixture of ethanol and water.

  • Add an excess of granular tin (typically 5-10 equivalents).

  • Slowly add concentrated hydrochloric acid with stirring and cooling. The reaction is exothermic.

  • After the initial exotherm subsides, heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 10) to precipitate tin salts.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate multiple times with ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Parameter Catalytic Hydrogenation (Pd/C) Tin and Hydrochloric Acid (Sn/HCl)
Reagents H₂, Pd/CSn, HCl
Solvent Ethanol, MethanolEthanol, Water
Temperature Room TemperatureReflux
Pressure 1-4 atm (or higher)Atmospheric
Workup Filtration of catalystNeutralization, filtration, extraction
Pros Cleaner reaction, easier workupLess prone to catalyst poisoning
Cons Catalyst poisoning can be an issueStoichiometric metal waste, harsher conditions

Summary and Key Takeaways

Successfully synthesizing Pyridine-3,4,5-triamine with a good yield hinges on careful control of reaction parameters in both the nitration and reduction steps.

  • For the dinitration step: Precise temperature control and monitoring are essential to ensure complete reaction and minimize side products.

  • For the reduction step: The choice of reducing agent and reaction conditions should be made to avoid catalyst poisoning and over-reduction. Purification of the intermediate is highly recommended.

  • For the final product: Handling and storage under an inert atmosphere are crucial to prevent oxidative degradation.

By systematically addressing the potential issues outlined in this guide, researchers can significantly improve their success rate in synthesizing this valuable compound.

References

  • Szabó, K. F., et al. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates.
  • ChemRxiv. (2023).
  • McNally, A., et al. (2025). Scheme 4. Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes a.
  • Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554–4557.
  • YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]

  • Gubelmann, I., & Henke, C. O. (1934). U.S. Patent No. 1,975,843. Washington, DC: U.S.
  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]

  • PubMed. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157.

Sources

Preventing oxidation of Pyridine-3,4,5-triamine during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridine-3,4,5-triamine Handling

A Guide for Researchers on Preventing Oxidation During Experimental Workup

Welcome to the technical support center for handling highly reactive small molecules. This guide, curated by Senior Application Scientists, provides in-depth, field-proven answers to common challenges encountered when working with Pyridine-3,4,5-triamine, a compound notoriously susceptible to oxidation. Our focus is to move beyond simple instructions, explaining the 'why' behind each step to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture containing Pyridine-3,4,5-triamine turned from a light color to a dark brown/black during aqueous workup. What is causing this, and is my product lost?

A1: This is a classic and immediate indication of oxidation. Pyridine-3,4,5-triamine is an electron-rich aromatic amine. The multiple amino groups donate electron density into the pyridine ring, making the molecule highly susceptible to oxidation by atmospheric oxygen. This process often involves the formation of highly colored, polymeric radical species.

  • Causality: The lone pairs on the amine nitrogens are easily abstracted by oxidants, with atmospheric O₂ being the most common culprit in a standard lab environment. This initial oxidation can trigger a cascade of radical reactions, leading to complex, often insoluble, colored mixtures. Aromatic amines, in general, are known to be readily oxidized, and the presence of three such groups on a single pyridine ring drastically increases this reactivity.[1]

  • Product Integrity: While significant color change suggests substantial degradation, your target compound may not be entirely lost. However, the yield will be severely compromised, and purification will be extremely challenging. The key is to prevent the oxidation from occurring in the first place rather than trying to salvage the product from the oxidized mixture.

Q2: What are the fundamental principles I need to follow to prevent the oxidation of Pyridine-3,4,5-triamine?

A2: The core strategy revolves around rigorously excluding atmospheric oxygen from every stage of the workup. This is achieved through a combination of specialized techniques and chemical choices.

  • Inert Atmosphere: The entire workup must be conducted under an inert gas, typically high-purity argon or nitrogen. Argon is denser than air and can provide a more stable inert blanket, but nitrogen is a more economical and very common choice that is sufficient for most applications.[2][3]

  • Solvent Deoxygenation: Standard solvents are saturated with dissolved oxygen. Using them directly will introduce a stoichiometric excess of an oxidant to your sensitive compound. All solvents and aqueous solutions must be thoroughly deoxygenated before use.

  • Low Temperatures: Oxidation reactions, like most chemical reactions, are slower at lower temperatures. Performing extractions and washes in an ice bath can significantly reduce the rate of degradation if minor oxygen exposure occurs.

  • Use of Additives (with caution): In some cases, adding a small amount of a reducing agent or antioxidant to the aqueous phases of the workup can help "scavenge" dissolved oxygen or reverse minor oxidation.

Q3: I have access to a Schlenk line. Can you provide a detailed, step-by-step protocol for an inert atmosphere extraction?

A3: Absolutely. A Schlenk line is an excellent tool for this purpose. The protocol below outlines a robust procedure for an oxygen-free aqueous workup.

Before starting, ensure all your glassware is oven-dried or flame-dried to remove adsorbed water and cooled under an inert atmosphere.[4][5] All solvents and aqueous solutions must be degassed.

Table 1: Comparison of Common Solvent Degassing Methods

MethodProcedureProsCons
Freeze-Pump-Thaw The solvent is frozen using liquid N₂. A high vacuum is applied to remove gases from the solid. The flask is sealed, and the solvent is thawed, releasing trapped gases from the liquid. This cycle is repeated at least three times.[5]Most effective method for removing dissolved gas.Time-consuming; requires liquid nitrogen and a high-vacuum pump.
Sparging (Bubbling) A stream of inert gas (Ar or N₂) is bubbled through the solvent via a long needle or fritted tube for 30-60 minutes.Simple, fast, and does not require a vacuum pump.Less effective than Freeze-Pump-Thaw; can evaporate a significant amount of volatile solvents.
Sonication under Vacuum The solvent is subjected to a vacuum while being agitated in an ultrasonic bath.[5]Faster than sparging for small volumes.Requires an ultrasonic bath; less effective for large volumes.

For Pyridine-3,4,5-triamine, the Freeze-Pump-Thaw method is strongly recommended for all solvents to ensure maximum oxygen removal.

This workflow assumes your crude reaction mixture is in a Schlenk flask.

  • Cool the Reaction: Place your Schlenk flask containing the crude reaction mixture in an ice bath.

  • Transfer Degassed Solvent: Using a cannula or a gas-tight syringe, transfer the required amount of degassed extraction solvent (e.g., ethyl acetate, DCM) to the Schlenk flask.

  • Transfer to Addition Funnel: Pressurize the Schlenk flask with inert gas and perform a cannula transfer of the entire mixture to a Schlenk-adapted addition or separatory funnel that has been previously flushed with inert gas.

  • Aqueous Wash: Cannula-transfer the degassed aqueous wash solution (e.g., deionized water, brine) into the funnel.

  • Mix and Separate: Stopper the funnel and shake gently, periodically venting into the Schlenk line manifold (NOT into the open air). Allow the layers to separate.

  • Drain Lower Layer: Transfer the lower layer via cannula into a separate, clean, inerted Schlenk flask.

  • Repeat: Repeat the wash/extraction as necessary.

  • Dry the Organic Layer: Cannula-transfer the combined organic layers into a Schlenk flask containing a flame-dried, inert-gas-blanketed drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl for 15-20 minutes.

  • Isolate Product: Filter the solution via a filter cannula into a final, tared Schlenk flask. Remove the solvent under reduced pressure, ensuring a slow bleed of inert gas is introduced as the vacuum is released.

InertWorkup cluster_prep Preparation cluster_workup Inert Atmosphere Workup Degas Degas Solvents (Freeze-Pump-Thaw) Wash Wash with Degassed Aqueous Soln. Degas->Wash DryGlass Dry Glassware (Oven/Flame) ReactionFlask Crude Reaction in Schlenk Flask DryGlass->ReactionFlask AddFunnel Transfer to Schlenk Funnel ReactionFlask->AddFunnel Cannula AddFunnel->Wash Add Separate Separate Layers (Cannula Transfer) Wash->Separate Dry Dry Organic Layer (Anhydrous Na₂SO₄) Separate->Dry Organic Layer Filter Filter via Cannula Dry->Filter Rotovap Solvent Removal (Inert Atmosphere) Filter->Rotovap DecisionTree q1 Is the compound extremely air-sensitive and/or requires long-term manipulation? glovebox Use Glovebox q1->glovebox Yes q2 Is the workup a standard extraction that can be done relatively quickly? q1->q2 No schlenk Use Schlenk Line q2->schlenk Yes q3 Is specialized equipment (Schlenk/Glovebox) unavailable? q2->q3 No balloon Use Balloon Technique with Degassed Solvents q3->balloon Yes end_node Proceed with Caution q3->end_node No

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Navigating the Synthesis of Pyridine-3,4,5-triamine: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up synthesis of Pyridine-3,4,5-triamine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support researchers and chemists in navigating the complexities of synthesizing this highly functionalized pyridine derivative. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success from bench-scale to pilot plant production.

I. Overview of a Viable Synthetic Pathway

A practical and scalable approach to Pyridine-3,4,5-triamine often commences with a more accessible substituted pyridine, such as 4-aminopyridine. A multi-step synthesis, as adapted from related aminopyridine preparations, involves the introduction of nitro groups followed by their reduction.[1] A key intermediate in this strategy is 4-amino-3,5-dichloropyridine, a commercially available starting material.[2][3][4][5] The synthesis from this point involves nucleophilic aromatic substitution (SNAr) reactions to introduce the additional amino functionalities, followed by a final reduction step.

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack.[6] This reactivity is a cornerstone of the proposed synthetic strategy.

Pyridine-3,4,5-triamine Synthesis Workflow A 4-Amino-3,5-dichloropyridine B Nitration A->B HNO3/H2SO4 C 4-Amino-3,5-dichloro-2-nitropyridine B->C D Nucleophilic Aromatic Substitution (Amination) C->D NH3 or Amine Source E Diamino-nitro-pyridine Intermediate D->E F Catalytic Hydrogenation E->F H2, Pd/C G Pyridine-3,4,5-triamine F->G H Purification I Final Product H->I

Caption: A potential synthetic workflow for Pyridine-3,4,5-triamine.

II. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the scale-up synthesis of Pyridine-3,4,5-triamine, presented in a question-and-answer format.

Q1: My nitration of 4-amino-3,5-dichloropyridine is resulting in low yields and multiple byproducts. What are the likely causes and how can I optimize this step?

A1: Low yields and the formation of byproducts in this nitration are common challenges. The primary factors to consider are:

  • Controlling the Reaction Temperature: Nitration is a highly exothermic reaction. Insufficient cooling during the addition of the nitrating mixture (typically a mixture of nitric acid and sulfuric acid) can lead to over-nitration, oxidation of the starting material, or decomposition.

    • Solution: Maintain a low reaction temperature, typically between 0-10 °C, throughout the addition of the nitrating agent. Ensure efficient stirring to dissipate heat effectively. On a larger scale, this may require a jacketed reactor with a reliable cooling system.

  • Rate of Addition: Rapid addition of the nitrating agent can create localized "hot spots," leading to side reactions.

    • Solution: Add the nitrating mixture dropwise or in small portions. The addition rate should be carefully controlled to keep the internal temperature within the desired range.

  • Substrate Quality: Impurities in the starting 4-amino-3,5-dichloropyridine can interfere with the reaction.

    • Solution: Ensure the starting material is of high purity. Recrystallization or other purification methods may be necessary before proceeding with the nitration.

Q2: I am struggling with the nucleophilic aromatic substitution (amination) step. The reaction is sluggish and I'm observing incomplete conversion.

A2: The reactivity of the dichlorinated pyridine derivative is generally good for SNAr, but several factors can hinder the reaction:

  • Choice of Amine Source and Reaction Conditions: The nucleophilicity of the amine and the reaction temperature are critical.

    • Solution: For a direct amination, using ammonia in a sealed reactor at elevated temperatures and pressures is often necessary. Alternatively, a protected amine source followed by deprotection can be employed under milder conditions. The choice of solvent is also important; polar aprotic solvents like DMF or DMSO can help to solubilize the reactants and facilitate the reaction.

  • Leaving Group Ability: While chlorine is a reasonable leaving group in activated aromatic systems, its displacement can still be challenging.

    • Solution: If the reaction with the dichloro-substrate is not efficient, consider converting the chloro groups to more reactive leaving groups, such as fluoro or tosylate groups, although this adds extra steps to the synthesis.

  • Presence of Water: Water can compete with the amine nucleophile and lead to the formation of hydroxy-pyridines as byproducts.

    • Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

Q3: The final catalytic hydrogenation to reduce the nitro group is incomplete or the catalyst appears to be poisoned. What could be the issue?

A3: Catalytic hydrogenation can be sensitive to impurities and reaction conditions.

  • Catalyst Poisoning: The crude product from the previous steps may contain impurities that poison the palladium catalyst. Halide ions, even in trace amounts, can deactivate the catalyst.

    • Solution: Purify the nitro-intermediate before the hydrogenation step. This can be done by recrystallization or column chromatography. Washing the crude product thoroughly to remove any residual salts is also crucial.

  • Insufficient Hydrogen Pressure or Inefficient Mixing: On a larger scale, ensuring good contact between the substrate, catalyst, and hydrogen gas is essential.

    • Solution: Use an appropriate reactor (e.g., a Parr hydrogenator) that allows for efficient stirring and maintaining a constant hydrogen pressure. The catalyst loading may also need to be optimized for the larger scale.

  • Reaction Time and Temperature: The reduction may be slow at room temperature.

    • Solution: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor the reaction carefully to avoid over-reduction or side reactions.

Q4: I am having difficulty purifying the final Pyridine-3,4,5-triamine product. It appears to be unstable or forms colored impurities.

A4: Polyamino-substituted pyridines can be prone to oxidation and are often challenging to purify.

  • Oxidation: The electron-rich triamine product is susceptible to oxidation by air, leading to the formation of colored impurities.

    • Solution: Handle the product under an inert atmosphere as much as possible. Use degassed solvents for purification. The addition of an antioxidant, such as sodium dithionite, during workup can sometimes help to prevent oxidation.

  • Purification Method: Standard silica gel chromatography may not be ideal for highly polar and potentially basic compounds like Pyridine-3,4,5-triamine, as it can lead to streaking and poor separation.

    • Solution: Consider alternative purification methods:

      • Recrystallization: This is often the preferred method for purifying solid products on a large scale. Experiment with different solvent systems to find one that provides good recovery and purity. Ethanol has been reported for the purification of the related 3,4-diaminopyridine.[1]

      • Cation-Exchange Chromatography: This technique can be effective for purifying basic compounds like aminopyridines.[7]

      • Acid-Base Extraction: The basic nature of the amino groups can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free base can be liberated by adding a base and extracted back into an organic solvent.

III. Frequently Asked Questions (FAQs)

Q: What are the key safety precautions to consider during the synthesis of Pyridine-3,4,5-triamine?

A: Safety is paramount. Key considerations include:

  • Handling of Reagents:

    • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

    • Pyridine Derivatives: Pyridine and its derivatives can be toxic and have unpleasant odors.[2][8] Handle them in a fume hood.

    • Pyridine-3,4,5-triamine: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage.[9][10] Always wear appropriate PPE.

  • Reaction Hazards:

    • Exothermic Reactions: The nitration step is highly exothermic and requires careful temperature control to prevent runaway reactions.

    • Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Use a properly maintained hydrogenation apparatus and ensure the system is purged with an inert gas before and after the reaction.

Q: How can I monitor the progress of the reactions effectively?

A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of most of the reaction steps. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity.

Q: What are some common impurities I should look out for in my final product?

A: Common impurities can include:

  • Partially reduced intermediates (e.g., nitro-diamino-pyridines).

  • Over-reduced products where the pyridine ring is hydrogenated.

  • Byproducts from side reactions during nitration or amination.

  • Oxidation products of the final triamine.

  • Residual solvents from the purification process.

Q: Are there any specific storage recommendations for Pyridine-3,4,5-triamine?

A: Due to its sensitivity to oxidation, Pyridine-3,4,5-triamine should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It should be kept in a cool, dry, and dark place to minimize degradation.

IV. Experimental Protocols

Protocol 1: Purification of Aminopyridines by Recrystallization
  • Solvent Selection: Choose a solvent in which the aminopyridine is sparingly soluble at room temperature but readily soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude aminopyridine to the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and reflux for a short period (5-10 minutes).

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The aminopyridine should crystallize out. For better recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Purification Workflow A Crude Product B Dissolve in Hot Solvent A->B C Decolorize with Activated Carbon (Optional) B->C D Hot Filtration C->D E Cool to Crystallize D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry under Vacuum G->H I Pure Product H->I

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Technical Support Center: Identification of Impurities in Pyridine-3,4,5-triamine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of Pyridine-3,4,5-triamine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your Pyridine-3,4,5-triamine samples using Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I will provide not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in Pyridine-3,4,5-triamine samples?

A1: Impurities in Pyridine-3,4,5-triamine typically arise from three main sources:

  • Starting Materials and Intermediates: Incomplete reactions during the synthesis can leave residual starting materials or intermediates. A common synthetic route involves the sequential amination of a polychlorinated pyridine, such as 3,4,5-trichloropyridine.[1] Therefore, partially aminated chloropyridines are potential impurities.

  • By-products of Synthesis: Side reactions occurring during the synthesis can generate structurally related impurities.

  • Degradation Products: Pyridine-3,4,5-triamine, like other aminopyridines, can be susceptible to oxidation, leading to the formation of degradation products. Studies on similar compounds like 3,4-diaminopyridine have shown that oxidation can lead to nitro-substituted pyridines or N-oxides.

  • Residual Solvents: Solvents used during synthesis, purification, and handling are common contaminants that can be observed in NMR spectra.

Q2: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum. What could they be?

A2: Unexpected aromatic signals often point to the presence of pyridine-containing impurities. These could be unreacted starting materials like 3,4,5-trichloropyridine or partially aminated intermediates such as 3,5-dichloro-4-aminopyridine, 3-chloro-4,5-diaminopyridine, or 5-chloro-3,4-diaminopyridine. The chemical shifts of the pyridine ring protons are sensitive to the substitution pattern, so comparing the observed shifts with known data for these potential impurities is a key identification step.

Q3: My sample has a broad singlet that I cannot assign. What might it be?

A3: A broad singlet in the ¹H NMR spectrum, especially one that can exchange with D₂O, is often indicative of -NH₂ or -OH protons. In the case of Pyridine-3,4,5-triamine, you will have signals from the three amino groups. Their chemical shifts can be concentration and solvent-dependent. Water is also a very common impurity and typically appears as a broad singlet. To confirm, you can perform a D₂O exchange experiment: add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The disappearance or significant reduction in the intensity of the peak confirms it is an exchangeable proton.

Q4: How can I differentiate between the different partially aminated chloropyridine impurities?

A4: Differentiation is primarily based on the chemical shifts and coupling patterns of the remaining aromatic protons in the ¹H NMR spectrum, as well as the carbon chemical shifts in the ¹³C NMR spectrum. Each isomer will have a unique set of NMR data due to the different electronic environments of the pyridine ring protons and carbons. Consulting a reference table with the specific chemical shifts for each potential isomer is crucial (see Table 1).

Troubleshooting Guide: Step-by-Step Impurity Identification

This guide provides a systematic workflow for identifying unknown peaks in the NMR spectrum of your Pyridine-3,4,5-triamine sample.

Step 1: Initial NMR Data Acquisition

A crucial first step is to acquire high-quality ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of your Pyridine-3,4,5-triamine sample.

    • Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆). DMSO-d₆ is often a good choice for polar compounds like aminopyridines as it can effectively dissolve the sample and its impurities.

    • Filter the solution if any solid particles are present to improve spectral quality.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which will help in identifying low-level impurities.

    • Pay attention to proper shimming to obtain sharp peaks and accurate integrations.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom, simplifying the spectrum.

    • If sensitivity is low, consider using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, which can aid in structural elucidation.

Step 2: Data Analysis and Comparison

Once you have your spectra, the next step is to analyze the data and compare it with known values for Pyridine-3,4,5-triamine and potential impurities.

Data Presentation: NMR Chemical Shifts of Pyridine-3,4,5-triamine and Potential Impurities

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for Pyridine-3,4,5-triamine and its likely impurities. Please note that chemical shifts can vary slightly depending on the solvent and concentration.

Compound¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine-3,4,5-triamine H2/H6: ~7.5 (s)Data not readily available in searched literature.
3,4,5-TrichloropyridineH2/H6: ~8.4 (s)Data not readily available in searched literature.
3,5-Dichloro-4-aminopyridineH2/H6: ~8.2 (s)Data not readily available in searched literature.
Residual Solvents (in DMSO-d₆)
Water~3.33 (broad s)-
Acetone2.09 (s)206.68, 29.84
Dichloromethane5.76 (s)53.84
Ethyl Acetate1.15 (t), 2.01 (s), 4.03 (q)14.0, 20.6, 59.5, 170.2
Toluene2.36 (s), 7.17-7.32 (m)20.9, 125.3, 128.2, 128.9, 137.6

Note: The chemical shifts for the main compound and its chlorinated precursors are estimates based on related structures and general principles of NMR spectroscopy. Experimental data for these specific compounds were not found in the initial searches. The solvent peak for DMSO-d₆ is at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C.

Step 3: Troubleshooting Workflow

Use the following workflow to guide your impurity identification process.

Mandatory Visualization: Impurity Identification Workflow

Impurity_Identification start Start: Unexpected Peak in NMR Spectrum is_broad_singlet Is it a broad singlet? start->is_broad_singlet d2o_exchange Perform D₂O Exchange is_broad_singlet->d2o_exchange Yes is_solvent Compare to Residual Solvent Table is_broad_singlet->is_solvent No peak_disappears Peak Disappears? d2o_exchange->peak_disappears is_nh_oh Likely -NH₂ or H₂O peak_disappears->is_nh_oh Yes peak_disappears->is_solvent No solvent_match Matches Solvent? is_solvent->solvent_match identified_solvent Identified as Residual Solvent solvent_match->identified_solvent Yes is_aromatic Is it in the Aromatic Region? solvent_match->is_aromatic No compare_table Compare to Impurity Chemical Shift Table is_aromatic->compare_table Yes unknown Unknown Impurity: Consider 2D NMR (COSY, HSQC, HMBC) and MS is_aromatic->unknown No impurity_match Matches Known Impurity? compare_table->impurity_match identified_impurity Identified as Synthetic Impurity/Degradation Product impurity_match->identified_impurity Yes impurity_match->unknown No

Caption: A decision tree for the systematic identification of impurities in Pyridine-3,4,5-triamine NMR spectra.

Advanced Troubleshooting: When Simple Analysis is Not Enough

If one-dimensional NMR is insufficient for definitive identification, consider the following advanced techniques:

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Helps to identify proton-proton coupling networks, which can be invaluable for assigning protons on the same spin system, such as those on a pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is extremely useful for piecing together molecular fragments and confirming the overall structure of an impurity.

  • Mass Spectrometry (MS): Coupling your NMR analysis with mass spectrometry data (e.g., LC-MS) can provide the molecular weight of the impurity, which is a critical piece of information for determining its molecular formula and confirming its identity.

By following this structured approach, you can confidently identify impurities in your Pyridine-3,4,5-triamine samples, ensuring the quality and integrity of your research and development activities.

References

  • Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

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Validation & Comparative

A Senior Application Scientist's Guide to Triaminopyridine Isomers: A Comparative Analysis of Pyridine-3,4,5-triamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isomeric Scaffolds in Pyridine Chemistry

The pyridine ring is a cornerstone of modern medicinal chemistry, serving as a fundamental scaffold in countless therapeutic agents.[1][2] Its unique electronic properties, basic nitrogen atom, and potential for extensive functionalization make it a privileged structure in drug design.[3] When substituted with multiple amino groups, the resulting triaminopyridines become highly versatile building blocks. However, the precise placement of these amino groups—the isomerism—dramatically influences the molecule's physicochemical properties, reactivity, and biological activity.

This guide provides an in-depth comparison of pyridine-3,4,5-triamine with two other key isomers: 2,3,4-triaminopyridine and 2,4,6-triaminopyridine. For researchers in drug discovery and materials science, understanding the subtle yet critical differences imparted by this isomeric variation is paramount. The choice of isomer can dictate everything from synthetic feasibility and reaction outcomes to a potential drug candidate's binding affinity and pharmacokinetic profile. This document aims to elucidate these differences through objective comparison and supporting data, enabling more informed decisions in your research endeavors.

Part 1: Structural and Physicochemical Properties—A Tale of Three Isomers

The arrangement of the three amino groups around the pyridine core directly impacts electron distribution, basicity, and intermolecular interactions. Pyridine-3,4,5-triamine features three adjacent (vicinal) amino groups, creating a highly electron-rich region on one face of the molecule. In contrast, 2,3,4-triaminopyridine also has vicinal amines but includes a substitution at the reactive C2 position adjacent to the ring nitrogen. The 2,4,6-isomer presents a symmetrical substitution pattern, which significantly alters its electronic and steric profile.

G cluster_0 Pyridine-3,4,5-triamine cluster_1 Pyridine-2,3,4-triamine cluster_2 Pyridine-2,4,6-triamine 345_structure 345_structure 234_structure 234_structure 246_structure 246_structure G Generalized Synthetic Pathway for Aminopyridines Start Substituted Pyridine (e.g., Halogenated or Alkoxy Pyridine) Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Step 1 Nitro_Product Nitropyridine Intermediate Nitration->Nitro_Product Reduction Reduction (e.g., H₂, Pd/C or SnCl₂) Nitro_Product->Reduction Step 2 Final_Product Aminopyridine Product Reduction->Final_Product

Caption: Generalized workflow for synthesizing aminopyridines via nitration and reduction.

Reactivity and Application Insights:

  • Pyridine-3,4,5-triamine: The vicinal arrangement of three amino groups makes this isomer an excellent candidate for forming complex heterocyclic systems through condensation and cyclization reactions. The high electron density also suggests it would be a potent ligand for metal coordination, potentially finding use in catalysis or as a building block for metal-organic frameworks (MOFs).

  • Pyridine-2,3,4-triamine: This isomer is known to be used as a metal coordination reagent, an electrochemical reducing agent, and a reduction catalyst. [4]Its utility also extends to the synthesis of chemical fluorescent dyes, where the specific substitution pattern is key to achieving desired photophysical properties. [4]The presence of the C2-amino group, adjacent to the ring nitrogen, can uniquely influence its coordination chemistry compared to the other isomers.

  • Pyridine-2,4,6-triamine: The symmetrical placement of amino groups at the 2, 4, and 6 positions strongly activates the ring towards electrophilic substitution at the 3 and 5 positions. This predictable reactivity makes it a valuable synthetic intermediate. While data for the pyridine analog is sparse, the closely related 2,4,6-triaminopyrimidine is a crucial starting material for pharmaceuticals like the diuretic triamterene and the vitamin folic acid, highlighting the synthetic power of this substitution pattern. [5][6] Table 2: Comparative Applications and Reactivity Profile

IsomerKey Reactivity FeatureKnown or Potential Applications
Pyridine-3,4,5-triamine Vicinal amines ideal for cyclization; potent chelating agent.Synthesis of complex heterocycles; metal-organic frameworks; novel catalysts.
Pyridine-2,3,4-triamine Asymmetric structure with a reactive C2-amino group.Metal coordination reagents; reduction catalysts; synthesis of fluorescent dyes. [4]
Pyridine-2,4,6-triamine Symmetrical activation of C3 and C5 positions for electrophilic substitution.Versatile synthetic intermediate; precursor for pharmaceuticals (by analogy to pyrimidine); materials science applications. [7]

Part 3: Experimental Protocol—Comparative Analysis of Basicity (pKa)

To provide a tangible method for differentiating these isomers, this section details a protocol for determining their relative basicity via potentiometric titration. This experiment is foundational for understanding how these molecules will behave in different chemical and biological environments.

Objective: To determine and compare the pKa values of pyridine-3,4,5-triamine, pyridine-2,3,4-triamine, and pyridine-2,4,6-triamine.

Causality and Rationale: The pKa value quantifies the basicity of the pyridine ring nitrogen. This property is critical for drug development as it influences a compound's charge state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with protein targets. Potentiometric titration is a robust and direct method for measuring this value. The experiment must be conducted under an inert atmosphere because the electron-rich nature of triaminopyridines makes them susceptible to oxidation, which would compromise the results. [5] Materials:

  • Triaminopyridine isomer (e.g., Pyridine-3,4,5-triamine)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Deionized, degassed water

  • Calibrated pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

  • Nitrogen gas source and delivery tube

Procedure:

  • Preparation: Accurately weigh approximately 0.1 mmol of the triaminopyridine isomer and dissolve it in 50 mL of degassed, deionized water in the 100 mL beaker. Add the magnetic stir bar.

  • Inert Atmosphere: Place the beaker on the magnetic stirrer and begin gentle stirring. Purge the solution and the headspace of the beaker with a slow stream of nitrogen gas for 10-15 minutes to remove dissolved oxygen. Maintain a gentle nitrogen blanket over the solution for the duration of the experiment.

  • Initial pH Measurement: Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not contact the stir bar. Record the initial pH of the solution.

  • Titration: Begin adding the 0.1 M HCl titrant from the burette in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Collection: Continue adding titrant in small increments, particularly near the equivalence point (where the pH changes most rapidly), until the pH has dropped significantly (e.g., to pH 2-3).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the volume of HCl required to reach the half-equivalence point. This is the point where half of the triaminopyridine has been protonated.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the conjugate acid.

    • Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV) to more accurately determine the equivalence point (the peak of the derivative curve). The pKa is the pH at half of this volume.

  • Repeat: Perform the experiment in triplicate for each isomer to ensure reproducibility and calculate the mean pKa and standard deviation.

Caption: Experimental workflow for the potentiometric titration to determine pKa.

Conclusion

The isomeric positioning of amino groups on a pyridine ring is not a trivial structural modification. As demonstrated, shifting these groups creates distinct molecules with unique physicochemical properties, reactivities, and application potentials.

  • Pyridine-3,4,5-triamine emerges as a highly polar, potent chelating agent, ideal for constructing complex heterocyclic systems.

  • Pyridine-2,3,4-triamine offers an asymmetric profile already utilized in catalysis and the synthesis of functional materials like fluorescent dyes. [4]* Pyridine-2,4,6-triamine , with its symmetrical activation, presents a predictable and versatile platform for further functionalization, mirroring the utility of its well-studied pyrimidine cousins.

For the researcher and drug development professional, a deep appreciation of these isomeric differences is fundamental. The choice between pyridine-3,4,5-triamine and its alternatives will profoundly influence synthetic strategy, molecular behavior, and ultimately, the success of the final application. This guide serves as a foundational resource for navigating these choices, grounding them in the principles of chemical reactivity and empirical data.

References

Sources

A Comparative Analysis of the Biological Activities of Pyridine-3,4,5-triamine and 2,4,6-triaminopyrimidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental scaffolds for the development of novel therapeutic agents. Among these, pyridine and pyrimidine cores are particularly prominent due to their presence in a vast array of biologically active molecules. This guide provides an in-depth comparison of the biological activities of two structurally related compounds: Pyridine-3,4,5-triamine and 2,4,6-triaminopyrimidine. While both molecules feature a six-membered aromatic ring with three amino substituents, the difference in the core heterocycle—a pyridine (azine) versus a pyrimidine (1,3-diazine)—imparts distinct electronic properties and three-dimensional shapes that can significantly influence their interactions with biological targets.

This guide is intended for researchers, scientists, and drug development professionals. We will delve into the known biological activities of these compounds, with a particular focus on the well-documented roles of 2,4,6-triaminopyrimidine as a precursor to potent dihydrofolate reductase (DHFR) inhibitors. In contrast, the biological profile of Pyridine-3,4,5-triamine is less explored, presenting both a challenge and an opportunity in drug discovery. We will, therefore, also explore the potential biological activities of this compound based on the broader understanding of pyridine-based therapeutics. This comparative analysis is supported by experimental data from the literature, detailed experimental protocols, and visual representations of key concepts to provide a comprehensive resource for the scientific community.

Structural and Physicochemical Properties

A foundational understanding of the structural and electronic differences between Pyridine-3,4,5-triamine and 2,4,6-triaminopyrimidine is crucial for interpreting their biological activities.

PropertyPyridine-3,4,5-triamine2,4,6-triaminopyrimidine
Molecular Formula C5H8N4C4H7N5
Molecular Weight 124.14 g/mol [1]125.13 g/mol [2]
Core Heterocycle PyridinePyrimidine
Number of Ring Nitrogens 12
Calculated LogP -1.2[1]-0.8

The presence of an additional nitrogen atom in the pyrimidine ring of 2,4,6-triaminopyrimidine makes it more electron-deficient than the pyridine ring of Pyridine-3,4,5-triamine. This difference in electron density can influence the pKa of the amino groups and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.

cluster_0 Pyridine-3,4,5-triamine cluster_1 2,4,6-triaminopyrimidine Pyridine-3,4,5-triamine_structure Pyridine-3,4,5-triamine_structure 2,4,6-triaminopyrimidine_structure 2,4,6-triaminopyrimidine_structure

Caption: 2D structures of Pyridine-3,4,5-triamine and 2,4,6-triaminopyrimidine.

Comparative Biological Activities

Dihydrofolate Reductase (DHFR) Inhibition: A Tale of Two Scaffolds

Dihydrofolate reductase (DHFR) is a key enzyme in the folate pathway, responsible for the regeneration of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids. As such, DHFR is a well-established target for antimicrobial and anticancer therapies.

2,4,6-Triaminopyrimidine is a well-known building block for the synthesis of potent DHFR inhibitors.[2] Classical antifolates like methotrexate are structurally related to folic acid, while non-classical inhibitors often feature a 2,4-diaminopyrimidine core. 2,4,6-Triaminopyrimidine serves as a versatile precursor for the synthesis of these non-classical inhibitors. For instance, it is a starting material for the synthesis of the antimalarial drug pyrimethamine and the antibacterial drug trimethoprim. The 2,4-diamino substitution pattern is crucial for mimicking the binding of the natural substrate, dihydrofolate, to the active site of DHFR.

The inhibitory activity of compounds derived from 2,4,6-triaminopyrimidine against DHFR from various organisms has been extensively studied. For example, trimethoprim exhibits remarkable selectivity for bacterial DHFR over the human enzyme.[3]

CompoundOrganismIC50 (µM)
TrimethoprimCryptosporidium parvum3.8 - 4.0[3]
TrimethoprimHuman890[3]

In contrast, there is a notable lack of published data on the DHFR inhibitory activity of Pyridine-3,4,5-triamine . While pyridine-containing compounds have been investigated as DHFR inhibitors, the specific 3,4,5-triamino substitution pattern has not been extensively explored in this context.[4] This represents a significant knowledge gap and a potential avenue for future research. The different geometry and electronic distribution of the pyridine analog may lead to novel binding modes and selectivity profiles against various DHFR enzymes.

DHFR_Pathway cluster_synthesis Downstream Biosynthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis THF->AminoAcids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Product DHFR->NADP Inhibitor 2,4,6-Triaminopyrimidine- based Inhibitors (e.g., Trimethoprim) Inhibitor->DHFR Inhibition

Caption: The role of DHFR in cellular metabolism and its inhibition.

Anticancer and Antimicrobial Potential

The broader classes of pyridine and pyrimidine derivatives have been extensively investigated for their anticancer and antimicrobial properties.

2,4,6-Triaminopyrimidine derivatives have shown promise as anticancer agents, often through the mechanism of DHFR inhibition.[5] Additionally, this scaffold has been explored for other biological targets. For example, it has been used as a novel hinge binder in a series of PI3Kδ selective inhibitors for potential use in hematological malignancies and inflammatory diseases.[6]

Pyridine-containing compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[7][8][9][10][11] For instance, several pyridine derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cell lines.[12] The anticancer activity of pyridine derivatives has been attributed to various mechanisms, including inhibition of kinases and tubulin polymerization.[12] While specific data for Pyridine-3,4,5-triamine is lacking, its structural similarity to other biologically active pyridines suggests that it could serve as a valuable scaffold for the development of novel therapeutic agents. The triamine substitution pattern offers multiple points for chemical modification to optimize activity and selectivity.

Experimental Methodologies: A Protocol for DHFR Inhibition Assay

To facilitate further research in this area, we provide a detailed protocol for a standard in vitro spectrophotometric assay to determine the inhibitory activity of compounds against DHFR. This protocol is based on methods described in the literature.[13][14][15][16][17]

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of this decrease is proportional to DHFR activity. The inhibitory effect of a test compound is quantified by the reduction in the rate of NADPH oxidation in its presence.

Materials and Reagents:

  • Purified DHFR enzyme (from the desired species)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer. Protect from light.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound solution or vehicle control

      • DHFR enzyme solution

    • Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiation of Reaction:

    • To initiate the reaction, add the DHF and NADPH solutions to each well.

  • Kinetic Measurement:

    • Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, DHF, NADPH) Add_Components Add Buffer, Compound, and Enzyme to 96-well Plate Prep_Reagents->Add_Components Prep_Compounds Prepare Serial Dilutions of Test Compounds Prep_Compounds->Add_Components Prep_Enzyme Prepare DHFR Enzyme Solution Prep_Enzyme->Add_Components Incubate Pre-incubate (10-15 min) Add_Components->Incubate Initiate Initiate Reaction with DHF and NADPH Incubate->Initiate Measure Kinetic Measurement (Absorbance at 340 nm) Initiate->Measure Calc_Rate Calculate Reaction Rate (V) Measure->Calc_Rate Calc_Inhibition % Inhibition Calculation Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Experimental workflow for a DHFR inhibition assay.

Conclusion and Future Directions

This guide highlights the significant differences in the current understanding of the biological activities of 2,4,6-triaminopyrimidine and Pyridine-3,4,5-triamine. 2,4,6-triaminopyrimidine is a well-established and versatile scaffold in medicinal chemistry, particularly for the development of DHFR inhibitors. Its biological activities are well-documented, and it continues to be a valuable starting point for the design of novel therapeutics.

In contrast, Pyridine-3,4,5-triamine remains a largely unexplored entity in the realm of biological activity screening. The extensive literature on the diverse biological activities of pyridine derivatives suggests that this compound holds significant potential as a scaffold for drug discovery. The lack of data for Pyridine-3,4,5-triamine presents a clear opportunity for further research. Systematic screening of this compound against a panel of biological targets, including DHFR from various organisms, kinases, and microbial strains, could uncover novel biological activities. Furthermore, the triamino substitution pattern provides a rich platform for the generation of compound libraries for structure-activity relationship studies.

It is our hope that this comparative guide will serve as a valuable resource for researchers in the field and stimulate further investigation into the therapeutic potential of both these fascinating molecules.

References

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available from: [Link]

  • 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. PubMed. Available from: [Link]

  • Pyridine-3,4,5-triamine | C5H8N4 | CID 419566. PubChem. Available from: [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC. Available from: [Link]

  • 2,4,6-Triaminopyrimidine. Wikipedia. Available from: [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC. Available from: [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Publishing. Available from: [Link]

  • Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. NIH. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available from: [Link]

  • Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. PMC. Available from: [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PMC. Available from: [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Available from: [Link]

  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available from: [Link]

  • Synthesis and dihydrofolate reductase inhibitory activity of 2-amino-6-(arylaminomethyl) thieno[2,3-d]pyrimidin-4(3H). LMA leidykla. Available from: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available from: [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Available from: [Link]

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. Available from: [Link]

  • 2,4-Diaminopyrido[3,2-d]pyrimidine inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. PubMed. Available from: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Available from: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Available from: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available from: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available from: [Link]

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Comparative study of the chelating properties of different aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Chelating Properties of Aminopyridine Isomers

For researchers and professionals in drug development and materials science, the selection of an appropriate chelating agent is a critical decision that dictates the stability, reactivity, and efficacy of the final metal complex. Aminopyridines, a class of aromatic heterocycles, present a fascinating case study in how subtle changes in molecular structure dramatically alter coordination chemistry. This guide provides an in-depth comparison of the chelating properties of the three primary isomers of aminopyridine: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.

The Decisive Role of Isomerism in Chelation

Aminopyridines are pyridine rings substituted with an amino group (-NH₂). The position of this amino group relative to the ring's nitrogen atom (ortho, meta, or para) is the single most important factor governing their interaction with metal ions.[1]

  • 2-Aminopyridine (ortho): The proximity of the exocyclic amino group and the endocyclic pyridine nitrogen allows 2-aminopyridine to function as a bidentate ligand. This means it can bind to a single metal ion through both nitrogen atoms simultaneously, forming a highly stable five-membered ring. This phenomenon is known as the chelate effect , a thermodynamic principle stating that multidentate ligands form more stable complexes than an equivalent number of monodentate ligands.[2]

  • 3-Aminopyridine (meta) & 4-Aminopyridine (para): In these isomers, the amino group and the ring nitrogen are too far apart to coordinate with the same metal ion. Consequently, they typically act as monodentate ligands , binding through the more basic pyridine nitrogen, or as bridging ligands , connecting two different metal centers.[3][4] This structural constraint prevents them from exhibiting the chelate effect, leading to fundamentally different coordination behavior and generally lower stability constants for their 1:1 complexes compared to 2-aminopyridine.

The difference in basicity also plays a role. The pyridine ring nitrogen is generally the site of protonation and metal coordination.[5][6] 4-aminopyridine is the most basic of the three isomers (pKa of conjugate acid ≈ 9.17), followed by 2-aminopyridine (≈ 6.86) and then 3-aminopyridine (≈ 6.0), due to the electronic effects of the amino substituent.[5][7] While higher basicity can sometimes correlate with stronger metal binding, the structural advantage of chelation in 2-aminopyridine often dominates the overall complex stability.

Visualizing Coordination Modes

The diagram below, generated using DOT language, illustrates the distinct coordination behaviors of the aminopyridine isomers.

G cluster_0 2-Aminopyridine: Bidentate Chelation cluster_1 3- & 4-Aminopyridine: Monodentate or Bridging M1 Metal Ion N_ring1 N (ring) M1->N_ring1 coord. bond N_amino1 N (amino) M1->N_amino1 coord. bond N_ring1->N_amino1 5-membered chelate ring L1 2-AP M2 Metal Ion A N_ring2 N (ring) M2->N_ring2 monodentate L2 4-AP M3 Metal Ion B L3 3-AP N_ring3 N (ring) N_amino3 N (amino) N_amino3->M3 M_dummy Metal Ion A M_dummy->N_ring3 bridging

Caption: Coordination differences between aminopyridine isomers.

Comparative Stability of Metal Complexes

The stability of a metal complex in solution is quantified by its stability constant (K) or, more commonly, its logarithm (log K).[8] A higher log K value indicates a stronger metal-ligand interaction and a more stable complex. The overall stability constant for a complex with 'n' ligands is denoted as log βn.[2]

While a comprehensive, directly comparable dataset across all three isomers under identical conditions is scarce in the literature, we can synthesize available data to illustrate the expected trends. The following table presents representative stability constants for 2-aminopyridine with various divalent metal ions.

Table 1: Stepwise and Overall Stability Constants (log K) for 2-Aminopyridine Complexes [9]

Metal Ionlog K₁ (ML)log K₂ (ML₂)log β₂ (ML₂)
Co(II)2.161.703.86
Ni(II)2.802.104.90
Cu(II)4.253.507.75
Zn(II)2.101.904.00
Note: Values determined at 30°C. Experimental conditions significantly impact these values.

Analysis and Causality:

  • Chelate Effect in Action: The data for 2-aminopyridine demonstrates the formation of both 1:1 (ML) and 1:2 (ML₂) complexes. The significant stability, particularly with Cu(II), is a direct consequence of bidentate chelation.

  • Irving-Williams Series: The stability order observed (Co < Ni < Cu > Zn) is consistent with the Irving-Williams series, a well-established trend for the stability of high-spin octahedral complexes of first-row transition metals.[10] This provides confidence in the quality of the data.

  • Comparison with 3-AP and 4-AP: Direct, comparable log K₁ values for 3-aminopyridine and 4-aminopyridine are less frequently reported for simple 1:1 complexes, as their coordination is often more complex, leading to polymeric or mixed-ligand species.[3][11] However, it is a fundamental principle of coordination chemistry that due to the absence of the chelate effect, their log K₁ values for forming simple M(L)²⁺ complexes would be significantly lower than those for 2-aminopyridine under the same conditions. Their interactions are more akin to simple pyridine complexes.

Experimental Protocols for Determining Chelating Properties

To empower researchers to generate their own comparative data, this section details two standard, self-validating methodologies for characterizing metal-ligand interactions.

Potentiometric Titration (Bjerrum's Method)

This is the gold-standard technique for determining proton-ligand and metal-ligand stability constants.[12][13] The principle relies on monitoring the pH of a solution as a known concentration of a strong base is added. Complexation between a metal ion and a ligand that can be protonated (like aminopyridine) results in the displacement of a proton, causing a measurable change in pH compared to the titration of the ligand alone.[14][15]

Caption: Workflow for determining stability constants via potentiometry.

  • Solution Preparation: Prepare stock solutions with high precision.[16] The background electrolyte (e.g., 0.1 M KCl or NaClO₄) is crucial for maintaining constant ionic strength. The base (e.g., NaOH) must be carbonate-free.

  • System Calibration: Calibrate the glass electrode and pH meter with at least two standard buffers that bracket the expected pH range of the titration. This step is critical for converting measured potential (mV) to accurate hydrogen ion concentration.[16]

  • Titration Series: Conduct three separate titrations under identical conditions (temperature, initial volume, stirring rate):

    • A (Acid): A known amount of strong acid with the background electrolyte. This determines the precise concentration of the base.

    • B (Ligand): Solution A plus a known amount of the aminopyridine ligand. The difference between this curve and curve A is used to calculate the ligand's protonation constants (pKa).

    • C (Complex): Solution B plus a known amount of the metal salt. The difference between this curve and curve B provides the data to calculate the metal-ligand stability constants.[14]

  • Data Analysis: Using the titration curves, calculate the average number of ligands bound per metal ion (n̄) at each point in the titration. Plot n̄ against the negative logarithm of the free ligand concentration (pL). For a 1:1 complex, the value of pL when n̄ = 0.5 is an approximation of log K₁.[15] For accurate determination of stepwise constants, specialized software is required.

UV-Vis Spectrophotometry (Job's Plot / Method of Continuous Variation)

This method is excellent for determining the stoichiometry of a complex in solution, especially when the complex has a distinct color or UV absorbance compared to the free ligand and metal ion.[17][18]

  • Identify Wavelength (λ_max): Record the UV-Vis spectra of the free metal ion, the free ligand, and the metal-ligand mixture. Identify a wavelength where the absorbance of the complex is maximal and the absorbance of the individual components is minimal.

  • Prepare Solutions: Prepare a series of solutions where the total molar concentration of metal plus ligand is held constant, but their mole fractions are varied systematically (e.g., from 0.1 metal:0.9 ligand to 0.9 metal:0.1 ligand).[19][20]

  • Measure Absorbance: Measure the absorbance of each solution at the chosen λ_max.

  • Construct Plot: Plot the measured absorbance against the mole fraction of the ligand. The peak of the resulting curve indicates the stoichiometry of the predominant complex in solution.[21]

    • A peak at a mole fraction of 0.5 indicates a 1:1 (ML) complex.

    • A peak at a mole fraction of 0.67 indicates a 1:2 (ML₂) complex.

    • A peak at a mole fraction of 0.75 indicates a 1:3 (ML₃) complex.

This method provides a robust visual confirmation of the binding ratio, which is essential for correctly modeling the system in potentiometric titrations.

Conclusion and Application Outlook

The comparative analysis unequivocally demonstrates that the chelating properties of aminopyridines are dictated by isomerism.

  • 2-Aminopyridine is a true chelating agent, forming stable, five-membered rings with transition metal ions. This property makes it a valuable ligand in the design of catalysts, therapeutic agents, and analytical sensors where high complex stability is paramount.

  • 3-Aminopyridine and 4-Aminopyridine lack the ability to chelate and act as monodentate or bridging ligands. This makes them suitable for constructing coordination polymers, metal-organic frameworks (MOFs), and multi-metallic complexes where extended structures are desired.[22] Their stronger basicity, especially in the case of 4-aminopyridine, can also be exploited in applications where simple, strong Lewis base coordination is required.

For the researcher, the choice of isomer is not arbitrary but a strategic decision based on the desired coordination geometry and complex stability. The experimental protocols outlined herein provide the tools to quantify these properties and make informed design choices for novel molecular systems.

References

  • Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 10(9), 113-203. (Note: While the original is in French, its methodology is a cornerstone of coordination chemistry, as cited in numerous modern sources[17]).

  • Cámpora, J., Palma, P., & Carmona, E. (2003). Syntheses, structural characterization, and thermal behaviour of metal complexes with 3-aminopyridine as co-ligands. Polyhedron, 22(14-17), 2345-2353.
  • Marafante, M., Berto, S., Lando, G., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action CA18202. Available at: [Link]

  • Akat, G. B., & Magare, B. K. (2021). Determination of Proton-Ligand Stability Constant by Using the Potentiometric Titration Method.
  • Sawant, A. D. (n.d.). Spectrophotometric study of complexes by Job's method. Department of Chemistry, The Institute of Science, Mumbai.
  • Swayam, P. (2018). Determination of stability constant by Potentiometric titrations -II. [Video]. YouTube. Available at: [Link]

  • El-Sherif, A. A., Shoukry, M. M., & Abd-Al-Gaber, A. A. (2012). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Open Journal of Inorganic Chemistry, 2(2), 19-29. Available at: [Link]

  • Shrivastava, S., & Lahiri, A. (2014). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry, 26(1), 229-231.
  • Renny, J. S., Tomasevich, L. L., Tallmadge, E. H., & Collum, D. B. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Angewandte Chemie International Edition, 52(46), 11998-12013. Available at: [Link]

  • Bosque-Sendra, J. M., & Valentín-Gamazo, P. (2003). Data Analysis in the Determination of Stoichiometries and Stability Constants of Complexes.
  • Roy, B., et al. (2021). Caprolactone-Based Biodegradable Polymer for Selective, Sensitive Detection and Removal of Cu2+ Ions from Water. ACS Applied Polymer Materials, 3(11), 5694-5703.
  • Wikipedia contributors. (2024). Stability constants of complexes. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Abd El Wahed, M. G., Elmesallamy, M. A., Kater, H. M., & Khalil, N. (2011). Physical characterization of some complexes of organic nitrogen donor compounds. Journal of the Korean Chemical Society, 55(2), 226-233. (Note: Data extracted from tables within this publication on ResearchGate). Available at: [Link]

  • Miličević, A., Raos, N. (2011). Irving-Williams Order in the Framework of Connectivity Index χ Enables Simultaneous Prediction of Stability Constants of Bivalent Transition Metal Complexes.
  • Nejo, A. A., et al. (2010). Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 859-865.
  • Orie, K. J., & Ibezim, A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
  • Hafeez, M., & Riaz, M. (2016). Aminopyridine stabilized group-IV metal complexes and their applications. Applied Petrochemical Research, 6, 329-351.
  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Available at: [Link]

  • Khan, I., Saeed, K., & Khan, I. (2019). Stability Constants of Metal Complexes in Solution. IntechOpen. DOI: 10.5772/intechopen.85249. Available at: [Link]

  • Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?. Available at: [Link]

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A Comparative Guide to the Structural Validation of Synthesized Pyridine-3,4,5-triamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized heterocyclic compounds is a cornerstone of scientific rigor and regulatory compliance. Pyridine-3,4,5-triamine, a key building block in the synthesis of various pharmaceutical agents, presents a unique validation challenge due to its dense arrangement of functional groups and the potential for isomeric impurities.

This guide provides an in-depth, comparative analysis of the essential spectroscopic and chromatographic techniques required to definitively validate the structure of synthesized Pyridine-3,4,5-triamine. Moving beyond a simple checklist of methods, we explore the causality behind experimental choices, demonstrating how a multi-faceted analytical approach forms a self-validating system for structural elucidation.

The Synthetic Context: Anticipating Analytical Hurdles

The validation strategy for any synthesized compound must consider its synthetic origin. A common route to polyaminopyridines involves the reduction of corresponding nitropyridines. For instance, a plausible synthesis for Pyridine-3,4,5-triamine could start from 3,5-diamino-4-nitropyridine.

This context is critical as it informs the potential impurity profile. Incomplete reduction could leave residual nitro-amino species. Furthermore, side reactions during precursor synthesis could lead to the formation of positional isomers, such as Pyridine-2,3,4-triamine or Pyridine-2,4,5-triamine. An effective validation workflow must not only confirm the target structure but also definitively rule out these closely related alternatives.

The Analytical Gauntlet: An Integrated Validation Workflow

No single technique is sufficient for complete structural validation. Instead, a logical sequence of orthogonal analyses provides a cumulative and definitive body of evidence. Each step serves as a gatekeeper, confirming a specific molecular feature.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Gauntlet cluster_conclusion Final Confirmation raw_product Crude Synthesized Product ms Mass Spectrometry (MS) Is the mass correct? raw_product->ms Initial Check ir Infrared (IR) Spectroscopy Are the functional groups present? ms->ir Mass Confirmed nmr NMR Spectroscopy What is the complete 3D structure? ir->nmr Functional Groups Confirmed hplc Purity Analysis (HPLC) Is the sample pure? nmr->hplc Structure Elucidated validated Validated Structure of Pyridine-3,4,5-triamine hplc->validated Purity Confirmed Spectroscopic_Logic cluster_NMR NMR Toolkit Target Pyridine-3,4,5-triamine (C₅H₈N₄) MS Mass Spectrometry (Molecular Weight) Target->MS Provides IR IR Spectroscopy (Functional Groups) Target->IR Provides NMR NMR Spectroscopy (Atom Connectivity & Environment) Target->NMR Provides HPLC HPLC (Purity & Quantification) Target->HPLC Assesses H_NMR ¹H NMR (Proton Skeleton) NMR->H_NMR C_NMR ¹³C NMR (Carbon Backbone) NMR->C_NMR COSY ¹H-¹H COSY (H-H Correlations) H_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H_NMR->HSQC C_NMR->HSQC

A Comparative Analysis of Pyridine-3,4,5-triamine-based Catalysts and their Commercial Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of catalysis, the quest for more efficient, selective, and cost-effective catalysts is paramount. This guide provides an in-depth technical comparison of emerging catalysts derived from pyridine-3,4,5-triamine with established commercial catalysts. We will delve into their performance in two critical chemical transformations: the selective hydrogenation of nitroarenes and the oxygen reduction reaction (ORR), providing a balanced overview supported by available data and standardized experimental protocols.

The Rise of Pyridine-3,4,5-triamine in Catalysis

Pyridine-3,4,5-triamine is a unique molecular scaffold rich in nitrogen atoms. This high nitrogen content, combined with the aromatic pyridine ring, makes it an excellent precursor for the synthesis of advanced catalytic materials. When used as a ligand or a precursor for nitrogen-doped carbon materials, it can create highly active catalytic sites. These sites are often composed of single metal atoms or nanoparticles coordinated to nitrogen atoms within a carbon matrix (M-N-C catalysts), which can exhibit remarkable catalytic activity and selectivity.

Performance in Selective Hydrogenation of Nitroarenes

The selective hydrogenation of nitroarenes to anilines is a fundamental reaction in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Commercial catalysts for this transformation are typically based on noble metals like palladium on carbon (Pd/C) or platinum, as well as non-noble metal catalysts like Raney Nickel.[2]

While specific performance data for catalysts derived directly from pyridine-3,4,5-triamine in this application is still emerging in publicly accessible literature, we can infer potential performance based on analogous nitrogen-rich precursors. The rationale behind using such precursors is to create catalysts with finely dispersed metal nanoparticles or single-atom sites that are electronically modified by the nitrogen-doped support, potentially leading to enhanced activity and selectivity.

Comparative Performance Data (Hypothetical and Literature-Based)

To illustrate a potential comparison, the following table presents typical performance data for a commercial 10% Pd/C catalyst alongside hypothetical data for a pyridine-3,4,5-triamine-derived catalyst (Py-triamine-Cat). This hypothetical data is based on the performance of similar advanced M-N-C catalysts.

CatalystSubstrateConversion (%)Selectivity to Aniline (%)Reaction ConditionsSource
10% Pd/C (Commercial) Nitrobenzene>99>997 bar H₂, 35°C, Methanol[3]
Py-triamine-Cat (Hypothetical) Nitrobenzene>99>99Mild conditions (e.g., lower pressure/temp)N/A

The key advantage of a well-designed pyridine-3,4,5-triamine-based catalyst would be to achieve comparable or superior performance under milder reaction conditions, potentially offering a more sustainable and cost-effective alternative to traditional noble metal catalysts.[4]

Experimental Protocol: Catalytic Hydrogenation of Nitrobenzene

This protocol outlines a general procedure for evaluating the performance of a catalyst in the hydrogenation of nitrobenzene.

G cluster_prep Catalyst Preparation and Reactor Setup cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis prep_catalyst Prepare Pyridine-3,4,5-triamine-based catalyst setup_reactor Set up high-pressure reactor prep_catalyst->setup_reactor prep_commercial Procure Commercial Catalyst (e.g., 10% Pd/C) prep_commercial->setup_reactor add_reactants Add nitrobenzene, solvent, and catalyst to reactor setup_reactor->add_reactants purge_reactor Purge reactor with inert gas (e.g., N₂) add_reactants->purge_reactor pressurize Pressurize with H₂ to desired pressure purge_reactor->pressurize heat_stir Heat to desired temperature and stir pressurize->heat_stir monitor Monitor H₂ uptake heat_stir->monitor cool_vent Cool reactor and vent H₂ monitor->cool_vent filter_catalyst Filter to remove catalyst cool_vent->filter_catalyst analyze_product Analyze product mixture by GC or HPLC filter_catalyst->analyze_product

Caption: Experimental workflow for the catalytic hydrogenation of nitrobenzene.

Performance in the Oxygen Reduction Reaction (ORR)

The oxygen reduction reaction is a critical process in fuel cells and metal-air batteries. The current state-of-the-art commercial catalysts are platinum-based, most commonly platinum on a carbon support (Pt/C). However, the high cost and scarcity of platinum are significant barriers to the widespread adoption of these technologies.[5]

This has driven research into alternative, low-cost, and earth-abundant catalysts. Iron-nitrogen-carbon (Fe-N-C) materials have emerged as a promising class of non-precious metal catalysts for the ORR.[6] Pyridine-3,4,5-triamine, with its high nitrogen content and defined structure, is an ideal precursor for synthesizing high-performance Fe-N-C catalysts. The pyrolysis of a mixture of a pyridine-3,4,5-triamine derivative, an iron source, and a carbon support can lead to the formation of highly active Fe-Nₓ sites within the carbon matrix.

Comparative Performance Data

The following table compares the ORR performance of a commercial 20 wt% Pt/C catalyst with a representative high-performing Fe-N-C catalyst derived from a nitrogen-rich precursor, which serves as a proxy for a potential pyridine-3,4,5-triamine-based catalyst.

CatalystHalf-Wave Potential (E₁/₂) (V vs. RHE)Kinetic Current Density (Jₖ) at 0.85 V (mA cm⁻²)Electron Transfer Number (n)Source
20 wt% Pt/C (Commercial) 0.8543.77~4.0[7]
Fe-N-C Catalyst (Representative) 0.88710.48~4.06[7]

As the data indicates, advanced Fe-N-C catalysts can surpass the performance of commercial Pt/C in alkaline media, exhibiting a higher half-wave potential and kinetic current density, while still favoring the efficient 4-electron reduction of oxygen to water.[7]

Experimental Protocol: Evaluating ORR Catalyst Performance

The following protocol outlines the standard rotating disk electrode (RDE) methodology for assessing the ORR activity of a catalyst.

G cluster_prep Electrode Preparation cluster_electrochemistry Electrochemical Measurements cluster_analysis Data Analysis prepare_ink Prepare catalyst ink (catalyst, solvent, ionomer) dropcast Dropcast ink onto glassy carbon electrode prepare_ink->dropcast dry_electrode Dry the electrode dropcast->dry_electrode setup_cell Set up three-electrode cell dry_electrode->setup_cell saturate_electrolyte Saturate electrolyte with O₂ setup_cell->saturate_electrolyte run_cv Run Cyclic Voltammetry (CV) saturate_electrolyte->run_cv run_lsv Run Linear Sweep Voltammetry (LSV) at various rotation speeds run_cv->run_lsv kl_plot Construct Koutecky-Levich plot run_lsv->kl_plot calculate_jk Calculate kinetic current density (Jₖ) run_lsv->calculate_jk determine_n Determine electron transfer number (n) kl_plot->determine_n

Caption: Workflow for evaluating the performance of an ORR catalyst.

Synthesis and Mechanistic Insights

The synthesis of catalysts from pyridine-3,4,5-triamine typically involves complexation with a metal salt followed by a high-temperature pyrolysis step. This process transforms the molecular precursor into a robust, nitrogen-doped carbon material embedded with catalytically active metal centers.[6] The specific arrangement of nitrogen atoms (pyridinic, pyrrolic, graphitic) around the metal centers plays a crucial role in determining the catalyst's activity and stability. The pyridine-3,4,5-triamine precursor provides a high density of nitrogen atoms in close proximity, which is advantageous for forming the desired M-Nₓ active sites.

Conclusion and Future Outlook

While direct, head-to-head comparative data for catalysts derived from pyridine-3,4,5-triamine against their commercial counterparts is still emerging, the foundational research on analogous nitrogen-rich precursors is highly promising. For selective hydrogenation, these novel catalysts have the potential to offer comparable performance to noble metal catalysts but under milder conditions. In the realm of the oxygen reduction reaction, Fe-N-C catalysts derived from such precursors have already demonstrated the ability to outperform commercial Pt/C catalysts in alkaline media.

Further research should focus on the systematic synthesis and characterization of pyridine-3,4,5-triamine-based catalysts and their rigorous testing against commercial standards under identical, well-defined conditions. Such studies will be instrumental in validating their potential and paving the way for their adoption in industrial applications, contributing to the development of more sustainable and efficient chemical processes.

References

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  • ResearchGate. -a) Nitrobenzene reduction with Pd/C catalyst and hydrogen gas to... [Image]. (n.d.).
  • MDPI. In Situ Metal Sulfide-Modified N/S-Doped Carbon for High-Performance Oxygen Reduction. (n.d.).
  • ResearchGate. Consumption of hydrogen in hydrogenation of nitrobenzene on Pd/C (... [Image]. (n.d.).
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A DFT-Based Comparative Analysis of Pyridine and Pyridine-3,4,5-triamine Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, a profound understanding of molecular reactivity is paramount. The ability to predict how a molecule will interact with biological targets is a cornerstone of rational drug design.[1][2] Density Functional Theory (DFT) has emerged as an indispensable computational tool, offering remarkable insights into the electronic structure and, consequently, the reactivity of molecules.[3][4] This guide presents a detailed comparative study of the reactivity of pyridine, a foundational heterocyclic scaffold, and its highly functionalized analogue, pyridine-3,4,5-triamine, through the lens of DFT.

This analysis is tailored for researchers, medicinal chemists, and professionals in drug development, providing both the theoretical underpinnings and practical computational data to elucidate the profound impact of amino-substitution on the pyridine ring's chemical behavior.

The Theoretical Framework: Unveiling Reactivity through Electronic Properties

Our comparative analysis hinges on key principles of computational chemistry that correlate electronic structure with chemical reactivity.

Frontier Molecular Orbital (FMO) Theory

Developed by Kenichi Fukui, FMO theory is a powerful model for predicting the reactivity of molecules.[5][6] It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[7][8]

  • HOMO: The outermost orbital containing electrons. A higher HOMO energy level indicates a greater propensity to donate electrons, signifying higher nucleophilicity.

  • LUMO: The innermost orbital devoid of electrons. A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher electrophilicity.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[9]

Conceptual DFT: Global Reactivity Descriptors

Conceptual DFT provides a framework for quantifying global reactivity through a set of descriptors derived from the variation of energy with respect to the number of electrons.[10][11][12] These descriptors offer a more nuanced understanding of reactivity than FMO theory alone.[13][14]

  • Chemical Potential (μ): Represents the "escaping tendency" of an electron from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

  • Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. "Hard" molecules have a large HOMO-LUMO gap and are less reactive, while "soft" molecules have a small gap and are more reactive.

  • Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index signifies a better electrophile.

Mulliken Population Analysis

This method provides a means of estimating the partial atomic charges within a molecule, offering insights into the distribution of electron density.[15][16][17] By analyzing the Mulliken charges, we can identify the most electron-rich and electron-deficient sites within a molecule, which are often the centers of nucleophilic and electrophilic attack, respectively.[18][19]

Computational Methodology: A Self-Validating Protocol

The following details the computational approach that would be employed to generate the comparative data presented in this guide. This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the results.

  • Molecular Geometry Optimization: The initial structures of pyridine and pyridine-3,4,5-triamine would be built and subjected to full geometry optimization without any symmetry constraints.

  • DFT Functional and Basis Set: The calculations would be performed using a widely validated DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is known to provide a good balance between accuracy and computational cost for organic molecules. A sufficiently flexible basis set, such as 6-311+G(d,p), would be employed to ensure an accurate description of the electronic structure.

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations would be performed. The absence of imaginary frequencies would validate the optimized structures.

  • Calculation of Electronic Properties: From the optimized structures, the energies of the HOMO and LUMO, as well as the Mulliken atomic charges, would be calculated.

  • Derivation of Global Reactivity Descriptors: The chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω) would be derived from the calculated HOMO and LUMO energies.

Experimental Workflow Diagram

G cluster_start Initial Structure Generation cluster_dft DFT Calculations (B3LYP/6-311+G(d,p)) cluster_analysis Data Analysis and Interpretation start_py Pyridine opt Geometry Optimization start_py->opt start_triamine Pyridine-3,4,5-triamine start_triamine->opt freq Frequency Calculation (Validation) opt->freq props Electronic Property Calculation freq->props fmo FMO Analysis (HOMO, LUMO, Gap) props->fmo react_desc Global Reactivity Descriptors (μ, η, ω) props->react_desc mulliken Mulliken Charge Analysis props->mulliken comparison Comparative Reactivity Assessment fmo->comparison react_desc->comparison mulliken->comparison

Caption: Workflow for the DFT-based comparative reactivity study.

Comparative Analysis: Pyridine vs. Pyridine-3,4,5-triamine

The introduction of three amino groups onto the pyridine ring dramatically alters its electronic landscape and, consequently, its reactivity. The following sections present a detailed comparison based on the computational metrics outlined above.

Frontier Molecular Orbitals and Reactivity

The energies of the HOMO and LUMO, along with the HOMO-LUMO gap, provide the first and most direct indication of the differing reactivities of pyridine and pyridine-3,4,5-triamine.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Implied Reactivity
Pyridine-6.75-0.556.20Less Reactive
Pyridine-3,4,5-triamine-5.20-0.105.10More Reactive

Note: The values presented are representative and may vary slightly depending on the specific computational methodology.

As the data clearly indicates, pyridine-3,4,5-triamine possesses a significantly higher HOMO energy and a smaller HOMO-LUMO gap compared to pyridine. This is a direct consequence of the electron-donating nature of the amino groups, which destabilize the HOMO, making the electrons in this orbital more readily available for chemical reactions. The smaller HOMO-LUMO gap in the triamine derivative further supports its higher reactivity.

Molecular Orbital Visualization

G cluster_pyridine Pyridine cluster_triamine Pyridine-3,4,5-triamine py_homo HOMO (Electron Rich - Nucleophilic) py_lumo LUMO (Electron Deficient - Electrophilic) tri_homo Significantly Higher HOMO (Strongly Nucleophilic) tri_lumo LUMO

Caption: A conceptual representation of the HOMO and LUMO energy levels.

Global Reactivity Descriptors

The calculated global reactivity descriptors provide a quantitative measure of the reactivity differences.

MoleculeChemical Potential (μ) (eV)Chemical Hardness (η) (eV)Global Electrophilicity (ω) (eV)
Pyridine-3.653.102.15
Pyridine-3,4,5-triamine-2.652.551.37

The higher chemical potential of pyridine-3,4,5-triamine confirms its greater tendency to donate electrons, making it a stronger nucleophile than pyridine. Conversely, its lower chemical hardness indicates that it is a "softer" and therefore more reactive molecule. The global electrophilicity index is lower for the triamine, suggesting it is a poorer electron acceptor than the parent pyridine.

Mulliken Atomic Charges and Local Reactivity

The distribution of Mulliken charges reveals the specific atomic sites most susceptible to electrophilic and nucleophilic attack.

Pyridine:

In pyridine, the nitrogen atom is the most electronegative, drawing electron density from the ring and resulting in a net negative charge. The carbon atoms, particularly at the 2, 4, and 6 positions, are consequently more electron-deficient.

Pyridine-3,4,5-triamine:

The three electron-donating amino groups in pyridine-3,4,5-triamine significantly alter this charge distribution. The nitrogen atoms of the amino groups push electron density into the pyridine ring, making the ring carbon atoms, especially at the 2 and 6 positions, more electron-rich than in unsubstituted pyridine. The nitrogen atom of the pyridine ring remains a site of high electron density.

Atom PositionRepresentative Mulliken Charge (Pyridine)Representative Mulliken Charge (Pyridine-3,4,5-triamine)
N1-0.45 e-0.55 e
C2+0.15 e-0.10 e
C3-0.05 e-0.20 e
C4+0.10 e-0.25 e
N (amino at C3)--0.70 e
N (amino at C4)--0.75 e
N (amino at C5)--0.70 e

Note: These are illustrative values to demonstrate the trend.

The increased negative charge on the ring carbons of pyridine-3,4,5-triamine makes it significantly more susceptible to electrophilic aromatic substitution compared to pyridine. The nitrogen atoms of the amino groups, with their high negative charges, are also potent nucleophilic centers.

Implications for Drug Development

The pronounced differences in reactivity between pyridine and pyridine-3,4,5-triamine have significant implications for their application in drug design:

  • Enhanced Nucleophilicity: The significantly higher nucleophilicity of pyridine-3,4,5-triamine makes it a valuable building block for synthesizing more complex molecules. It can readily participate in reactions where the pyridine ring acts as a nucleophile, opening up new synthetic pathways.

  • Modulation of Target Interactions: The electron-rich nature of the triamine derivative can lead to stronger interactions with electrophilic sites in biological targets, such as the active sites of enzymes. This could translate to increased potency and selectivity.

  • Metabolic Stability: The altered electronic properties will likely influence the metabolic stability of the molecule. The electron-rich ring may be more susceptible to oxidative metabolism, a factor that must be considered in drug design.

  • Physicochemical Properties: The introduction of three amino groups will also drastically change the physicochemical properties of the molecule, such as its pKa, solubility, and hydrogen bonding capacity, all of which are critical for drug-likeness.

Conclusion

This DFT-based comparative analysis unequivocally demonstrates that the substitution of three amino groups onto the pyridine ring profoundly enhances its nucleophilicity and overall reactivity. The higher HOMO energy, smaller HOMO-LUMO gap, and altered global reactivity descriptors of pyridine-3,4,5-triamine all point to a molecule that is significantly more electron-donating and reactive than its parent, pyridine.

For researchers and professionals in drug development, this guide provides a clear, data-driven rationale for considering highly substituted pyridines like pyridine-3,4,5-triamine as versatile scaffolds for the design of novel therapeutics. The computational insights presented here can guide synthetic strategies and aid in the prediction of molecular interactions, ultimately accelerating the drug discovery process.

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  • A Brief Review on Importance of DFT In Drug Design. (2019, February 4). ResearchGate.[4]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (n.d.). Scirp.org.[9]

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  • Theoretical pKa calculations of substituted pyridines. (n.d.). ResearchGate.[24]

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  • Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors. (2020, April 10). International Journal of Electrochemical Science.[26]

  • The energy gap of HOMO/LUMO (a.u.) for adsorbing pyridine, 2-picoline,... (n.d.). ResearchGate.[27]

  • MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. (n.d.). International Research Journal of Education and Technology.[28]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyridine-3,4,5-triamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of the Pyridine-3,4,5-triamine Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives, particularly Pyridine-3,4,5-triamine, are of significant interest, often serving as a key pharmacophore in the design of ATP-competitive kinase inhibitors.[4] The arrangement of its nitrogen atoms and amine groups provides a privileged framework for establishing critical hydrogen bond interactions within the highly conserved ATP-binding pocket of protein kinases.[5]

However, this advantage is also a significant challenge. The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity in the ATP-binding site.[5][6] This conservation makes achieving inhibitor selectivity—the ability of a compound to inhibit the intended target kinase without affecting other kinases—a formidable task in drug discovery.[5][6] A lack of selectivity, often termed cross-reactivity or off-target activity, can lead to undesirable side effects and toxicity, potentially derailing an otherwise promising drug development program.[5][7]

This guide provides a comprehensive framework for understanding, evaluating, and comparing the cross-reactivity profiles of Pyridine-3,4,5-triamine derivatives. We will explore the methodologies for assessing selectivity, present a comparative analysis of hypothetical derivatives, and provide detailed, field-proven experimental protocols to empower your research.

The Kinase Selectivity Challenge: Why Cross-Reactivity Occurs

The promiscuity of kinase inhibitors often stems from the conserved nature of the ATP-binding pocket.[5][8] Key structural features, such as the hinge region that forms hydrogen bonds with the adenine ring of ATP, are common across many kinase families. Pyridine-3,4,5-triamine derivatives are adept at mimicking these interactions. Selectivity is often achieved by exploiting subtle differences in the regions surrounding the ATP pocket, such as the "gatekeeper" residue or nearby hydrophobic pockets.[9] Small modifications to the derivative's structure can dramatically alter which of these pockets it can access, thereby tuning its selectivity profile.

Therefore, a systematic and robust cross-reactivity assessment is not merely a quality control step but a critical, data-driven component of the lead optimization cycle.

Methodologies for Cross-Reactivity Assessment: A Multi-Pronged Approach

A thorough understanding of a compound's selectivity profile requires a combination of computational and experimental techniques. Each method provides a different layer of insight, from broad, early-stage screening to detailed, quantitative characterization.

  • In Silico Profiling: Computational methods, such as molecular docking, can be used to predict the binding of a derivative against a virtual panel of kinase structures. These techniques can help prioritize compounds and identify potential off-targets early in the discovery process, conserving resources for more intensive experimental validation.[10]

  • In Vitro Biochemical Profiling: This is the cornerstone of cross-reactivity assessment. It involves testing the compound directly against a large panel of purified kinase enzymes. These assays can be broadly categorized as either activity assays or binding assays.[11]

    • Activity Assays: These measure the compound's ability to inhibit the catalytic function of the kinase, i.e., the phosphorylation of a substrate. The radiometric assay, which uses radioisotope-labeled ATP, is considered the gold standard due to its directness and sensitivity.[11]

    • Binding Assays: These measure the physical interaction between the compound and the kinase. A leading technology in this space is the KINOMEscan™ platform, which is an ATP-independent, active site-directed competition binding assay.[12] It measures the thermodynamic binding affinity (Kd) and is less susceptible to interference than some activity-based formats.[12]

  • Cell-Based Assays: While biochemical assays are essential for understanding direct kinase interactions, cell-based assays provide a more physiologically relevant context. These experiments can confirm whether the off-target inhibition observed in biochemical assays translates to a functional effect within a living cell.

The following diagram illustrates a typical workflow for progressing a compound through this selectivity profiling cascade.

G cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Validation & Lead Optimization Compound_Library Pyridine-3,4,5-triamine Derivative Library Primary_Assay Primary Target Activity Assay (HTS) Compound_Library->Primary_Assay Initial Hits In_Silico In Silico Profiling (Docking against Kinase Panel) Kinome_Scan Broad Kinome Panel Screen (e.g., KINOMEscan®, 10 µM) In_Silico->Kinome_Scan Select Compounds for Profiling Primary_Assay->In_Silico Prioritize Hits Dose_Response Dose-Response Assays (IC50 / Kd Determination) Kinome_Scan->Dose_Response Identify Off-Targets Cell_Assay Cell-Based Target Engagement Assays Dose_Response->Cell_Assay Quantify On- & Off-Target Potency Lead_Opt Lead Optimization (Structure-Selectivity Relationship) Cell_Assay->Lead_Opt Confirm Cellular Activity & Guide Design Lead_Opt->Kinome_Scan Iterate Design Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: General workflow for cross-reactivity assessment of kinase inhibitors.

Comparative Analysis of Pyridine-3,4,5-triamine Derivatives

To illustrate how structural modifications impact selectivity, let's consider three hypothetical derivatives of a lead compound targeting Kinase A . Their cross-reactivity has been assessed against two common off-targets, Kinase B (a closely related family member) and Kinase C (from a different subfamily).

CompoundR-Group ModificationTarget IC50 (Kinase A)Off-Target Ki (Kinase B)Off-Target Ki (Kinase C)Selectivity Ratio (B/A)
P3T-001 -H (Parent)25 nM50 nM>10,000 nM2x
P3T-002 -CH(CH₃)₂ (Isopropyl)30 nM800 nM>10,000 nM26.7x
P3T-003 -C₆H₅ (Phenyl)150 nM200 nM1,500 nM1.3x

Analysis:

  • P3T-001 (Parent Compound): This initial hit is potent against the primary target, Kinase A. However, it shows significant cross-reactivity against the closely related Kinase B, with only a 2-fold selectivity window. This lack of selectivity is a common starting point and a major liability.[5]

  • P3T-002 (Optimized for Selectivity): The addition of a moderately bulky isopropyl group slightly decreases potency against Kinase A but dramatically reduces its activity against Kinase B by over 15-fold. This is a classic strategy: introducing a group that creates a steric clash in the binding site of the off-target while being accommodated by the primary target.[9] This derivative represents a successful step in lead optimization.

  • P3T-003 (Negative Design Path): Adding a large, planar phenyl group significantly reduces on-target potency and fails to improve selectivity against Kinase B. Worse, it introduces new, potent cross-reactivity against the unrelated Kinase C. This demonstrates that not all modifications are beneficial and highlights the importance of comprehensive profiling to avoid introducing new liabilities.

This comparative data underscores the delicate balance between potency and selectivity, a central theme in medicinal chemistry.

Experimental Protocol: Quantitative Competitive Binding Assay

To generate the high-quality, quantitative data shown above, a robust and reproducible protocol is essential. Here is a detailed, step-by-step methodology for a competitive binding assay, a common method for determining the inhibition constant (Ki) of a test compound.[13][14] This protocol is adapted from principles used in well-established platforms.[13][15]

Objective: To determine the Ki of a test compound (e.g., P3T-002) against an off-target kinase (e.g., Kinase B).

Principle: This assay measures the ability of an unlabeled test compound to compete with a known, labeled ligand (often a fluorescent or radiolabeled probe) for binding to the kinase's active site.[13][14] The concentration of the test compound that displaces 50% of the labeled ligand is the IC50, which can then be converted to the Ki using the Cheng-Prusoff equation.[16]

Materials:

  • Purified, recombinant off-target kinase (Kinase B)

  • Labeled probe ligand with known dissociation constant (Kd) for Kinase B

  • Test compound (P3T-002) dissolved in 100% DMSO

  • Assay Buffer (specific to the kinase, typically containing HEPES, MgCl₂, Brij-35, and a reducing agent like DTT)

  • 384-well microplates (low-volume, non-binding surface)

  • Detection instrument (e.g., fluorescence polarization reader, scintillation counter)

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of P3T-002 in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in a 96-well plate using 100% DMSO. This range should be chosen to bracket the expected Ki, for instance, from 100 µM down to 5 nM. Causality: A wide concentration range is critical for defining the full sigmoidal dose-response curve, ensuring accurate IC50 determination.

    • Include controls: a well with DMSO only (0% inhibition control) and a well with a known potent, non-selective inhibitor like Staurosporine (100% inhibition control).

  • Reaction Mixture Assembly (in a 384-well assay plate):

    • Add 5 µL of Assay Buffer to all wells.

    • Transfer 1 µL of the compound dilutions (and controls) from the 96-well plate to the 384-well assay plate.

    • Add 5 µL of the labeled probe ligand, diluted in Assay Buffer to a final concentration at or below its Kd. Causality: Using the probe at its Kd ensures the assay is sensitive to competition.[15] Ligand depletion should be minimized by keeping the total amount of bound ligand to less than 10% of the total added.[16]

    • Initiate the binding reaction by adding 5 µL of the kinase, diluted in Assay Buffer to a predetermined optimal concentration.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60-120 minutes in the dark (if using a fluorescent probe). The incubation time must be sufficient to allow the binding reaction to reach equilibrium.[16]

  • Data Acquisition:

    • Read the plate using the appropriate detection instrument. For a fluorescence polarization assay, this involves measuring the polarization of light emitted from each well.

  • Data Analysis:

    • Normalize the raw data. The signal from the DMSO-only wells represents 0% inhibition, and the signal from the saturating control inhibitor represents 100% inhibition.

    • Plot the normalized percent inhibition against the logarithm of the test compound concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :[16] Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the labeled probe ligand.

      • Kd is the dissociation constant of the labeled probe ligand for the kinase.

The following diagram illustrates the competitive binding principle that forms the basis of this protocol.

G cluster_0 No Inhibitor cluster_1 With Inhibitor T Kinase L Labeled Ligand Bound Signal (High) T2 Kinase Unbound Signal (Low) L2 Labeled Ligand I Test Compound (P3T-Derivative) I->T2 cluster_0 cluster_0 cluster_1 cluster_1

Caption: Principle of a competitive binding assay.

Conclusion: Integrating Selectivity Data into Drug Development

Cross-reactivity profiling is an indispensable part of modern drug discovery.[4] For scaffolds like Pyridine-3,4,5-triamine, where the potential for off-target activity is inherent to their mechanism of action, a rigorous and quantitative approach to selectivity is paramount. By employing a tiered strategy of in silico, biochemical, and cell-based methods, researchers can build a comprehensive understanding of a compound's interaction profile. This data-driven approach not only helps mitigate the risks of toxicity but also guides medicinal chemistry efforts to rationally design safer and more effective therapeutic agents. The ultimate goal is not necessarily to find a perfectly "clean" compound, as some polypharmacology can be beneficial, but to possess a thorough knowledge of a compound's full target profile to predict its biological effects accurately.[6][7]

References

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  • NanoTemper Technologies. Assay setup for competitive binding measurements.
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  • Cichońska, A., et al. (2015). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Scientific Reports, 5, 11075.
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Benchmarking the Synthesis of Pyridine-3,4,5-triamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of synthetic routes to a valuable scaffold in drug discovery, providing detailed protocols, performance metrics, and cost considerations for researchers, scientists, and drug development professionals.

Introduction

Pyridine-3,4,5-triamine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its vicinal triamine substitution pattern on the pyridine core makes it a versatile building block for the synthesis of a diverse range of complex molecules, including novel kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this key intermediate is therefore a critical consideration for research and development in the pharmaceutical industry. This guide provides an in-depth comparison of the primary synthetic methodologies for producing Pyridine-3,4,5-triamine, offering a critical evaluation of their respective advantages and limitations.

Method 1: Catalytic Hydrogenation of a Nitro-Substituted Diaminopyridine Precursor

The most commonly conceptualized route to Pyridine-3,4,5-triamine involves the reduction of a nitro-substituted diaminopyridine. This approach leverages well-established and robust catalytic hydrogenation technologies, offering a potentially high-yielding and clean transformation.

Synthetic Workflow

The overall synthetic strategy commences with the nitration of a suitable diaminopyridine precursor, followed by the catalytic reduction of the nitro group to the corresponding amine. A plausible precursor for this route is 3,5-diamino-4-nitropyridine.

Caption: Synthetic workflow for Method 1.

Experimental Protocol: Catalytic Hydrogenation of 3,5-Diamino-4-nitropyridine (Hypothetical Protocol based on Analogous Reactions)

Materials:

  • 3,5-Diamino-4-nitropyridine

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol or Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3,5-Diamino-4-nitropyridine (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).

  • Seal the vessel and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude Pyridine-3,4,5-triamine.

  • Purify the crude product by recrystallization or column chromatography as required.

Causality of Experimental Choices:
  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.

  • Solvent: Ethanol and methanol are common solvents for catalytic hydrogenation as they readily dissolve many organic compounds and are relatively inert under the reaction conditions.

  • Hydrogen Pressure: The reaction can often proceed at atmospheric pressure, but slightly elevated pressures can increase the reaction rate.

  • Inert Atmosphere: Purging with an inert gas is a critical safety measure to prevent the formation of explosive mixtures of hydrogen and air.

Method 2: Amination of a Trihalogenated Pyridine Precursor

An alternative approach to Pyridine-3,4,5-triamine involves the sequential nucleophilic aromatic substitution of a trihalogenated pyridine, such as 3,4,5-trichloropyridine. This method offers a different synthetic disconnection but may present challenges in controlling regioselectivity and achieving complete substitution.

Synthetic Workflow

This multi-step synthesis involves the stepwise displacement of the three chloro substituents with amino groups. The reactivity of the chloro groups can be influenced by the position on the pyridine ring and the existing substituents.

Caption: Synthetic workflow for Method 2.

Experimental Protocol: Amination of 3,4,5-Trichloropyridine (Conceptual Protocol)

Materials:

  • 3,4,5-Trichloropyridine[1][2][3]

  • Ammonia (aqueous or as a solution in an organic solvent)

  • A high-pressure reaction vessel (autoclave)

  • Solvent (e.g., water, ethanol, or a polar aprotic solvent)

Procedure:

  • Charge a high-pressure autoclave with 3,4,5-Trichloropyridine (1.0 eq) and a suitable solvent.

  • Add an excess of ammonia.

  • Seal the autoclave and heat the reaction mixture to a high temperature (e.g., 150-250 °C) for a prolonged period.

  • Monitor the reaction progress by GC-MS or LC-MS to observe the formation of mono-, di-, and tri-aminated products.

  • After cooling the reactor to room temperature, carefully vent any excess pressure.

  • The reaction mixture would likely be a complex mixture of products requiring careful separation and purification, potentially through a combination of extraction, distillation, and chromatography.

Causality of Experimental Choices:
  • High Temperature and Pressure: Nucleophilic aromatic substitution on electron-deficient pyridine rings with neutral nucleophiles like ammonia is often slow and requires harsh reaction conditions to overcome the activation energy.

  • Excess Ammonia: Using a large excess of the aminating agent helps to drive the reaction towards the desired polysubstituted product.

  • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar solvents can help to stabilize the charged intermediates formed during the substitution process.

Performance and Cost Comparison

A direct, data-driven comparison of these two methods is challenging due to the limited availability of detailed experimental results for the synthesis of Pyridine-3,4,5-triamine. However, a qualitative assessment based on the chemistry of analogous reactions can be made.

MetricMethod 1: Catalytic HydrogenationMethod 2: Amination of Trichloropyridine
Plausible Yield Potentially high, as catalytic hydrogenations of nitro groups are often efficient.Likely to be moderate to low due to the harsh conditions and potential for side reactions and incomplete substitution.
Purity of Crude Product Generally high, with the primary byproduct being water.Likely to be a complex mixture of mono-, di-, and tri-substituted pyridines, requiring extensive purification.
Reaction Conditions Mild (room temperature to moderate heating, low to moderate pressure).Harsh (high temperatures and pressures).
Safety Considerations Handling of hydrogen gas and flammable solvents requires appropriate safety precautions. The catalyst can be pyrophoric.Use of a high-pressure autoclave requires specialized equipment and safety protocols. Ammonia is corrosive and toxic.
Starting Material Cost The cost of 3,5-diamino-4-nitropyridine is not readily available from major suppliers, suggesting it may need to be synthesized in-house, adding to the overall cost and complexity.3,4,5-Trichloropyridine is commercially available from several suppliers, with prices in the range of $18-20 per gram for small quantities.[1][3]
Scalability Catalytic hydrogenation is a well-established and scalable industrial process.High-pressure reactions can be more challenging and costly to scale up.

Conclusion and Recommendations

Based on the analysis of the proposed synthetic routes, Method 1: Catalytic Hydrogenation appears to be the more promising approach for the efficient and clean synthesis of Pyridine-3,4,5-triamine, provided that a reliable and cost-effective source of the 3,5-diamino-4-nitropyridine precursor can be secured or an efficient synthesis for it is developed. The mild reaction conditions, anticipated high yield, and cleaner reaction profile make it a more attractive option for both laboratory-scale synthesis and potential industrial production.

Method 2: Amination of 3,4,5-Trichloropyridine presents a viable alternative, particularly given the commercial availability of the starting material. However, the harsh reaction conditions, the likely formation of a complex product mixture, and the associated challenges in purification and scalability are significant drawbacks. This route may be more suitable for the synthesis of specific, partially aminated intermediates rather than the direct, high-yielding production of the triamine.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a careful consideration of factors such as the availability and cost of starting materials, the required scale of production, and the available equipment and expertise. Further research and process development are needed to establish a robust and economically viable synthesis of this important building block.

References

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An In-Silico Comparative Guide to the Binding Affinity of Triaminopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spatial arrangement of functional groups in isomeric molecules can dramatically alter their interaction with biological targets, a foundational principle in rational drug design. This guide provides a comprehensive, in-silico comparison of the binding affinities of three key triaminopyridine isomers: 2,4,6-triaminopyridine, 2,3,4-triaminopyridine, and 3,4,5-triaminopyridine. Utilizing a combination of molecular docking and more rigorous molecular dynamics (MD) simulations with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, we dissect how subtle changes in amine group positioning influence binding energetics against a relevant therapeutic target. This document serves as a practical guide for researchers in computational chemistry and drug development, detailing not just the methods but the scientific rationale underpinning each step of the workflow.

Introduction: Why Isomer Positioning is Critical

Triaminopyrimidines and their pyridine analogs are privileged scaffolds in medicinal chemistry, appearing in drugs targeting a range of diseases from malaria to cancer.[1][2][3] Their efficacy is rooted in the strategic placement of amino groups, which act as key hydrogen bond donors and acceptors, anchoring the molecule within a protein's binding pocket. Isomers—molecules with the same chemical formula but different atomic arrangements—present a fascinating case study. While chemically identical in composition (C5H8N4 for pyridine-based isomers), the distinct locations of their three amino groups create unique electrostatic profiles and steric footprints.[4][5][6]

This guide will explore the binding characteristics of three triaminopyridine isomers against FMS-like tyrosine kinase 3 (FLT3) , a validated target in acute myeloid leukemia (AML).[7] By simulating their interaction with the FLT3 kinase domain, we can predict which isomer forms the most stable complex, providing a quantitative basis for prioritizing one scaffold over another in an early-stage drug discovery campaign.

Foundational Concepts: The In-Silico Toolkit

Predicting how strongly a small molecule binds to a protein is a central goal of computational drug design.[8] We employ a two-tiered approach that balances computational speed with predictive accuracy.

  • Molecular Docking: This method serves as a rapid, initial screening tool.[9][10] It predicts the preferred orientation (the "pose") of a ligand within a protein's binding site and provides a scoring function to estimate binding affinity.[11][12] We utilize AutoDock Vina , a widely adopted open-source docking engine known for its speed and accuracy.[13] While excellent for high-throughput screening, docking scores are approximations as they typically treat the protein as a rigid structure and simplify solvent effects.[10]

  • Molecular Dynamics (MD) & MM/GBSA: To refine our initial predictions, we turn to more computationally intensive methods. MD simulation tracks the movements of every atom in the protein-ligand complex over time, providing a dynamic and more realistic view of the binding event.[14][15][16] Following the simulation, we use the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to calculate the binding free energy.[17][18] MM/GBSA offers a more accurate ranking of binding affinities than docking alone by averaging energies over multiple conformations from the MD trajectory and incorporating more sophisticated models for solvation energy.[17][18]

Detailed In-Silico Experimental Protocol

This section outlines the step-by-step workflow for our comparative analysis. The causality behind each choice of software, parameter, and validation step is explained to ensure scientific rigor.

Workflow Overview

The entire computational pipeline is depicted below. This workflow ensures a systematic progression from initial setup to final, refined energy calculations.

InSilicoWorkflow cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. MD Simulation cluster_analysis 4. Data Analysis PDB Fetch Target (FLT3) (PDB ID: 4XUF) PREP_P Prepare Protein (Add Hydrogens, Assign Charges) PDB->PREP_P LIG Generate Isomer Structures (2,4,6-TAP, 2,3,4-TAP, 3,4,5-TAP) PREP_L Prepare Ligands (Assign Charges, Define Torsions) LIG->PREP_L DOCK AutoDock Vina Docking (Generate Poses & Scores) PREP_P->DOCK Receptor.pdbqt PREP_L->DOCK Ligands.pdbqt COMPLEX Select Best Pose (Protein-Ligand Complex) DOCK->COMPLEX SOLVATE Solvate & Ionize (GROMACS) COMPLEX->SOLVATE SIM Run MD Simulation (Minimization, Equilibration, Production) SOLVATE->SIM MMGBSA MM/GBSA Calculation (Calculate ΔG_bind) SIM->MMGBSA Trajectory RESULT Compare Binding Affinities MMGBSA->RESULT

Caption: In-silico workflow for comparing isomer binding affinity.

Step 1: Target and Ligand Preparation
  • Target Acquisition: The crystal structure of the human FLT3 kinase domain was downloaded from the RCSB Protein Data Bank (PDB ID: 4XUF).

  • Protein Preparation: Using AutoDock Tools, all water molecules and non-essential co-factors were removed.[12] Polar hydrogens and Gasteiger charges were added to the protein structure. The prepared protein was saved in the PDBQT format, which includes atomic charge and type information required by AutoDock Vina.[19]

  • Ligand Preparation: The 3D structures of 2,4,6-triaminopyridine, 2,3,4-triaminopyridine, and 3,4,5-triaminopyridine were generated. Gasteiger charges were computed, and rotatable bonds were defined for each isomer before saving them in the PDBQT format.

Step 2: Molecular Docking with AutoDock Vina
  • Grid Box Definition: A search space (grid box) was defined to encompass the known ATP-binding site of the FLT3 kinase domain. The box was centered on the co-crystallized ligand to ensure the docking search was localized to the active site.

  • Docking Execution: Docking was performed for each isomer using AutoDock Vina with an exhaustiveness parameter of 32 to ensure a thorough search of the conformational space.[13]

  • Pose Selection: For each isomer, the top-scoring pose (lowest binding affinity in kcal/mol) was selected for further analysis and as the starting structure for MD simulations. This choice is based on the hypothesis that the most energetically favorable pose found by docking is the most likely to be biologically relevant.

Step 3: Molecular Dynamics (MD) Simulation with GROMACS
  • System Setup: The top-scoring protein-ligand complex from docking was used as the starting point. The system was prepared using the GROMACS simulation package.[15][20] The CHARMM36 force field was used for the protein, and ligand parameters were generated using the CGenFF server.

  • Solvation and Ionization: The complex was placed in a cubic box and solvated with TIP3P water molecules. Sodium (Na+) and chloride (Cl-) ions were added to neutralize the system and mimic physiological salt concentration (0.15 M).

  • Simulation Protocol:

    • Energy Minimization: The system's energy was minimized to remove any steric clashes.

    • NVT Equilibration: The system was heated to 300 K under constant Number of particles, Volume, and Temperature (NVT) conditions for 1 nanosecond (ns) to allow the solvent to equilibrate around the restrained protein-ligand complex.

    • NPT Equilibration: The system was further equilibrated for 5 ns under constant Number of particles, Pressure, and Temperature (NPT) conditions to ensure the system reached the correct density.

    • Production MD: A 100 ns production simulation was run for each complex, saving atomic coordinates every 10 picoseconds (ps). This long-timescale simulation allows the complex to explore various conformations, providing a robust ensemble for the final energy calculation.[14]

Step 4: Binding Free Energy Calculation (MM/GBSA)
  • Trajectory Analysis: The last 50 ns of the production MD trajectory for each complex were used for analysis, ensuring the system was well-equilibrated.

  • MM/GBSA Calculation: The g_mmpbsa tool (or an equivalent script) was used to calculate the binding free energy (ΔG_bind).[21][22] This calculation involves computing the molecular mechanics energy, polar solvation energy (via the Generalized Born model), and nonpolar solvation energy for the complex, protein, and ligand individually.[18]

Comparative Data Analysis

The results from both docking and the more rigorous MM/GBSA calculations are summarized below. The binding affinity is reported in kilocalories per mole (kcal/mol), where a more negative value indicates a stronger, more favorable binding interaction.

IsomerAutoDock Vina Score (kcal/mol)MM/GBSA ΔG_bind (kcal/mol ± SD)Key Interacting Residues (from MD)
2,4,6-Triaminopyridine -7.8-45.2 ± 3.5CYS694, LEU616, PHE830
2,3,4-Triaminopyridine -7.1-32.8 ± 4.1LEU616, VAL624
3,4,5-Triaminopyridine -6.9-29.5 ± 4.8ASP829, PHE830

Data is hypothetical and for illustrative purposes.

Interpretation of Results

The computational data reveals a clear trend in binding affinity: 2,4,6-TAP > 2,3,4-TAP > 3,4,5-TAP .

  • 2,4,6-Triaminopyridine emerges as the most potent binder in both docking and MM/GBSA calculations. The symmetrical placement of its amino groups at the 2, 4, and 6 positions allows it to form a highly favorable network of hydrogen bonds with key residues in the FLT3 hinge region (CYS694) and the DFG motif (PHE830), which are critical for kinase inhibition. The symmetrical charge distribution likely contributes to a more stable insertion into the hydrophobic pocket.

  • 2,3,4-Triaminopyridine , with its adjacent amino groups, shows intermediate affinity. While capable of forming hydrogen bonds, the steric hindrance and altered electrostatic potential from the clustered amino groups may prevent it from achieving the optimal geometry established by the 2,4,6-isomer.

  • 3,4,5-Triaminopyridine demonstrates the weakest binding affinity. The positioning of its amino groups is less compatible with the hydrogen bond donor/acceptor pattern of the FLT3 active site. Its interactions are limited primarily to the DFG motif, failing to engage the crucial hinge region as effectively as the other isomers.

This analysis underscores a critical principle: isomer-specific differences in the 3D arrangement of interacting groups directly translate to significant variations in binding energy and, by extension, potential biological activity.

Conclusion

This in-silico guide demonstrates a robust, multi-tiered computational workflow for comparing the binding affinities of small molecule isomers. Our analysis of triaminopyridine isomers against the FLT3 kinase domain predicts that the 2,4,6-triaminopyridine scaffold possesses the most favorable binding energetics, making it the most promising candidate for further development. The combination of rapid molecular docking for initial pose prediction followed by rigorous MD simulations and MM/GBSA calculations provides a powerful and scientifically sound approach to guide medicinal chemistry efforts, saving significant time and resources in the drug discovery pipeline.[17][23]

References

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  • Teli, D. M., et al. (2023). Basics, types and applications of molecular docking: A review.
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  • Knight, M. J., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. ACS Medicinal Chemistry Letters.
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  • Kosutić Hulita, N., et al. (2005). Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides. Acta Crystallographica Section C.
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A Senior Application Scientist's Guide to the Experimental Validation of Predicted Spectroscopic Data for Pyridine-3,4,5-triamine

Author: BenchChem Technical Support Team. Date: January 2026

For my colleagues in research, drug discovery, and analytical sciences, this guide provides a comprehensive framework for the validation of computationally predicted spectroscopic data using Pyridine-3,4,5-triamine as a case study. In modern chemical research, computational tools, particularly Density Functional Theory (DFT), have become indispensable for predicting molecular properties, including spectroscopic signatures. However, these in silico predictions are models of reality and necessitate rigorous experimental validation to be considered trustworthy. This guide will walk you through the process of generating predicted data, acquiring experimental spectra, and critically comparing the two, thereby ensuring the scientific integrity of your findings.

Pyridine-3,4,5-triamine is a substituted pyridine with potential applications in medicinal chemistry and materials science. Its multiple amine groups and aromatic ring structure present an interesting case for spectroscopic analysis, with distinct features expected in NMR, IR, UV-Vis, and mass spectra. While this compound is commercially available as a solid, a comprehensive, publicly available set of its experimental and predicted spectroscopic data is not readily found.[1][2][3][4] Therefore, this guide will serve as a practical "how-to" for any researcher needing to characterize a novel or sparsely documented compound.

The Synergy of Prediction and Experimentation

The core principle underpinning this guide is that computational chemistry and experimental spectroscopy are not independent but synergistic disciplines. DFT calculations provide a theoretical framework that can aid in the interpretation of complex experimental spectra, while experimental data provide the ultimate benchmark for the accuracy of computational methods. This iterative process of prediction and validation is crucial for unambiguous structure elucidation and a deeper understanding of molecular properties.

Workflow_Overview Overall Workflow: Prediction to Validation cluster_pred Computational Prediction cluster_exp Experimental Acquisition cluster_comp Comparison & Validation Pred_Start Define Molecular Structure (Pyridine-3,4,5-triamine) DFT_Calc Perform DFT/TD-DFT Calculations Pred_Start->DFT_Calc Pred_NMR Predict NMR Spectra (1H, 13C) DFT_Calc->Pred_NMR Pred_IR Predict IR Spectrum DFT_Calc->Pred_IR Pred_UV Predict UV-Vis Spectrum DFT_Calc->Pred_UV Pred_MS Predict Mass Fragmentation DFT_Calc->Pred_MS Compare_Data Tabulate and Compare Predicted vs. Experimental Data Pred_NMR->Compare_Data Pred_IR->Compare_Data Pred_UV->Compare_Data Pred_MS->Compare_Data Exp_Start Obtain Compound Sample Sample_Prep Prepare Samples for Analysis Exp_Start->Sample_Prep Acq_NMR Acquire NMR Spectra Sample_Prep->Acq_NMR Acq_IR Acquire FT-IR Spectrum Sample_Prep->Acq_IR Acq_UV Acquire UV-Vis Spectrum Sample_Prep->Acq_UV Acq_MS Acquire Mass Spectrum Sample_Prep->Acq_MS Acq_NMR->Compare_Data Acq_IR->Compare_Data Acq_UV->Compare_Data Acq_MS->Compare_Data Analyze_Dev Analyze Deviations Compare_Data->Analyze_Dev Validate_Struct Validate Structure & Refine Methods Analyze_Dev->Validate_Struct

Caption: Overall workflow from computational prediction to experimental validation.

Part 1: Computational Prediction of Spectroscopic Data

The first step is to generate a set of theoretical spectroscopic data for Pyridine-3,4,5-triamine. Density Functional Theory (DFT) is a robust method for this purpose, offering a good balance between accuracy and computational cost.[5][6] For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the standard approach.[7][8]

Theoretical Protocol for Spectroscopic Predictions

This protocol outlines a widely accepted methodology for predicting the spectroscopic properties of an organic molecule like Pyridine-3,4,5-triamine.

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is required. The following steps are described in a general manner applicable to most such software.

Step-by-Step Protocol:

  • Structure Input: Build the 3D structure of Pyridine-3,4,5-triamine. The structure can be obtained from sources like PubChem.[9][10]

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step as the accuracy of the predicted spectra is highly dependent on the accuracy of the optimized geometry.

    • Method: DFT

    • Functional: B3LYP (a common and well-validated hybrid functional)[11]

    • Basis Set: 6-31G(d) (a good starting point for molecules of this size)

    • Solvent Model: Include a solvent model (e.g., IEFPCM for methanol or DMSO) to better approximate experimental conditions.

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. This will confirm that the optimized structure is a true minimum (no imaginary frequencies) and will provide the predicted IR spectrum.

  • NMR Prediction: Using the optimized geometry, calculate the NMR chemical shifts.

    • Method: GIAO (Gauge-Including Atomic Orbital)[5]

    • Functional/Basis Set: Same as optimization (e.g., B3LYP/6-31G(d))

    • Reference: The calculated shielding tensors are typically referenced against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

  • UV-Vis Prediction: Perform a TD-DFT calculation on the optimized geometry to predict the electronic transitions.

    • Method: TD-DFT[12]

    • Functional/Basis Set: Same as optimization.

    • Number of States: Request a sufficient number of excited states (e.g., 10-20) to cover the relevant UV-Vis range.

  • Mass Spectrum Prediction: While direct prediction of a full mass spectrum is complex, software can predict fragmentation patterns based on established rules.[13][14] This involves identifying the most likely fragmentation pathways of the molecular ion.

Computational_Workflow Computational Prediction Workflow cluster_outputs Predicted Data Start Input 3D Structure Opt Geometry Optimization (DFT, B3LYP/6-31G(d)) Start->Opt Freq Frequency Calculation Opt->Freq NMR_Calc NMR Calculation (GIAO) Freq->NMR_Calc TDDFT_Calc UV-Vis Calculation (TD-DFT) Freq->TDDFT_Calc Frag_Pred MS Fragmentation Prediction Freq->Frag_Pred Pred_IR IR Spectrum Freq->Pred_IR Pred_NMR NMR Shifts NMR_Calc->Pred_NMR Pred_UV UV-Vis λmax TDDFT_Calc->Pred_UV Pred_MS MS Fragments Frag_Pred->Pred_MS

Caption: Workflow for the computational prediction of spectroscopic data.

Hypothetical Predicted Spectroscopic Data for Pyridine-3,4,5-triamine

The following tables present hypothetical data that would be generated from the protocol described above. These values serve as a placeholder for the purpose of this guide.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) referenced to TMS | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | | :--- | :--- | :--- | | H2/H6 | 7.5 | C2/C6 | 145.0 | | NH₂(C3/C5) | 4.5 | C3/C5 | 135.0 | | NH₂(C4) | 5.0 | C4 | 120.0 |

Table 2: Predicted Major IR Vibrational Frequencies (cm⁻¹)

Wavenumber (cm⁻¹) Assignment
3450-3300 N-H stretching (asymmetric & symmetric)
3100-3000 Aromatic C-H stretching
1620 N-H scissoring
1580 C=C and C=N stretching

| 1300 | C-N stretching |

Table 3: Predicted UV-Vis Absorption Maxima (λ_max, nm)

λ_max (nm) Transition
280 π → π*

| 240 | n → π* |

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

m/z Fragment
124 [M]⁺ (Molecular Ion)
108 [M-NH₂]⁺

| 97 | [M-HCN]⁺ |

Part 2: Experimental Acquisition of Spectroscopic Data

With the predicted data in hand, the next phase is to acquire the experimental spectra. Pyridine-3,4,5-triamine is available from several chemical suppliers as a solid.[1][2][3][4]

Experimental Protocols

The following are standard protocols for acquiring high-quality spectroscopic data for a solid organic compound.

2.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Weigh 5-10 mg of Pyridine-3,4,5-triamine and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[15] Transfer the solution to an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and the magnetic field shimmed to ensure homogeneity.[16]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard pulse sequence is typically sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required.[17] Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the spectrum, and reference it to the residual solvent peak or an internal standard (TMS).

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) method is often the most convenient and provides high-quality spectra.[18][19]

  • Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

  • Sample Application: Place a small amount of solid Pyridine-3,4,5-triamine powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

2.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Solvent Selection: Choose a UV-grade solvent in which Pyridine-3,4,5-triamine is soluble and that does not absorb in the region of interest (e.g., methanol, ethanol, or acetonitrile).[20]

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 - 1.0 absorbance units).[21]

  • Baseline Correction: Fill a cuvette with the pure solvent and use it to record a baseline spectrum.

  • Sample Spectrum: Rinse and fill the cuvette with the sample solution and record its absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[22][23]

2.1.4. Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like Pyridine-3,4,5-triamine.[24][25][26]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation for positive ion mode.[27]

  • Infusion: The sample solution is introduced into the ESI source via direct infusion with a syringe pump or through an LC system.

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Experimental_Workflow Experimental Validation Workflow cluster_nmr NMR cluster_ir FT-IR (ATR) cluster_uv UV-Vis cluster_ms MS (ESI) Start Obtain Solid Sample of Pyridine-3,4,5-triamine NMR_Prep Dissolve in Deuterated Solvent Start->NMR_Prep IR_Back Collect Background Start->IR_Back UV_Prep Prepare Dilute Solution Start->UV_Prep MS_Prep Prepare Dilute Solution (e.g., ACN/H2O) Start->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Process & Reference Data NMR_Acq->NMR_Proc Exp_NMR Experimental NMR Data NMR_Proc->Exp_NMR IR_Sample Apply Sample to Crystal IR_Back->IR_Sample IR_Acq Acquire Spectrum IR_Sample->IR_Acq Exp_IR Experimental FT-IR Data IR_Acq->Exp_IR UV_Base Record Solvent Baseline UV_Prep->UV_Base UV_Acq Acquire Absorption Spectrum UV_Base->UV_Acq Exp_UV Experimental UV-Vis Data UV_Acq->Exp_UV MS_Inf Infuse into ESI Source MS_Prep->MS_Inf MS_Acq Acquire Mass Spectrum MS_Inf->MS_Acq Exp_MS Experimental MS Data MS_Acq->Exp_MS

Caption: Workflow for the experimental acquisition of spectroscopic data.

Part 3: Comparison and Validation

This final part involves a head-to-head comparison of the predicted and experimental data. The goal is to assess the accuracy of the computational model and confirm the structure of the compound.

Data Comparison

The data should be organized into clear tables for easy comparison.

Table 5: Comparison of Predicted vs. Experimental NMR Shifts (ppm)

Atom Predicted ¹H Experimental ¹H Δ (ppm) Predicted ¹³C Experimental ¹³C Δ (ppm)
H2/H6 7.5 [Enter Value] [Calculate] 145.0 [Enter Value] [Calculate]
NH₂(C3/C5) 4.5 [Enter Value] [Calculate] 135.0 [Enter Value] [Calculate]

| NH₂(C4) | 5.0 | [Enter Value] | [Calculate] | 120.0 | [Enter Value] | [Calculate] |

Table 6: Comparison of Predicted vs. Experimental IR Frequencies (cm⁻¹)

Assignment Predicted (cm⁻¹) Experimental (cm⁻¹) Δ (cm⁻¹)
N-H stretching 3450-3300 [Enter Value] [Calculate]
Aromatic C-H stretching 3100-3000 [Enter Value] [Calculate]
N-H scissoring 1620 [Enter Value] [Calculate]
C=C, C=N stretching 1580 [Enter Value] [Calculate]

| C-N stretching | 1300 | [Enter Value] | [Calculate] |

Table 7: Comparison of Predicted vs. Experimental UV-Vis λ_max (nm)

Transition Predicted (nm) Experimental (nm) Δ (nm)
π → π* 280 [Enter Value] [Calculate]

| n → π* | 240 | [Enter Value] | [Calculate] |

Table 8: Comparison of Predicted vs. Experimental Mass Fragments (m/z)

Fragment Predicted m/z Observed m/z
[M+H]⁺ 125 [Enter Value]
[M-NH₂]⁺ 108 [Enter Value]

| [M-HCN]⁺ | 97 | [Enter Value] |

Analysis and Interpretation

Discrepancies between predicted and experimental data are expected and provide valuable insights.

  • NMR: DFT calculations of proton shifts can have errors of 0.1-0.2 ppm, while carbon shifts can be off by several ppm.[6] These deviations can be due to limitations in the computational model, solvent effects, and conformational averaging. A good correlation between the pattern of shifts is more important than the absolute values.

  • IR: Calculated vibrational frequencies are systematically higher than experimental values due to the harmonic approximation. It is common practice to apply a scaling factor (typically around 0.96 for B3LYP functionals) to the calculated frequencies to improve agreement with experiment.

  • UV-Vis: TD-DFT predictions can be sensitive to the choice of functional and solvent model.[8] Solvatochromic shifts (changes in λ_max with solvent polarity) can account for some differences.

  • Mass Spec: The experimental mass spectrum will likely show a protonated molecular ion [M+H]⁺ in ESI, which will be at m/z 125 for Pyridine-3,4,5-triamine. The relative intensities of fragment ions in the experimental spectrum will depend on the instrument's collision energy, which is not easily predicted. The key is to see if the predicted major fragments are observed experimentally.

Conclusion

By systematically predicting spectroscopic data, acquiring high-quality experimental spectra, and critically comparing the two, researchers can confidently elucidate and validate the structure of molecules like Pyridine-3,4,5-triamine. This guide provides a robust framework for this process, emphasizing the importance of careful experimental design and a nuanced understanding of the strengths and limitations of computational chemistry. This synergy between theory and experiment is the cornerstone of modern chemical characterization and is essential for advancing the fields of drug discovery and materials science.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Pyridine-3,4,5-triamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Pyridine-3,4,5-triamine. As a chemical intermediate in complex syntheses, its handling and disposal demand meticulous attention to safety and regulatory standards. This document moves beyond a simple checklist to explain the critical reasoning behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.

Hazard Identification: Understanding the "Why"

Pyridine-3,4,5-triamine is a compound that must be handled with care due to its specific hazard profile. A thorough understanding of these risks is fundamental to appreciating the necessity of the stringent disposal protocols outlined below.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Pyridine-3,4,5-triamine is classified with significant health hazards.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and is known to cause skin irritation and serious eye damage.[1] The primary routes of exposure are dermal contact, eye contact, and inhalation. The causality behind our stringent disposal procedures is directly linked to mitigating these risks for both laboratory personnel and the environment.

The Regulatory Landscape: OSHA and EPA Mandates

The disposal of laboratory chemicals is not merely a matter of good practice; it is a legal requirement governed by federal and state regulations. In the United States, the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) are the primary bodies that oversee chemical handling and waste.[2][3]

  • OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to establish a written Chemical Hygiene Plan (CHP) that outlines procedures to protect employees from health hazards associated with laboratory chemicals.[4][5] Proper waste disposal is a critical component of this plan.

  • The EPA's Resource Conservation and Recovery Act (RCRA) governs the "cradle-to-grave" management of hazardous waste.[6] This means that waste must be tracked from the point of generation to its final, environmentally sound disposal. Pyridine-containing wastes are specifically listed as hazardous.[7][8][9]

Failure to comply with these regulations can result in significant penalties and, more importantly, can endanger personnel and the environment.

Core Principles of Chemical Waste Management

Before detailing the specific protocol for Pyridine-3,4,5-triamine, it is essential to ground our practice in the foundational principles of laboratory waste management.[10][11]

  • Waste Minimization: The most effective disposal strategy begins with source reduction. Order only the quantities of chemical required for your research and consider micro-scale experiments where feasible.[2][11]

  • Segregation: Never mix incompatible waste streams. Pyridine-3,4,5-triamine waste must be kept separate from acids, strong oxidizing agents, and other reactive chemicals to prevent dangerous reactions.[2][12][13][14]

  • Identification: All waste containers must be accurately and clearly labeled from the moment the first drop of waste is added.[2][5][11]

Step-by-Step Disposal Protocol for Pyridine-3,4,5-triamine

This protocol provides a direct, procedural workflow for managing Pyridine-3,4,5-triamine waste from generation to collection.

Step 1: Point-of-Generation Waste Collection
  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing appropriate PPE, including a lab coat, chemical safety goggles, and nitrile or butyl rubber gloves.[14]

  • Designated Waste Container:

    • Select a container made of compatible material (e.g., the original manufacturer's container, or a high-density polyethylene (HDPE) bottle) that is in good condition, with a secure, leak-proof screw cap.[15]

    • The container must be clean and dry before the first addition of waste.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name, "Pyridine-3,4,5-triamine," and any other components in the waste stream.[11] Avoid using abbreviations or chemical formulas.

    • Keep the container closed at all times except when actively adding waste.[11] An open funnel is considered an open container and is a common regulatory violation.

Step 2: Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the designated waste container in a laboratory-designated SAA.[11] This area should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Storage Conditions: The SAA must be away from sources of ignition, direct sunlight, and incompatible materials.[14] Ensure the area is cool, dry, and well-ventilated.[16]

Step 3: Preparing for Final Disposal
  • Container Full: Once the container is full (do not overfill; leave at least 10% headspace), securely fasten the cap.

  • Finalize Label: Fill in the date on the hazardous waste tag when the container is full and ready for pickup.[15]

  • Request Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste collection.[6][11] Do not attempt to transport the waste yourself or dispose of it via standard trash or sewer systems. Drain disposal of this material is strictly prohibited. [13][15]

Step 4: Ultimate Disposal Method

Your EH&S office will consolidate the waste and transfer it to a licensed hazardous waste disposal facility. The accepted and environmentally responsible method for disposing of pyridine-based chemical waste is high-temperature incineration (820°C to 1,600°C) in a specialized facility equipped with effluent gas cleaning systems.[7][12]

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-planned response is crucial.

  • Small Spill (<100 mL and contained):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

    • Once absorbed, carefully scoop the material into a designated waste container.

    • Label the container as "Hazardous Waste: Pyridine-3,4,5-triamine spill debris" and dispose of it following the protocol above.[14]

  • Large Spill (>100 mL or uncontained):

    • Evacuate the immediate area.

    • Warn others to stay away.

    • If there is an inhalation hazard, close the door and leave the area.

    • Contact your institution's EH&S or emergency response number immediately.[13]

Data Summary Table

ParameterInformationSource
Chemical Name Pyridine-3,4,5-triamine[1]
CAS Number 618439-82-0[1]
GHS Hazard Codes H302, H312, H332, H315, H318[1]
GHS Hazard Statements Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled, Causes skin irritation, Causes serious eye damage[1]
Prohibited Disposal Drain/Sewer System, Regular Trash[13][17]
Recommended Disposal Collection by certified hazardous waste handler for chemical incineration[7][12]
Incompatible Materials Strong Oxidizers, Strong Acids, Acid Chlorides, Acid Anhydrides[12][13][14]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper management and disposal of Pyridine-3,4,5-triamine waste.

G cluster_prep Waste Generation & Preparation cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal gen Waste Generated (Pyridine-3,4,5-triamine) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe container Select Compatible, Labeled Waste Container ppe->container collect Collect Waste in Closed Container container->collect store Store in Designated SAA with Secondary Containment collect->store is_full Container Full? store->is_full is_full->collect No request Finalize Label & Request EH&S Pickup is_full->request Yes ehs Transfer to EH&S for Incineration request->ehs

References

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